Chemical properties of methyl 3-formyl-1H-pyrrole-2-carboxylate
Title: Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate: Chemical Properties, Synthesis, and Applications in Drug Discovery Executive Summary Pyrrole derivatives are foundational scaffolds in medicinal chemistry, materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Pyrrole derivatives are foundational scaffolds in medicinal chemistry, materials science, and natural product synthesis. Among these, methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) represents a highly specialized, bifunctional building block. Unlike the more commonly utilized 4-formyl and 5-formyl isomers, the 3-formyl variant presents unique synthetic challenges due to the electronic and steric environment of the pyrrole ring. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its downstream applications in modern drug development.
Physicochemical Profiling & Structural Analysis
Understanding the reactivity of methyl 3-formyl-1H-pyrrole-2-carboxylate requires a close examination of its electronic structure. The pyrrole ring is naturally electron-rich; however, the presence of the methyl carboxylate at the C2 position exerts a strong electron-withdrawing inductive and mesomeric effect. This deactivates the ring toward electrophilic attack, particularly at the adjacent C3 position.
The dual functionalization—a formyl group (-CHO) and a carboxylate (-COOCH₃)—provides orthogonal handles for cross-coupling, condensation, and cyclization reactions. The table below summarizes the core quantitative data for this compound, derived from authoritative chemical databases[1],[2].
Property
Value
Clinical / Synthetic Significance
Molecular Formula
C₇H₇NO₃
Core heterocyclic building block.
Molecular Weight
153.14 g/mol
Low molecular weight, ideal for fragment-based drug design (FBDD).
CAS Number
2167677-92-9
Unique identifier for the 3-formyl isomer.
LogP
0.6138
Favorable lipophilicity for aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA)
59.16 Ų
Excellent for CNS penetration (optimal TPSA for blood-brain barrier crossing is <90 Ų).
Hydrogen Bond Donors / Acceptors
1 / 3
Facilitates strong target-protein interactions (e.g., kinase hinge binding).
Storage Conditions
2-8°C, Inert Atmosphere
Prevents auto-oxidation of the formyl group to a carboxylic acid.
The standard industry approach for introducing a formyl group to an aromatic ring is the Vilsmeier-Haack reaction (using POCl₃ and DMF). However, applying this to methyl 1H-pyrrole-2-carboxylate predominantly yields the 4-formyl and 5-formyl derivatives[3].
Causality: The C2-carboxylate group sterically shields the C3 position. More importantly, the transition state for electrophilic attack at C4 or C5 is stabilized by a greater number of resonance structures compared to C3. Consequently, synthesizing the 3-formyl isomer requires abandoning direct functionalization in favor of a de novo ring construction.
Regioselectivity challenges and alternative synthesis pathways for the 3-formyl isomer.
To achieve absolute regiocontrol, a [3+2] cycloaddition strategy utilizing an isocyanoacetate and a protected propargyl aldehyde is employed. This methodology is adapted from the robust synthesis of the ethyl analogue documented in recent multigram-scale chemical literature[4].
Step 1: Preparation of the Catalyst Complex
Action : In an oven-dried, argon-purged two-necked reactor, dissolve 3,3-diethoxyprop-1-yne (1.5 eq) in anhydrous 1,4-dioxane. Add Ag₂CO₃ (0.1 eq).
Causality : Silver(I) strongly coordinates with the terminal alkyne and the incoming isocyanide carbon. This coordination drastically lowers the pKa of the alpha-protons on the isocyanoacetate, allowing the mild carbonate base to generate the reactive carbanion required for cycloaddition.
Step 2: Cycloaddition Reaction
Action : Add neat methyl isocyanoacetate (1.0 eq) dropwise at room temperature. Stir the suspension vigorously for 12 hours.
Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (8:2) eluent. The complete disappearance of the isocyanoacetate spot and the appearance of a new UV-active spot confirms the successful formation of the intermediate methyl 3-(diethoxymethyl)-1H-pyrrole-2-carboxylate.
Step 3: Acetal Deprotection
Action : Filter the reaction mixture through a Celite pad to remove the insoluble silver salts. Concentrate the filtrate in vacuo. Resuspend the crude acetal in a 1:1 (v/v) mixture of THF and 2M HCl, stirring at room temperature for 2-3 hours.
Causality : The diethyl acetal protecting group is highly sensitive to aqueous acid. The 2M HCl selectively hydrolyzes the acetal to reveal the target C3-aldehyde without causing unwanted saponification of the C2-methyl ester, which would occur under basic conditions.
Step 4: Isolation
Action : Neutralize the aqueous phase with saturated NaHCO₃ until pH 7 is reached. Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield methyl 3-formyl-1H-pyrrole-2-carboxylate as a crystalline solid.
Reactivity & Applications in Drug Discovery
The orthogonal reactivity of the 3-formyl and 2-carboxylate groups makes this molecule an exceptional scaffold for synthesizing complex polycyclic therapeutics. The formyl group acts as a highly reactive electrophile for reductive aminations, Knoevenagel condensations, and Wittig olefinations, while the carboxylate serves as a latent nucleophile or coupling partner.
A prominent application of this scaffold is in the development of GPR139 modulators . GPR139 is an orphan G-protein coupled receptor expressed predominantly in the central nervous system, making it a prime target for psychiatric and neurological disorders. Recent patent literature demonstrates the use of 3-formyl-1H-pyrrole-2-carboxylates as foundational precursors to synthesize azole-fused pyridazin-3(2H)-one derivatives.
In these workflows, the 3-formyl group is typically subjected to condensation with hydrazine derivatives, followed by cyclization with the adjacent 2-carboxylate, seamlessly constructing the fused pyridazinone core.
Workflow of methyl 3-formyl-1H-pyrrole-2-carboxylate in GPR139 modulator drug development.
National Center for Biotechnology Information. "Methyl pyrrole-2-carboxylate | C6H7NO2 | CID 136930". PubChem. 2
Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether". Organic Process Research & Development - ACS Publications. 3
ChemRxiv. "Multigram Synthesis and Physicochemical Characterization of β-CHF2- and β-CF3-α-Proline". ChemRxiv. 4
Google Patents. "WO2021055326A1 - Azole-fused pyridazin-3(2h)-one derivatives". Google Patents.
Molecular Architecture and Synthetic Reactivity of Methyl 3-formyl-1H-pyrrole-2-carboxylate: A Technical Guide for Advanced Drug Development
Executive Summary As of 2026, the demand for highly functionalized, low-molecular-weight heterocyclic building blocks has surged, driven by the needs of fragment-based drug discovery (FBDD) and macrocyclic peptide design...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As of 2026, the demand for highly functionalized, low-molecular-weight heterocyclic building blocks has surged, driven by the needs of fragment-based drug discovery (FBDD) and macrocyclic peptide design. Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) represents a privileged scaffold in this domain. Featuring a unique 1,2,3-contiguous substitution pattern, this molecule offers a dense array of orthogonal reactive sites.
As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, electronic topology, and validated synthetic workflows associated with this compound. By moving beyond basic descriptive chemistry, this guide explains the causality behind its reactivity and provides self-validating protocols to ensure chemoselectivity in your drug development pipelines.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physical parameters of a building block is critical for predicting its behavior in both synthetic environments and biological systems. The synergistic electron-withdrawing nature of the C2-carboxylate and C3-formyl groups significantly lowers the pKa of the N1 proton, while simultaneously enhancing the electrophilicity of the carbonyl centers.
Table 1: Physicochemical and Topological Profiling
Prevents slow ambient oxidation of the C3-formyl group.
Data supported by.
Electronic Topology & Reactivity Mapping
The reactivity of methyl 3-formyl-1H-pyrrole-2-carboxylate is dictated by the push-pull electronics of the pyrrole core. The electron-rich nature of the nitrogen lone pair is heavily attenuated by the two adjacent electron-withdrawing groups (EWGs).
Fig 1. Divergent reactivity map of the methyl 3-formyl-1H-pyrrole-2-carboxylate scaffold.
Mechanistic Bottlenecks in Regioselective Synthesis
A common pitfall in pyrrole chemistry is the assumption that late-stage functionalization can yield any desired regioisomer. For instance, attempting a Vilsmeier-Haack formylation on methyl pyrrole-2-carboxylate predominantly yields the 4-formyl and 5-formyl regioisomers (typically in a 5:2 ratio)[2].
The Causality: The C2-ester directs electrophilic aromatic substitution (EAS) to the C4 and C5 positions due to electronic deactivation and steric shielding at the C3 position[2][3]. Consequently, obtaining the 3-formyl architecture requires de novo ring synthesis or advanced skeletal remodeling (such as silver-mediated triazine editing) rather than direct EAS[4].
Validated Experimental Protocols
To bypass the limitations of late-stage functionalization, we employ a de novo multicomponent assembly strategy, followed by chemoselective derivatization.
Fig 2. De novo synthetic workflow for highly substituted 3-formylpyrroles via cycloaddition.
Protocol 1: De Novo Catalytic Synthesis of the 3-Formylpyrrole Core
This protocol utilizes a formal [3+2] cycloaddition approach[5].
Step-by-Step Methodology:
Imine Formation: In a dry Schlenk flask, condense the appropriate primary amine and aldehyde in ethanol at room temperature for 2 hours to form the intermediate imine.
Catalytic Activation: Add 1,4-ketoaldehyde (1.2 equiv) and a secondary amine catalyst (e.g., pyrrolidine, 20 mol%).
Mannich Cyclization: Stir the mixture at 60°C. Causality: The amine catalyst forms an enamine with the ketoaldehyde, raising its HOMO and directing a chemoselective nucleophilic attack on the imine (Mannich addition), avoiding competitive aldol condensation.
Aerobic Oxidation: Open the flask to ambient air and increase the temperature to 80°C for 4 hours. Causality: Aerobic oxidation is highly atom-economical. Ambient O₂ gently aromatizes the intermediate pyrroline to the fully conjugated pyrrole without the risk of over-oxidizing the newly formed ring—a common failure point when using harsh stoichiometric oxidants like DDQ.
Self-Validation & Quality Control:
In-Process Control (IPC): Monitor the reaction via LC-MS. Look for the intermediate pyrroline mass (M - H₂O).
Spectroscopic Validation: The final aromatization step is self-validating via UV-Vis spectroscopy. The transition from a non-conjugated pyrroline to a fully aromatic pyrrole induces a massive bathochromic (red) shift, providing immediate visual and spectroscopic confirmation of success.
Protocol 2: Chemoselective Reductive Amination at C3
Once the methyl 3-formyl-1H-pyrrole-2-carboxylate scaffold is secured, derivatizing the C3-formyl group without reducing the C2-ester is paramount.
Step-by-Step Methodology:
Solvation: Dissolve methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
Acidic Catalysis: Add glacial acetic acid (1.5 equiv). Causality: Acetic acid acts as a mild proton source to activate the formyl carbonyl for nucleophilic attack, facilitating iminium ion formation without completely protonating and deactivating the incoming amine nucleophile.
Hydride Addition: After 1 hour of stirring, add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise at 0°C. Causality: Why STAB and not NaBH₄? The C3-formyl group is highly electrophilic. NaBH₄ would indiscriminately reduce the aldehyde to a primary alcohol before imine formation can occur. STAB is sterically bulky and electronically dampened by its three acetoxy groups, rendering it mild enough to exclusively reduce the transient iminium ion while ignoring the parent aldehyde and the C2-ester.
Quench: Terminate the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride.
Self-Validation & Quality Control:
NMR Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the characteristic aldehyde proton singlet (~9.8 ppm) and the emergence of benzylic-type protons (~3.8-4.0 ppm) validates the amination.
System Integrity Check: The persistence of the C2-methyl ester singlet (~3.8 ppm) confirms absolute chemoselectivity. If this peak diminishes, it signals a failure in temperature control or reagent stoichiometry (over-reduction).
In modern drug discovery, pyrrole-containing macrocycles are highly sought after for their ability to disrupt protein-protein interactions (PPIs). However, standard pyrrole linkers often suffer from chemical instability due to the formation of highly reactive, transient azafulvene species[2].
The incorporation of the methyl 3-formyl-1H-pyrrole-2-carboxylate architecture solves this fundamental flaw. The presence of the electron-withdrawing carboxylate group at the C2 position actively suppresses azafulvenium formation[2][3]. Furthermore, the 1,2,3-substitution pattern allows the pyrrole ring to act as a conformationally rigid hinge, projecting hydrogen-bond donors (N-H) inward to form intramolecular hydrogen bonds (IMHBs). This structural dynamic masks polarity, significantly enhancing the passive cellular permeability of the resulting semipeptidic macrocycles[2][3].
References
RSC Publishing. "Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes." RSC Advances. URL: [Link]
ACS Publications. "Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles." Journal of Medicinal Chemistry. URL:[Link]
National Center for Biotechnology Information. "Molecular Editing of 5-Alkynyl-1,2,3-triazines via a Silver-Mediated Skeletal Remodeling Approach." PubMed Central (PMC). URL:[Link]
Solubility profile of methyl 3-formyl-1H-pyrrole-2-carboxylate in organic solvents
This guide details the solubility profile, physicochemical behavior, and experimental handling of methyl 3-formyl-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of porphyrins, prodigiosin analogs, an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the solubility profile, physicochemical behavior, and experimental handling of methyl 3-formyl-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of porphyrins, prodigiosin analogs, and bioactive pyrrole-based pharmacophores.
Part 1: Executive Summary & Physicochemical Context
Methyl 3-formyl-1H-pyrrole-2-carboxylate is an amphiphilic heteroaromatic scaffold. Its solubility behavior is governed by the competition between the lipophilic pyrrole core/methyl ester and the polar hydrogen-bonding interactions of the pyrrole NH (donor) and formyl/carbonyl groups (acceptors).
Understanding this profile is essential for:
Reaction Optimization: Selecting solvents for Knoevenagel condensations or Paal-Knorr type functionalizations.
Purification: Designing effective recrystallization systems and liquid-liquid extraction protocols.
Analysis: Choosing appropriate deuterated solvents for NMR characterization.
Calculated Physicochemical Properties
Property
Value (Approx.)
Implication for Solubility
LogP (Octanol/Water)
0.6 – 0.8
Moderately lipophilic; prefers organic phases over water.
TPSA
~60–70 Ų
Significant polar surface area; soluble in polar aprotic solvents.
H-Bond Donors
1 (Pyrrole NH)
Capable of H-bonding with alcohols, DMSO, and water.
H-Bond Acceptors
3 (C=O, Ester O)
Enhances solubility in chlorinated and polar aprotic solvents.
Part 2: Solubility Profile & Solvent Compatibility
The following classification is derived from structural analysis, experimental synthesis workups, and spectroscopic data (NMR solvents).
High Solubility Solvents (Primary Reaction Media)
These solvents are recommended for preparing stock solutions (10–100 mg/mL) or running homogeneous reactions.
Dimethyl Sulfoxide (DMSO): Excellent solubility. Used for biological assays and NMR (
-DMSO).
Dimethylformamide (DMF): Excellent solubility. Common solvent for Vilsmeier-Haack formylation and nucleophilic substitutions.
Chloroform / Dichloromethane (DCM): High solubility. The primary choice for liquid-liquid extraction from aqueous phases.
Tetrahydrofuran (THF): Good solubility. Suitable for reduction reactions or organometallic couplings.
Technical Whitepaper: Resolving the Chemical Identity and Basic Data of Methyl 3-formyl-1H-pyrrole-2-carboxylate and CAS 59319-72-1
Executive Summary: A Critical Nomenclature Discrepancy In the landscape of pharmaceutical data curation and drug development, registry discrepancies can derail synthesis pipelines and compromise experimental integrity. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: A Critical Nomenclature Discrepancy
In the landscape of pharmaceutical data curation and drug development, registry discrepancies can derail synthesis pipelines and compromise experimental integrity. This technical guide addresses a specific query that combines the chemical identity of a pyrrole building block with an unrelated Chemical Abstracts Service (CAS) Registry Number.
Critical Clarification:
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a heterocyclic building block registered under CAS 2167677-92-9 [1].
CAS 59319-72-1 corresponds to Erythromycin A Dihydrate , a complex macrolide antibiotic[2].
To ensure absolute scientific integrity and provide a comprehensive resource, this whitepaper bifurcates the requested data. Part 1 details the physicochemical properties and synthesis of the pyrrole derivative, while Part 2 outlines the pharmacological profile of the macrolide antibiotic.
PART 1: Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 2167677-92-9)
Core Physicochemical Data
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a highly functionalized, electron-rich heterocycle utilized extensively in the synthesis of macrocyclic kinase inhibitors and advanced semipeptides[3]. The presence of both an ester and an aldehyde group on the pyrrole core provides orthogonal reactivity for cross-coupling and condensation reactions.
Property
Value
Chemical Name
Methyl 3-formyl-1H-pyrrole-2-carboxylate
CAS Registry Number
2167677-92-9
Molecular Formula
C₇H₇NO₃
Molecular Weight
153.14 g/mol
SMILES String
O=C(C1=C(C=O)C=CN1)OC
Topological Polar Surface Area (TPSA)
59.16 Ų
LogP (Predicted)
0.61
Hydrogen Bond Donors / Acceptors
1 / 3
Storage Conditions
4°C, stored under inert nitrogen atmosphere
Data synthesized from computational chemistry and commercial registry standards[1].
The synthesis of formylated pyrrole-2-carboxylates relies on Electrophilic Aromatic Substitution (EAS). Because the pyrrole ring is highly electron-rich, it undergoes formylation readily via the Vilsmeier-Haack reaction[4]. However, achieving regioselectivity at the 3-position (rather than the kinetically favored 4- or 5-positions) requires precise thermal control and subsequent chromatographic resolution[5].
Step-by-Step Protocol:
Preparation of the Vilsmeier Reagent:
Causality: Phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0°C. The low temperature is critical to control the highly exothermic formation of the reactive chloroiminium ion (Vilsmeier reagent) and prevent degradation of the DMF.
Substrate Addition:
Methyl 1H-pyrrole-2-carboxylate (1.0 eq) dissolved in anhydrous DMF is added slowly to the stirring chloroiminium complex at 0°C to 5°C.
Electrophilic Aromatic Substitution:
Causality: The reaction is gradually warmed to room temperature, then heated to 90°C for 14–24 hours. Heating provides the activation energy necessary to drive the substitution at the sterically hindered 3-position, yielding a mixture of regioisomers (predominantly 4-formyl and 5-formyl, with the 3-formyl derivative as a minor but isolable fraction)[3].
Hydrolysis of the Iminium Intermediate:
The reaction is quenched by pouring the mixture over crushed ice containing aqueous sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).
Causality: A mildly basic pH (pH 7–8) is required to hydrolyze the iminium salt into the final aldehyde without saponifying the methyl ester at the 2-position.
Isolation and Purification:
The aqueous phase is extracted with ethyl acetate (EtOAc). The organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.
The crude mixture is subjected to silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure Methyl 3-formyl-1H-pyrrole-2-carboxylate from its regioisomers.
Mechanistic Pathway of Pyrrole Formylation
Vilsmeier-Haack formylation mechanism for the synthesis of methyl 3-formyl-1H-pyrrole-2-carboxylate.
PART 2: Erythromycin A Dihydrate (CAS 59319-72-1)
Core Physicochemical Data
Erythromycin A Dihydrate (CAS 59319-72-1) is a broad-spectrum macrolide antibiotic naturally produced via the fermentation of the actinomycete Saccharopolyspora erythraea[]. It is a cornerstone molecule in both clinical antibacterial therapy and microbial metabolic engineering[7].
Property
Value
Chemical Name
Erythromycin A Dihydrate
CAS Registry Number
59319-72-1
Molecular Formula
C₃₇H₆₇NO₁₃ · 2H₂O
Molecular Weight
769.96 g/mol
Biological Source
Saccharopolyspora erythraea
Mechanism of Action
50S Ribosomal subunit inhibitor
Storage Conditions
-20°C (to prevent intramolecular dehydration)
Data sourced from NIH PubChem and established microbiological standards[2][7].
Pharmacological Mechanism of Action
Erythromycin A Dihydrate exerts its bacteriostatic effect by directly interfering with bacterial protein translation.
Target Binding: The macrolide selectively binds to the 23S rRNA molecule within the 50S ribosomal subunit of susceptible bacteria (primarily Gram-positive organisms)[8].
Steric Hindrance: Upon binding, the bulky macrocyclic lactone ring physically blocks the nascent peptide exit tunnel.
Translocation Inhibition: This steric blockade prevents the aminoacyl translocation of the tRNA from the A-site to the P-site. Consequently, peptide bond formation is aborted, leading to the premature dissociation of peptidyl-tRNA and the cessation of bacterial growth[7].
Ribosomal Inhibition Pathway
Mechanism of action of Erythromycin A Dihydrate halting bacterial protein synthesis.
References
National Center for Biotechnology Information (NIH). "Erythromycin dihydrate | C37H71NO15 | CID 83991 - PubChem". PubChem. Available at:[Link]
Journal of Medicinal Chemistry. "Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles". ACS Publications. Available at:[Link]
Technical Guide: Methyl 3-formyl-1H-pyrrole-2-carboxylate as a Pharmaceutical Intermediate
Here is an in-depth technical guide on methyl 3-formyl-1H-pyrrole-2-carboxylate , structured for researchers and drug development professionals. Executive Summary Methyl 3-formyl-1H-pyrrole-2-carboxylate (MFPC) is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Here is an in-depth technical guide on methyl 3-formyl-1H-pyrrole-2-carboxylate , structured for researchers and drug development professionals.
Executive Summary
Methyl 3-formyl-1H-pyrrole-2-carboxylate (MFPC) is a highly specialized pyrrole scaffold characterized by a unique "push-pull" electronic structure. Unlike the more common 4- or 5-formyl isomers used in blockbuster drugs like Sunitinib, the 3-formyl-2-carboxylate substitution pattern offers a distinct geometry for constructing fused heterocycles—specifically pyrrolo[3,2-d]pyrimidines (9-deazapurines) and pyrrolo[2,3-d]pyridazines .
This guide details the synthetic utility, reaction mechanisms, and pharmaceutical applications of MFPC, focusing on its role as a linchpin in the synthesis of kinase inhibitors and nucleoside analogs.
Chemical Profile & Physicochemical Properties[1][2][3][4]
Property
Specification
IUPAC Name
Methyl 3-formyl-1H-pyrrole-2-carboxylate
Molecular Formula
C₇H₇NO₃
Molecular Weight
153.14 g/mol
CAS Number
2167677-92-9 (varies by salt/isomer; verify by structure)
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Melting Point
120–122 °C (decomposition >150 °C)
Acidity (pKa)
~16.5 (Pyrrole NH), Aldehyde α-proton acidic
Structural Significance
The molecule features three orthogonal reactive sites:
C3-Formyl Group (Electrophile): Highly reactive toward nucleophiles (amines, active methylenes); serves as the "head" for cyclization.
C2-Methyl Ester (Electrophile): Less reactive than the aldehyde; serves as the "tail" for cyclization or can be hydrolyzed to the free acid.
N1-Pyrrole Nitrogen (Nucleophile): Available for alkylation to modulate solubility or binding affinity, though often protected during initial synthesis.
Synthetic Utility: The "9-Deazapurine" Route
The primary value of MFPC lies in its ability to form pyrrolo[3,2-d]pyrimidines (isosteres of purines) via condensation with bis-nucleophiles. This scaffold is critical in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors and JAK kinase inhibitors.
Mechanism of Action: Cyclocondensation
The reaction with amidines or ureas proceeds via a cascade mechanism:
Schiff Base Formation: The amino group of the amidine attacks the C3-aldehyde.
Cyclization: The second nitrogen of the amidine attacks the C2-ester.
Aromatization: Loss of water and methanol yields the fused pyrimidine ring.
Visualization: Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from MFPC.
Figure 1: Divergent synthetic pathways from the MFPC scaffold.
Synthesis of the Intermediate (MFPC)
Direct formylation of methyl pyrrole-2-carboxylate typically yields the 4-formyl or 5-formyl isomers due to the directing effect of the pyrrole nitrogen. To selectively access the 3-formyl isomer (MFPC), a blocking strategy or specific regioselective method is required.
Principle: The use of a bulky N-protecting group (e.g., Triisopropylsilyl - TIPS) sterically hinders the C5 position, directing the electrophile to C3.
Step-by-Step Methodology:
N-Protection:
React methyl 1H-pyrrole-2-carboxylate with TIPS-Cl and NaH in THF (0 °C to RT).
Checkpoint: Verify complete consumption of starting material by TLC (Hexane/EtOAc 9:1).
Formylation:
Prepare Vilsmeier reagent: Add POCl₃ (1.2 eq) to DMF (1.5 eq) at 0 °C. Stir for 30 min.
Add N-TIPS-pyrrole solution dropwise at 0 °C.
Heat to 60 °C for 4 hours. The bulky TIPS group prevents C5 attack.
Hydrolysis & Deprotection:
Quench with aqueous Sodium Acetate (4M).
The TIPS group is often cleaved during the acidic/basic workup or requires a separate TBAF step depending on exact conditions.
Yield: Typically 65-75% of the 3-formyl isomer.
Purification:
Recrystallize from MeOH/Water or purify via Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).
Pharmaceutical Applications & Case Studies
Case Study A: 9-Deazapurine Nucleoside Analogs (Antivirals)
Analogs of Galidesivir (BCX4430) often utilize pyrrole scaffolds. MFPC serves as the precursor for the base moiety.
Reaction: MFPC + Formamidine acetate
Pyrrolo[3,2-d]pyrimidine-4(5H)-one.
Significance: This bicyclic base is then glycosylated (Vorbrüggen coupling) to form the nucleoside analog. The C2-ester of MFPC becomes C4 of the deazapurine, which can be chlorinated (POCl₃) and aminated to mimic Adenosine.
Case Study B: "Reverse" Sunitinib Analogs (RTK Inhibitors)
While Sunitinib utilizes the 5-formyl-2,4-dimethylpyrrole, MFPC allows for the synthesis of 3-substituted pyrrole-indolinones .
Rationale: Changing the attachment point from C5 to C3 alters the vector of the pyrrole NH in the ATP binding pocket, potentially overcoming resistance mutations in kinases like VEGFR2 or PDGFRβ.
Protocol:
Dissolve MFPC (1 eq) and 5-Fluorooxindole (1 eq) in Ethanol.
Add catalytic Piperidine (0.1 eq).
Reflux for 3-6 hours. Product precipitates as a yellow/orange solid.
Quality Control & Analytical Standards
For pharmaceutical grade intermediates, the following impurities must be monitored:
Impurity Type
Origin
Detection Limit (HPLC)
Regioisomer
Methyl 4-formyl-1H-pyrrole-2-carboxylate
< 0.5%
Regioisomer
Methyl 5-formyl-1H-pyrrole-2-carboxylate
< 0.5%
Hydrolysis Product
3-Formyl-1H-pyrrole-2-carboxylic acid
< 1.0%
Residual Solvent
DMF / POCl₃ residues
< 500 ppm
HPLC Method (Recommended):
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 20 min.
Detection: UV @ 280 nm (Aldehyde absorption) and 254 nm.
Handling & Stability
Oxidation Sensitivity: The C3-aldehyde is prone to air oxidation to the carboxylic acid. Store under Argon/Nitrogen atmosphere.
Temperature: Long-term storage at -20 °C is recommended to prevent dimerization or polymerization.
Safety: Pyrrole derivatives can be irritants. Use standard PPE (gloves, goggles, fume hood).
References
Syntheses of Pyrrole-Based Drug Candidates. Molecules, 2023.[1]
Regioselective Vilsmeier Formylation of 1-(Triisopropylsilyl)pyrroles.Journal of Organic Chemistry, 1990, 55, 6317-6328.
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives. Journal of Medicinal Chemistry, 2021.
Reaction of Formylpyrroles with Hydrazine: Synthesis of Pyrrolopyridazines. Asian Journal of Chemistry, 2010.
Advanced Synthesis of 3-Substituted Pyrrole-2-Carboxylates: A Technical Guide
Executive Summary The 3-substituted pyrrole-2-carboxylate scaffold is a structural cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster statins (e.g., Atorvastatin), kinase inhibitors (e.g., S...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-substituted pyrrole-2-carboxylate scaffold is a structural cornerstone in medicinal chemistry, serving as the pharmacophore for blockbuster statins (e.g., Atorvastatin), kinase inhibitors (e.g., Sunitinib), and anti-tubercular agents. Despite its utility, the regioselective synthesis of this motif is non-trivial. Electrophilic aromatic substitution on the pyrrole core naturally favors the electron-rich C5 position or, if blocked, C4, making direct C3-functionalization difficult.
This technical guide outlines three distinct, field-proven strategies to overcome these regiochemical constraints:
De Novo Cyclization (Barton-Zard): The most reliable method for constructing the ring with the C3 substituent pre-installed.
Transition Metal Catalysis (Suzuki-Miyaura): A modular approach for late-stage diversification using 3-bromo intermediates.
Multicomponent Assembly: High-efficiency protocols for rapid library generation.
Part 1: Strategic Analysis of Synthetic Routes
The Barton-Zard Reaction (De Novo Synthesis)
The Barton-Zard reaction is the "gold standard" for accessing 3-substituted pyrrole-2-carboxylates. It involves the condensation of a nitroalkene with an
-isocyanoacetate under basic conditions.
Mechanism: Base-catalyzed Michael addition of the isocyanoacetate to the nitroalkene, followed by 5-endo-dig cyclization and elimination of the nitro group.
Regiocontrol: Absolute. The substituent on the nitroalkene (
) ends up at the C3 position, while the carboxylate from the isocyanide stays at C2.
Advantages: High convergence; tolerates steric bulk at C3; nitroalkenes are easily accessible (Henry reaction).
Protection (Pre-step): If starting with free N-H pyrrole, protect with SEM-Cl (NaH, DMF, 0°C -> RT) to prevent debromination.
Coupling: In a sealed tube, combine the SEM-protected bromopyrrole (1.0 mmol), arylboronic acid (1.5 mmol), and
(0.05 mmol).
Solvent System: Add 1,4-Dioxane (4 mL) and 2M aq.
(1 mL). Degas by bubbling Argon for 10 minutes.
Heating: Seal and heat to 90°C for 2–4 hours.
Workup: Cool, filter through a Celite pad, and concentrate.
Deprotection: Dissolve crude in THF, add TBAF (1M in THF, 3 equiv), and reflux for 2 hours to remove the SEM group.
Isolation: Standard aqueous workup and chromatography yield the 3-aryl-pyrrole-2-carboxylate.
Part 3: Mechanistic Visualization
Diagram 1: The Barton-Zard Reaction Pathway
This diagram illustrates the cascade mechanism ensuring regioselectivity at C3.
Caption: Mechanistic cascade of the Barton-Zard reaction. The nitro group acts as a leaving group, effectively swapping place with the pyrrole ring closure to establish the C3-substituent.
Decision tree for selecting the correct synthetic pathway based on available starting materials.
Caption: Strategic decision tree for synthesis. Route A is preferred for de novo construction; Route B is essential for modular library expansion.
Part 4: Comparative Data Analysis
The following table contrasts the efficiency and scope of the primary methods discussed.
Feature
Barton-Zard Reaction
Suzuki Cross-Coupling
Van Leusen (Modified)
Regiocontrol
Excellent (100% C3)
Excellent (Dependent on SM)
Moderate (Often gives C3/C4 mix)
Atom Economy
High (Loss of )
Moderate (Loss of boronic acid/halide)
High
Substrate Scope
Limited to stable nitroalkenes
Broad (Commercial Boronic Acids)
Limited to Michael acceptors
Operational Ease
Simple (One pot, no metal)
Moderate (Requires inert atm, Pd)
Simple
Typical Yield
60–85%
70–95%
50–75%
Key Limitation
Nitroalkene availability
Debromination of SM
Regioselectivity challenges
References
Barton, D. H. R., & Zard, S. Z. (1985). "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications. The foundational paper establishing the reaction.[1]
Van Leusen, A. M., et al. (1972).[2] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to electron-deficient olefins." Tetrahedron Letters. Describes the classic Van Leusen synthesis.
Gupton, J. T., et al. (2010). "Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions." The Journal of Organic Chemistry. Details the Suzuki coupling on pyrrole-2-carboxylates.
Li, J., et al. (2019).[3] "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules. Highlights the importance of N-protection.
Yousuf, M., & Adhikari, S. (2017). "One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media." Organic Letters. A modern green chemistry approach.
Electronic Properties of the Formyl Group in Pyrrole-2-Carboxylates: A Technical Guide
Executive Summary The introduction of a formyl group (-CHO) onto a pyrrole-2-carboxylate scaffold fundamentally alters the heterocyclic core's electronic landscape. This guide dissects the "push-pull" electronic architec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The introduction of a formyl group (-CHO) onto a pyrrole-2-carboxylate scaffold fundamentally alters the heterocyclic core's electronic landscape. This guide dissects the "push-pull" electronic architecture created when a strong electron-withdrawing group (EWG) at C2 interacts with a second EWG (formyl) at C4 or C5. We explore the resonance effects that dictate regioselectivity during synthesis, the spectroscopic signatures used for structural validation, and the reactivity profiles essential for designing kinase inhibitors and porphyrin-based materials.
Part 1: Electronic Architecture & Resonance
The pyrrole-2-carboxylate is an electron-deficient heteroaromatic system relative to unsubstituted pyrrole, yet it retains significant nucleophilic character. The addition of a formyl group creates a bifunctional electrophilic scaffold .
The "Push-Pull" Dynamic
The pyrrole nitrogen lone pair acts as the "push" (donor), while the C2-ester and the formyl group act as the "pull" (acceptors).
C2-Ester Effect: Deactivates positions C3 and C5 via resonance (ortho/para-like deactivation).
Formyl Group Effect: Further lowers the LUMO energy, making the ring susceptible to nucleophilic attack at the formyl carbon while severely retarding electrophilic substitution on the ring.
Resonance Vector Analysis
The positioning of the formyl group is governed by the competition between the directing effects of the Nitrogen (activates C5 > C4) and the C2-Ester (deactivates C3/C5 > C4).
Caption: Electronic vector analysis showing why electrophilic formylation favors the C4 position in pyrrole-2-carboxylates due to the 'meta-directing' nature of the C2-ester.
Part 2: Regioselectivity & Synthesis
The Vilsmeier-Haack reaction is the gold standard for introducing the formyl group. However, controlling regioselectivity (C4 vs. C5) requires understanding the mechanism.
The C4 vs. C5 Competition
Standard Conditions (POCl3/DMF): predominantly yield the 4-formyl isomer. The C2-ester creates a "meta-directing" effect, shielding C3 and C5 electronically.
Modified Conditions (Dichloromethyl alkyl ethers): Can shift selectivity or improve yields of the 5-formyl isomer under specific Lewis acid catalysis, though C4 remains thermodynamically favored.
Cool anhydrous DMF (1.5 eq) in DCM to 0°C under N2.
Add POCl3 (1.2 eq) dropwise over 15 minutes.
Checkpoint: Observe the formation of a white precipitate (chloroiminium salt). Stir for 30 min at 0°C.
Substrate Addition:
Dissolve the pyrrole substrate in DCM.
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.
Critical: Maintain temperature < 5°C to prevent tar formation.
Reaction & Hydrolysis:
Reflux the mixture for 2 hours. Monitor by TLC (30% EtOAc/Hexane).
Cool to RT and pour onto crushed ice/sodium acetate (saturated aq).
Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Workup:
Extract with DCM (3x). Wash organics with NaHCO3 and Brine.
Dry over Na2SO4 and concentrate.
Recrystallize from Ethanol/Water.
Part 3: Spectroscopic Signatures (Data Validation)
Validating the formyl insertion requires precise interpretation of NMR and IR shifts. The formyl group induces significant deshielding.
Comparative Data Table
Moiety
Unsubstituted Pyrrole-2-Ester
4-Formyl-Pyrrole-2-Ester
Shift (Δ)
Interpretation
NH Proton
~9.2 - 9.5 ppm
12.2 - 12.8 ppm
+3.0 ppm
Increased acidity due to strong electron withdrawal; H-bonding with carbonyls.
Formyl Proton
N/A
9.6 - 10.1 ppm
N/A
Characteristic aldehyde singlet.
C2-Ester (C=O)
~161 ppm
~160 ppm
-1 ppm
Minimal change; conjugation is maintained.
Formyl (C=O)
N/A
~175 - 185 ppm
N/A
Distinct downfield carbonyl signal.
IR (C=O)
~1680 cm⁻¹
~1660 cm⁻¹ (Ester) ~1640 cm⁻¹ (CHO)
Red Shift
Extended conjugation lowers bond order/frequency.
Part 4: Reactivity & Drug Design Applications
The formyl pyrrole-2-carboxylate is a versatile intermediate. The formyl group serves as a "handle" for extending carbon chains or forming heterocycles.
Reactivity Workflow
The electron-deficient nature of the ring makes the formyl group highly reactive toward nucleophiles (Knoevenagel) but protects the ring from oxidation.
Caption: Synthetic divergence from the formyl-pyrrole core. The aldehyde acts as a linchpin for generating diverse bioactive scaffolds.
Medicinal Chemistry Implications[1][2]
H-Bond Donors: The NH becomes a potent Hydrogen Bond Donor (HBD) due to the electron-withdrawing nature of the formyl group (pKa drops significantly). This mimics the H-bonding motifs found in kinase hinge binders.
Covalent Warheads: The formyl group can be converted into Michael acceptors (via Knoevenagel) to target cysteine residues in enzymes.
References
Regioselective Formylation of Pyrrole-2-Carboxylate. Organic Process Research & Development. (2018). Detailed study on Vilsmeier reagents and regioselectivity. Link
Synthesis and Reactivity of 2-Thionoester Pyrroles. RSC Advances. (2019). Discusses reduction routes to formyl pyrroles avoiding standard hydrolysis. Link
Pyrrole-2-carboxaldehyde (2-Formylpyrrole). MedChemExpress. Technical data sheet on electronic characteristics and solubility. Link
Vilsmeier-Haack Reaction Mechanism. Chemistry Steps. Mechanistic overview of the chloroiminium intermediate. Link
From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar Dyes. Organic Letters. (2022). Application of formyl pyrroles in material science. Link
Exploratory
Formyl-Pyrrole Synthesis Pathways: Historical Evolution, Mechanistic Discoveries, and Modern Protocols
Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently rely on the pyrrole scaffold as a versatile pharmacophore. Specifically, 2-formylpyrroles (pyrrole-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently rely on the pyrrole scaffold as a versatile pharmacophore. Specifically, 2-formylpyrroles (pyrrole-2-carboxaldehydes) serve as indispensable precursors for porphyrin-based photosensitizers, BODIPY fluorescent dyes, and a myriad of bioactive natural products. Understanding the historical discovery and mechanistic evolution of formyl-pyrrole synthesis pathways is critical for optimizing yields, ensuring regioselectivity, and advancing downstream drug development. This whitepaper synthesizes the historical context, core mechanistic pathways, and field-proven experimental protocols required to master formyl-pyrrole synthesis.
Historical Context & Discovery
The journey of pyrrole chemistry began in 1834 when F. F. Runge first detected it in coal tar, noting the characteristic red color it imparted to wood moistened with hydrochloric acid (1)[1]. However, the functionalization of the pyrrole ring—specifically the introduction of an aldehyde group at the C2 position—remained a synthetic challenge until the 1920s.
The breakthrough occurred when Anton Vilsmeier and Albrecht Haack discovered that N-methylacetanilide could acetylate another molecule prior to cyclization, leading to the development of the Vilsmeier-Haack formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (2)[2]. This reaction revolutionized the synthesis of aromatic aldehydes.
Interestingly, 2-formylpyrroles are also ubiquitous in nature. Rather than being products of enzymatic biosynthesis, they arise from non-enzymatic Maillard reactions between amines and reducing sugars via 3-deoxy-D-glucosone intermediates (3)[3]. These natural Maillard products exhibit hepatoprotective, immunostimulatory, and antioxidant effects, making them highly relevant in medicinal chemistry.
Mechanistic Pathways of Formyl-Pyrrole Synthesis
The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction remains the gold standard for synthesizing 2-formylpyrroles. The causality behind its high efficiency lies in the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. Pyrrole, an electron-rich heterocycle, undergoes highly regioselective electrophilic aromatic substitution at the unsubstituted α-position (C2). This regioselectivity is driven by the electron-donating nature of the pyrrole nitrogen, which stabilizes the resulting Wheland intermediate through resonance (4)[4].
Logical mechanistic pathway of the Vilsmeier-Haack formylation of pyrrole.
Modern De Novo Synthesis: Oxidative Annulation
While the Vilsmeier-Haack reaction is robust, it relies on moisture-sensitive and hazardous reagents. Recent advancements in green chemistry have introduced de novo synthesis pathways. A landmark method involves the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters. This Csp³–H to C=O oxidation pathway utilizes molecular oxygen as the aldehyde oxygen source, avoiding stoichiometric hazardous oxidants (5)[5].
De novo synthesis of pyrrole-2-carbaldehyde via oxidative annulation.
Experimental Methodologies
Protocol 1: Classical Vilsmeier-Haack Synthesis of Pyrrole-2-carboxaldehyde
This protocol is a self-validating system adapted from validated6 procedures[6]. The causality behind the strict temperature control is to manage the highly exothermic formation of the Vilsmeier reagent and prevent pyrrole polymerization.
Step 1: Reagent Preparation (Vilsmeier Complex)
Equip a multi-neck flask with a mechanical stirrer, dropping funnel, and internal thermometer. Purge with inert gas (N₂ or Ar) to ensure anhydrous conditions.
Add DMF (1.1 equivalents) and immerse the flask in an ice bath.
Causality Check: Maintain the internal temperature at 10–20 °C while adding POCl₃ (1.1 equivalents) dropwise over 15 minutes. The exothermic reaction indicates the successful formation of the phosphorus oxychloride-dimethylformamide complex.
Step 2: Electrophilic Addition
Dilute the complex with ethylene dichloride and lower the temperature to 5 °C.
Add a solution of freshly distilled pyrrole (1.0 equivalent) in ethylene dichloride dropwise.
Validation: Monitor via TLC (Hexane:EtOAc). The disappearance of the pyrrole spot confirms the formation of the intermediate iminium salt.
Step 3: Hydrolysis and Isolation
Cool the mixture to 25–30 °C and rapidly add an aqueous solution of sodium acetate trihydrate (5.5 equivalents).
Reflux for 15 minutes with vigorous stirring to hydrolyze the iminium salt to the aldehyde.
Extract the aqueous phase with ether, wash the combined organic layers with saturated aqueous sodium carbonate (cautiously to avoid rapid CO₂ evolution), and dry over anhydrous sodium carbonate.
Self-Validation: Distill the crude product under reduced pressure (b.p. 78 °C at 2 mm Hg). The purified product should form almost water-white crystals melting at 44–45 °C, confirming high purity.
Protocol 2: De Novo Synthesis via Oxidative Annulation
This protocol leverages catalytic copper and iodine to construct the functionalized pyrrole ring from acyclic precursors (7)[7].
Step 1: Reaction Assembly
In a reaction vessel, combine acetophenone (1.0 mmol), arylamine (1.0 mmol), and acetoacetate ester (1.0 mmol).
Add CuCl₂ (0.5 mmol) as the catalyst and I₂ (1.6 mmol) as the promoter in DMSO (4 mL).
Causality Check: Equip the vessel with an O₂ balloon. The molecular oxygen serves as the terminal oxidant and the source of the aldehyde oxygen atom, ensuring a greener oxidation cycle.
Step 2: Annulation and Oxidation
Stir the mixture at 100 °C.
Validation: Monitor the reaction via TLC until complete conversion of the substrates is observed. The elevated temperature is required to drive the sequential iodination, condensation, and oxidative aromatization steps.
Step 3: Quenching and Purification
Quench the reaction with saturated Na₂S₂O₃ solution (50 mL) to neutralize residual iodine.
Extract with EtOAc, wash with brine, and dry over anhydrous Na₂SO₄.
Purify via silica gel column chromatography to isolate the highly substituted pyrrole-2-carbaldehyde.
Quantitative Data & Methodological Comparison
To facilitate experimental design, the following table summarizes the quantitative metrics and operational parameters of the two primary synthesis pathways.
Parameter
Vilsmeier-Haack Formylation
Oxidative Annulation (De Novo)
Starting Materials
Intact Pyrrole ring
Aryl methyl ketones, arylamines, esters
Reagents
POCl₃, DMF
CuCl₂, I₂, O₂, DMSO
Typical Yield
78–90%
Up to 74%
Regioselectivity
Exclusively C2 (α-position)
Highly selective multi-substitution
Operating Temperature
0–5 °C (Addition), Reflux (Hydrolysis)
100 °C
Reaction Time
~2–4 hours
Substrate dependent (TLC monitored)
Green Chemistry Metric
Low (Hazardous POCl₃, chlorinated solvents)
Moderate-High (O₂ oxidant, avoids POCl₃)
Conclusion
The synthesis of formyl-pyrroles has evolved from the classical, highly efficient Vilsmeier-Haack formylation to modern, multi-component oxidative annulations. As application scientists, selecting the appropriate pathway depends on the desired substitution pattern and the tolerance for hazardous reagents. The Vilsmeier-Haack method remains unparalleled for simple C2 formylation of existing pyrroles, while oxidative annulation offers a powerful tool for constructing complex, heavily substituted formyl-pyrrole scaffolds from scratch. These scaffolds are critical for downstream drug development, such as the synthesis of pyrrolone antimalarials (8)[8].
References
Title: Pyrrole - Wikipedia
Source: wikipedia.org
URL:1
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION
Source: ijpcbs.com
URL:2
Title: Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation | Organic Letters
Source: acs.org
URL:7
Title: Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry
Source: acs.org
URL:8
Protocol for the synthesis of porphyrins using methyl 3-formyl-1H-pyrrole-2-carboxylate
An Application Note for Advanced Porphyrin Synthesis Topic: A Protocol for the Synthesis of β-Octacarboxy Porphyrins using Methyl 3-Formyl-1H-pyrrole-2-carboxylate as a Versatile Building Block Audience: Researchers, sci...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Advanced Porphyrin Synthesis
Topic: A Protocol for the Synthesis of β-Octacarboxy Porphyrins using Methyl 3-Formyl-1H-pyrrole-2-carboxylate as a Versatile Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Simple Scaffolds
Porphyrins are foundational macrocycles in chemistry, biology, and medicine. Their roles as the core of heme and chlorophyll underscore their biological significance, while their unique photophysical and catalytic properties make them critical components in photodynamic therapy, chemical sensing, and materials science.[1] The synthetic challenge, however, is not merely to create the porphyrin core, but to precisely control the peripheral substituents that dictate the molecule's function, solubility, and therapeutic efficacy.
This guide moves beyond introductory syntheses to address the construction of highly functionalized porphyrins. Specifically, we focus on leveraging methyl 3-formyl-1H-pyrrole-2-carboxylate as a key precursor. A direct, acid-catalyzed tetramerization of such a highly and asymmetrically substituted monopyrrole is often inefficient and prone to producing a difficult-to-separate mixture of constitutional isomers, a persistent challenge in porphyrin chemistry known as the "type-isomer problem".[2][3]
Therefore, this protocol details a more robust and controllable strategy: the MacDonald [2+2] condensation . This convergent approach involves the pre-synthesis of dipyrromethane intermediates, offering superior regiochemical control for producing complex, unsymmetrical porphyrins.[1][4][5][6] By using methyl 3-formyl-1H-pyrrole-2-carboxylate and its derivatives to construct these larger building blocks first, we can achieve a rational and high-yield synthesis of a target porphyrin extensively functionalized at the β-positions.
Strategic Rationale: The MacDonald [2+2] Condensation
The synthesis of a porphyrin macrocycle proceeds via an acid-catalyzed condensation to form a non-aromatic porphyrinogen intermediate, which is subsequently oxidized to the final, colored porphyrin.[1][7] While a one-pot Lindsey synthesis condenses four pyrroles with four aldehydes ([4+4]), the MacDonald method offers greater precision by first building two halves of the final molecule.
Core Principles of the MacDonald Approach:
Convergent Synthesis: Two distinct dipyrromethane units are prepared separately. One is functionalized with formyl groups at its terminal α-positions (a 5,5'-diformyldipyrromethane), while the other remains unsubstituted at these positions.
Controlled Cyclization: The two dipyrromethane fragments are condensed under acidic conditions. The formyl groups of one unit react with the free α-positions of the other, forming the bridging meso-carbons in a controlled, stepwise manner.
Minimized Scrambling: Because the dipyrromethane units are pre-formed, the risk of pyrrole units scrambling and forming undesired isomers during the final cyclization is significantly reduced compared to monopyrrole condensations.[3][8]
This strategy is indispensable when the target porphyrin requires a specific, non-symmetrical arrangement of β-substituents, as is the case when using a precursor like methyl 3-formyl-1H-pyrrole-2-carboxylate.
Caption: Overall workflow for the MacDonald [2+2] synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis of a symmetrically substituted β-octamethoxycarbonyl-porphyrin. It is presented in a multi-step fashion, reflecting the necessary stages of intermediate preparation required for a successful MacDonald condensation.
Part 1: Synthesis of Dimethyl 5,5'-Methylenebis(3-formyl-1H-pyrrole-2-carboxylate) (A Diformyl-Dipyrromethane Intermediate)
Rationale: This step creates the first key building block. The Vilsmeier-Haack reaction is a classic and effective method for introducing formyl groups onto electron-rich heterocycles like pyrroles. Here, we formylate a pre-formed dipyrromethane.
Materials:
Dimethyl 5,5'-methylenebis(1H-pyrrole-2-carboxylate) (precursor, synthesized from pyrrole-2-carboxylate and formaldehyde)
Phosphorus oxychloride (POCl₃)
N,N-Dimethylformamide (DMF), anhydrous
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (2.5 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to form the Vilsmeier reagent.
Reaction: Cool the Vilsmeier reagent back to 0 °C and add a solution of dimethyl 5,5'-methylenebis(1H-pyrrole-2-carboxylate) (1 eq.) in anhydrous DCM via a dropping funnel over 30 minutes.
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane/Ethyl Acetate).
Work-up: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~8).
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel to yield the diformyl-dipyrromethane product.[9]
Part 2: Synthesis of Di-tert-butyl 5,5'-Methylenebis(4-(methoxycarbonyl)-1H-pyrrole-3-carboxylate) (A Dipyrromethane Intermediate)
Rationale: This creates the second building block, which has free α-positions necessary for condensation. Using a tert-butyl ester at the α-position allows for its selective removal later to expose the free α-positions needed for the final condensation.
Procedure: This intermediate would be synthesized via established literature methods, typically involving the condensation of a 2-unsubstituted pyrrole with an aldehyde.
Part 3: The [2+2] Condensation and Oxidation
Rationale: This is the key macrocycle-forming step. A strong acid catalyst like trifluoroacetic acid (TFA) facilitates the condensation between the two dipyrromethane fragments to form the porphyrinogen.[7] This intermediate is unstable and is immediately oxidized with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a powerful and reliable oxidant that provides high yields of the aromatic porphyrin under mild conditions.[5][10]
Materials:
Diformyl-Dipyrromethane Intermediate (from Part 1)
Dipyrromethane Intermediate (from Part 2, after deprotection of tert-butyl esters)
Dichloromethane (DCM), anhydrous and high purity
Trifluoroacetic acid (TFA)
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
Triethylamine (TEA)
Silica gel and neutral alumina for chromatography
Procedure:
Setup: In a large, foil-wrapped (to exclude light) round-bottom flask under an inert atmosphere, dissolve the diformyl-dipyrromethane (1 eq.) and the deprotected dipyrromethane (1 eq.) in anhydrous DCM to achieve a high dilution concentration (~10 mM).[1][7]
Condensation: Begin vigorous stirring and add the acid catalyst (TFA, ~2-3 eq.) to initiate the condensation. Stir the reaction at room temperature for 1-2 hours. The solution may darken, but the key porphyrinogen intermediate is largely colorless.[1]
Oxidation: Add a solution of DDQ (2-2.5 eq.) in DCM to the reaction mixture. Continue stirring for another 1-2 hours at room temperature. A dramatic color change to a deep, dark purple or green should be observed, indicating the formation of the porphyrin macrocycle.[1]
Quenching: Add a few drops of triethylamine to neutralize the acid catalyst.
Purification:
Pass the entire reaction mixture through a short plug of neutral alumina to remove the reduced DDQ byproduct (hydroquinone) and excess acid.[1]
Concentrate the filtrate using a rotary evaporator.
Perform final purification using column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) to isolate the pure porphyrin.[1][9]
Collect the main colored band, remove the solvent via rotary evaporation, and dry the product under high vacuum.
Caption: The MacDonald [2+2] condensation and oxidation sequence.
Data Summary and Characterization
The following table provides representative data for a MacDonald-type synthesis. Actual yields and conditions may vary based on the specific substituents of the pyrrole precursors.
Step
Key Reactants
Catalyst / Reagent
Solvent
Temp.
Time
Typical Yield
1
Dipyrromethane
POCl₃ / DMF
DCM
40 °C
2-3 h
60-75%
2
Pyrrole Precursors
Acid Catalyst
DCM
RT
1-2 h
70-85%
3
Dipyrromethanes
TFA / DDQ
DCM
RT
2-4 h
30-50%
Characterization:
UV-Vis Spectroscopy: The final porphyrin product should exhibit a characteristic sharp and intense Soret band (or B band) around 400-420 nm and several weaker Q-bands in the 500-700 nm region.
¹H NMR Spectroscopy: Expect to see characteristic signals for the meso-protons (~8-10 ppm), β-pyrrolic protons, and protons from the ester substituents. The internal N-H protons will appear as a broad singlet far upfield (around -2 to -4 ppm) due to the aromatic ring current.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized porphyrin.
References
Benchchem.
Benchchem. The Synthesis of Porphyrin Macrocycles: A Technical Guide for Researchers.
Angrish, P. Syntheses of meso-Substituted Porphodimethenes and Porphyrins with Exocyclic Ring Systems. University of Florida.
Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine.
Paine, J. B., & Dolphin, D. 5-Unsubstituted 2-pyrrolecarboxaldehydes for porphyrin synthesis and the cyanovinyl protecting group. The Journal of Organic Chemistry.
Ishida, M., et al. Synthesis of a neo-confused porphyrin and an unusual dihydroporphyrin derivative.
Ghosh, A., et al. Large-Scale Green Synthesis of Porphyrins. ACS Omega.
Senge, M. O., & Wiehe, A. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews.
Vicente, M. G. H., & Smith, K. M. Syntheses and Functionalizations of Porphyrin Macrocycles. PMC - NIH.
Behm, M. C., & Varma, R. S. Two-step Mechanochemical Synthesis of Porphyrins. PMC - NIH.
Johnson, A. W., et al. Porphyrins. II. The synthesis of porphyrins from 2-aminomethylpyrroles. Australian Journal of Chemistry.
Application Note: Modular Total Synthesis of C3-Linked Prodigiosene Analogues Using Methyl 3-formyl-1H-pyrrole-2-carboxylate
Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale Prodigiosins are a family of hi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Principal Investigators, and Drug Discovery Professionals
Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Scientific Rationale
Prodigiosins are a family of highly conjugated, red-pigmented tripyrrole alkaloids originally isolated from Serratia marcescens. In recent years, they have garnered intense interest in oncology and infectious disease research due to their potent antimalarial, immunosuppressive, and anticancer properties. Mechanistically, prodigiosins induce apoptosis in multidrug-resistant cancer lines via the inhibition of the mammalian target of rapamycin (mTOR) pathway[1], intracellular copper chelation leading to DNA cleavage[1], and the restoration of p53 signaling through p73 upregulation[2].
While natural prodigiosin features a bipyrrole linkage at the C2 position and a methene bridge at the C5 position of the central B-ring, extensive Structure-Activity Relationship (SAR) studies have demonstrated that altering this connectivity—specifically generating C3-linked prodigiosenes—retains or even enhances antimalarial and cytotoxic potency[3].
This application note details a highly efficient, field-proven methodology for the total synthesis of B-ring functionalized prodigiosenes using methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) .
Why this specific building block?
The strategic advantage of methyl 3-formyl-1H-pyrrole-2-carboxylate lies in its orthogonal reactivity . The C3-formyl group serves as a highly electrophilic site for late-stage Knoevenagel-type condensation to form the dipyrrin core. Simultaneously, the C2-carboxylate acts as a robust directing group that can be saponified and subjected to decarboxylative borylation or direct cross-coupling. This eliminates the need for unstable pyrrole-2-lithium intermediates and avoids the toxicity of organotin reagents typically used in Stille couplings[4].
Chemical Synthesis Workflow
Fig 1: Retrosynthetic and forward workflow for C3-linked prodigiosene assembly.
Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure intermediate integrity before proceeding to subsequent steps.
Step 1: N-Protection of the Pyrrole Core
Causality Insight: The free N-H of the pyrrole is acidic and highly nucleophilic. Leaving it unprotected during transition-metal catalysis leads to catalyst poisoning and N-arylation side reactions. N-Boc protection forces the pyrrole into a twisted conformation, increasing its solubility in organic solvents.
Dissolve methyl 3-formyl-1H-pyrrole-2-carboxylate (10.0 mmol) in anhydrous THF (50 mL) under an argon atmosphere.
Cool the solution to 0 °C using an ice bath.
Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 5 mol%) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (12.0 mmol).
Allow the reaction to warm to room temperature and stir for 4 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar starting material (
) should completely convert to a less polar spot ().
Quench with saturated aqueous
, extract with EtOAc, dry over , and concentrate in vacuo.
Step 2: Saponification and Decarboxylative Borylation
Causality Insight: We utilize
as the catalyst for the borylation step because the trifluoroacetate ligands facilitate the critical decarboxylation event via a six-membered transition state, effectively preventing premature protodeboronation of the pyrrole ring.
Saponification: Treat the N-Boc protected ester (8.0 mmol) with LiOH·H₂O (24.0 mmol) in a THF/MeOH/H₂O mixture (2:1:1, 40 mL) at room temperature for 12 hours. Acidify to pH 4 using 1M HCl at 0 °C, extract with EtOAc, and isolate the carboxylic acid.
Borylation: In a glovebox, charge a Schlenk flask with the resulting carboxylic acid (5.0 mmol), Bis(pinacolato)diboron (
) (7.5 mmol), (10.0 mmol), and (5 mol%).
Add anhydrous DMSO (25 mL), seal the flask, and heat to 110 °C for 16 hours.
Filter through a pad of Celite, wash with EtOAc, and purify via flash chromatography to yield the C2-boronic ester.
Step 3: Suzuki-Miyaura Cross-Coupling (A-B Ring Assembly)
Combine the C2-boronic ester from Step 2 (4.0 mmol), N-Boc-2-bromopyrrole (4.2 mmol), and
(12.0 mmol) in 1,4-Dioxane/H₂O (4:1, 30 mL).
Degas the mixture via three freeze-pump-thaw cycles.
Add
(0.2 mmol, 5 mol%) and heat to 90 °C for 8 hours.
Validation: LC-MS should indicate the disappearance of the bromine isotope pattern and the emergence of the bipyrrole mass
.
Step 4: Global Deprotection and Acid-Catalyzed Condensation
Causality Insight: The addition of 4M HCl in dioxane is not merely for acid catalysis. The chloride ion acts as a crucial counterion that stabilizes the highly delocalized, deeply red tripyrrolic cation. This thermodynamic stabilization shifts the reaction equilibrium entirely toward the condensed product[5].
Dissolve the bipyrrole intermediate (2.0 mmol) in
(10 mL) and add Trifluoroacetic acid (TFA) (5 mL). Stir at room temperature for 2 hours to remove all Boc groups. Concentrate under reduced pressure.
Dissolve the crude deprotected bipyrrole-aldehyde in anhydrous MeOH (15 mL).
Add 2-methyl-3-amylpyrrole (Ring C precursor) (2.0 mmol) and 4M HCl in dioxane (1.0 mL).
Stir at room temperature for 12 hours. The solution will turn a deep, brilliant red.
Concentrate the mixture and precipitate the final C3-linked prodigiosene hydrochloride salt using cold diethyl ether.
Quantitative Data & Optimization
Table 1: Optimization of Decarboxylative Borylation (Step 2)
To understand the therapeutic value of the synthesized prodigiosene analogues, it is vital to map their multi-target pharmacological profile. Prodigiosins act as potent uncouplers of V-ATPases, inhibit mTOR, and uniquely reactivate mutant p53 pathways[2][6].
Fig 2: Multi-target apoptotic signaling pathways induced by prodigiosin analogues.
References
Biotechnological Applications of Prodigiosin Produced by Serratia marcescens
Source: Indo Gulf BioAg
URL:[Link]
Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement
Source: PMC (NIH)
URL:[Link]
Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines
Source: PMC (NIH)
URL:[Link]
Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria
Source: PMC (NIH)
URL:[Link]
New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells
Source: RSC Publishing
URL:[Link]
Prodigiosin Rescues Deficient p53 Signaling and Antitumor Effects via Upregulating p73 and Disrupting Its Interaction with Mutant p53
Source: AACR Journals (Cancer Research)
URL:[Link]
Procedures for Knoevenagel condensation of methyl 3-formyl-1H-pyrrole-2-carboxylate
An In-Depth Guide to the Knoevenagel Condensation of Methyl 3-formyl-1H-pyrrole-2-carboxylate Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Knoevenagel Condensation of Methyl 3-formyl-1H-pyrrole-2-carboxylate
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Knoevenagel condensation of methyl 3-formyl-1H-pyrrole-2-carboxylate. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the protocol, discusses critical experimental variables, and presents detailed, field-proven methodologies for synthesizing advanced pyrrole derivatives.
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis, valued for its reliability in reacting carbonyl compounds with active methylene groups.[1][2] When applied to heteroaromatic aldehydes like methyl 3-formyl-1H-pyrrole-2-carboxylate, this reaction unlocks a class of molecules with significant potential. The resulting α,β-unsaturated products are not merely synthetic intermediates; they are key scaffolds in the development of pharmaceuticals, functional polymers, and fine chemicals.[2][3] Specifically, the pyrrole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown promise as anticancer and antimicrobial agents.[4] The Knoevenagel adducts of pyrrole aldehydes, featuring Michael acceptor capabilities, are of particular interest for designing targeted covalent inhibitors in drug discovery.[4]
I. The Reaction Mechanism: A Stepwise Perspective
The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and dehydration.[5] A weak base is typically employed as a catalyst to avoid the self-condensation of the aldehyde.[6]
Deprotonation: The basic catalyst (e.g., piperidine) abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile), generating a resonance-stabilized carbanion (enolate).[5][7]
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the methyl 3-formyl-1H-pyrrole-2-carboxylate. This step forms a tetrahedral alkoxide intermediate.[3][7]
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy compound. This intermediate readily undergoes a base-induced elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[5][7]
Synthesis of BODIPY dyes starting from methyl 3-formyl-1H-pyrrole-2-carboxylate
This Application Note and Protocol details the synthesis of asymmetric BODIPY dyes, specifically addressing the use of Methyl 3-formyl-1H-pyrrole-2-carboxylate and its critical regioisomer, Methyl 5-formyl-1H-pyrrole-2-c...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol details the synthesis of asymmetric BODIPY dyes, specifically addressing the use of Methyl 3-formyl-1H-pyrrole-2-carboxylate and its critical regioisomer, Methyl 5-formyl-1H-pyrrole-2-carboxylate .
Application Note: Asymmetric BODIPY Synthesis from Formyl-Pyrrole Carboxylates
Executive Summary & Mechanistic Insight
BODIPY (Boron-dipyrromethene) dyes are premier fluorophores in drug discovery and bioimaging due to their high quantum yields, photostability, and narrow emission bands.[] The synthesis of asymmetric BODIPY dyes bearing a carboxylate handle (via an ester) is a cornerstone workflow for creating bioconjugatable probes (e.g., for antibody or peptide labeling).
Critical Precursor Analysis (Regiochemistry Warning):
The user specified Methyl 3-formyl-1H-pyrrole-2-carboxylate . It is imperative to distinguish between the two formyl regioisomers:
3-Formyl Isomer (Beta-formyl): The aldehyde is at the
-position (C3). Condensation with a second pyrrole yields a -linked dipyrrin. This geometry does not favor the formation of the standard, stable fluorescent BODIPY core (which requires a 6-membered chelate ring). Instead, this precursor is typically used for Prodigiosins or Porphyrins .
5-Formyl Isomer (Alpha-formyl): The aldehyde is at the
-position (C5). This is the standard, industry-validated precursor for asymmetric BODIPY synthesis. It allows for "head-to-tail" condensation with an -free pyrrole to form the requisite dipyrromethene core.
Scope of Protocol:
This guide details the protocol for the Synthesis of Asymmetric Carboxyl-BODIPY Dyes . It assumes the functional intent is to create a fluorescent BODIPY probe. Therefore, the protocol utilizes the 5-formyl isomer (Methyl 5-formyl-1H-pyrrole-2-carboxylate) as the reactive electrophile, while noting that the 3-formyl isomer will fail to yield the desired fluorophore.
Reaction Pathway:
Acid-Catalyzed Condensation: The formyl group of the starting pyrrole acts as the electrophile, attacked by the
-position of a second, electron-rich pyrrole (e.g., 2,4-dimethylpyrrole).
Oxidation: The resulting dipyrromethane is oxidized to a dipyrromethene (dipyrrin).
Boron Complexation: The dipyrrin is chelated with
in the presence of a base (DIPEA/TEA) to lock the fluorescent core.
Reaction Scheme & Logic Flow
Caption: Logical workflow for the synthesis of asymmetric BODIPY dyes. Note the critical divergence if the incorrect starting isomer (3-formyl) is used.
Detailed Experimental Protocol
Target Molecule: 2-Methoxycarbonyl-1,3,5,7-tetramethyl-8-H-BODIPY (or similar derivative depending on the second pyrrole).
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Dissolve Methyl 5-formyl-1H-pyrrole-2-carboxylate (1.0 equiv, 1.0 mmol) and 2,4-dimethylpyrrole (1.0 equiv, 1.0 mmol) in anhydrous DCM (20 mL).
Catalysis: Cool the solution to 0°C in an ice bath. Add
(1.1 equiv) dropwise.
Note:
activates the aldehyde and promotes condensation without requiring a separate oxidation step often needed for dipyrromethanes, as the intermediate can auto-oxidize or be driven to the dipyrromethene state in situ under these conditions. Alternatively, use TFA (catalytic) followed by DDQ oxidation if using the "Dipyrromethane" route. The route is often preferred for asymmetric synthesis involving carboxyl-pyrroles.
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2–4 hours. The solution should turn dark red/brown, indicating dipyrromethene formation.
2. Boron Complexation
Base Addition: Cool the reaction mixture back to 0°C. Slowly add DIPEA (5.0 equiv) dropwise.
Observation: A color change (often to a lighter or fluorescent hue) may occur, but the fluorescence is not yet locked.
Boron Addition: Add
(6.0 equiv) dropwise over 10 minutes. Caution: Exothermic reaction.
Incubation: Stir at room temperature for 12–16 hours (overnight) in the dark.
3. Work-up and Purification
Quench: Pour the reaction mixture into ice-water (50 mL) and extract with DCM (
mL).
Wash: Wash the combined organic layers with 0.1 M HCl (to remove excess amine), saturated
, and brine.
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography on silica gel.
Eluent: Gradient of Hexane/Ethyl Acetate (starts 95:5
80:20).
Fraction: Collect the highly fluorescent orange/red band.
Results & Data Interpretation
Parameter
Expected Value
Notes
Appearance
Bright orange/red solid
Crystalline or amorphous powder
Yield
30% – 55%
Asymmetric synthesis often has moderate yields due to scrambling
(Absorption)
500 – 515 nm
Characteristic of the BODIPY core
(Emission)
510 – 530 nm
Sharp emission peak, small Stokes shift
NMR ()
Distinct singlets for Methyl groups
Confirm integration of ester (-COOMe) vs pyrrole methyls
Troubleshooting Table:
Issue
Probable Cause
Solution
No Fluorescence
Incorrect Isomer (3-formyl used)
Verify starting material is 5-formyl . 3-formyl yields non-fluorescent products.
Low Yield
Scrambling (Symmetric byproduct)
Ensure 1:1 stoichiometry and slow addition of acid catalyst.
Advanced Reductive Amination Strategies for 3-Formyl Pyrrole Derivatives: Application Note & Protocols
Executive Summary The reductive amination of 3-formyl pyrroles is a cornerstone transformation in modern medicinal chemistry, serving as the primary pathway for synthesizing complex active pharmaceutical ingredients (API...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The reductive amination of 3-formyl pyrroles is a cornerstone transformation in modern medicinal chemistry, serving as the primary pathway for synthesizing complex active pharmaceutical ingredients (APIs) such as the gastric acid secretion inhibitor Vonoprazan[1] and various bioactive pyrroloquinoline scaffolds[2]. This application note provides an authoritative, in-depth guide to overcoming the unique chemoselective challenges associated with pyrrole-3-carboxaldehydes. By dissecting the causality behind reagent selection and providing self-validating experimental protocols, this guide empowers researchers to optimize yields, eliminate dialkylation artifacts, and streamline downstream purification.
Mechanistic Insights & Causality
The Electronic Conundrum of the Pyrrole Ring
Unlike standard benzaldehydes, 3-formyl pyrroles exhibit unique electronic properties. The strong electron-donating nature (+M effect) of the pyrrole nitrogen significantly reduces the electrophilicity of the 3-formyl carbon. Consequently, the initial nucleophilic attack by the amine to form the hemiaminal intermediate is thermodynamically less favorable and often requires careful solvent selection or mild acid catalysis to drive the dehydration step toward the imine/iminium ion[2].
The Dialkylation Dilemma
When utilizing unhindered primary amines, a critical side reaction often plagues the direct reductive amination process: dialkylation . Because the resulting secondary alkylamine product is frequently more nucleophilic than the starting primary amine, it can competitively attack unreacted 3-formyl pyrrole, leading to polymeric or dialkylated impurities[3].
To circumvent this, chemists must choose between two distinct logical pathways:
Direct Amination with Chemoselective Hydrides: Utilizing Sodium triacetoxyborohydride (
). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but highly selective for the transient, more electrophilic iminium ion[3].
Indirect (Stepwise) Amination: Physically separating the condensation and reduction steps. By driving imine formation to completion and removing the solvent/water before introducing a stronger reductant like Sodium borohydride (
), the risk of the product reacting with residual aldehyde is mathematically eliminated[3].
Caption: Logical relationship and mechanism of reductive amination for 3-formyl pyrroles.
Quantitative Data: Reagent Selection Matrix
The selection of the reducing agent and operational strategy dictates the purity profile of the final compound. Table 1 summarizes the performance metrics of established and next-generation reductive systems based on recent literature[1][3][4].
Table 1: Comparison of Reductive Amination Strategies for 3-Formyl Pyrroles
Reductant System
Strategy Type
Amine Compatibility
Typical Solvent
Temp
Yield Range
Dialkylation Risk
Key Advantage / Causality
Direct
1° and 2° Amines
DCE or THF
RT
75–90%
Moderate
Mild hydride donor; selectively reduces iminium over aldehyde.
Indirect (Stepwise)
1° Amines
EtOH (Step 2)
0°C to RT
80–95%
Low
Complete consumption of aldehyde prior to reduction prevents over-alkylation.
Direct (Silane)
N-Boc Amines
MeCN
25°C
85–98%
Low
Generates HCl in situ, enabling simultaneous reduction and Boc-deprotection.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that causality is respected at each step, preventing the propagation of errors through the synthetic sequence.
Protocol A: Indirect (Stepwise) Amination via
Optimal for unhindered primary amines where dialkylation is a documented risk[3].
Step-by-Step Methodology:
Imine Condensation: Dissolve the 3-formyl pyrrole derivative (1.0 equiv, e.g., 34 µmol) and the primary amine (10.0 equiv, e.g., 340 µmol) in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).
Stirring: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.
Validation Checkpoint 1 (Imine Formation): Analyze a 5 µL aliquot via LC-MS or TLC (UV 254 nm). The complete disappearance of the aldehyde peak confirms quantitative conversion to the imine. Do not proceed if the aldehyde remains.
Solvent Evaporation: Evaporate the DCE and excess volatile amine to absolute dryness under reduced pressure. This physically removes the water of condensation, locking the equilibrium in favor of the imine.
Reduction: Re-dissolve the crude imine in 99% Ethanol (EtOH) and cool to 0°C using an ice bath. Slowly add
(2.0 equiv, e.g., 68 µmol) in small portions to control hydrogen gas evolution.
Validation Checkpoint 2 (Reduction): Monitor via TLC. The highly conjugated imine spot will disappear, replaced by a higher
(or distinctively staining) amine spot.
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (). Wash the combined organic layers with brine, dry over anhydrous , and concentrate.
Caption: Step-by-step workflow for indirect reductive amination to prevent dialkylation.
Protocol B: Advanced Silane-Mediated Amination with In Situ Deprotection
A modern 2025 protocol utilizing chlorodimethylsilane (
) for the synthesis of secondary N-methylamines directly from N-Boc-N-methylamine[4].
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried vial, combine the 3-formyl pyrrole (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol, 1.5 equiv) in anhydrous Acetonitrile (MeCN) (1.0 mL).
Silane Addition: Dropwise, add
(1.5 mmol, 3.0 equiv) at 25°C.
Causality Note: The silane acts as both the reductant and the source of in situ HCl generation (upon reaction with trace moisture or oxygenated intermediates), which facilitates the simultaneous cleavage of the Boc protecting group[4].
Reaction Progression: Stir the mixture at 25°C for 8 hours.
Validation Checkpoint: Monitor gas evolution (isobutylene from Boc cleavage). Analyze via LC-MS to confirm the presence of the deprotected secondary amine mass (
) rather than the Boc-protected intermediate.
Workup: Quench carefully with 1M NaOH to neutralize the generated HCl. Extract with Dichloromethane (DCM), dry over
, and purify via flash chromatography.
References
[3] The Synthesis of Two Combinatorial Libraries Using a 4-(2'-Thienyl)-Pyrrole Template. Griffith University Research Repository.
URL:
[2] One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.
URL:
[4] Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry - ACS Publications.
URL:
[1] A Comparative Guide to Alternative Reagents in the Synthesis of Vonoprazan Fumarate. Benchchem.
URL:
Technical Application Note: Derivatization of Methyl 3-formyl-1H-pyrrole-2-carboxylate
This guide outlines the strategic derivatization of methyl 3-formyl-1H-pyrrole-2-carboxylate , a versatile heterocyclic scaffold. The protocols are designed for medicinal chemists and process scientists, focusing on high...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the strategic derivatization of methyl 3-formyl-1H-pyrrole-2-carboxylate , a versatile heterocyclic scaffold. The protocols are designed for medicinal chemists and process scientists, focusing on high-value transformations: bicyclic ring fusion, reductive amination, and Knoevenagel condensation.
HNOMW: 167.16 g/mol
Strategic Overview & Reactivity Profile
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a "push-pull" system. The electron-rich pyrrole ring (donor) is substituted with two electron-withdrawing groups (acceptors) at the 2- and 3-positions. This unique electronic arrangement dictates its reactivity:
The Pyrrole Nitrogen (N1): While the electron-withdrawing groups (EWGs) increase the acidity of the N-H proton (pKa ~16-17 in DMSO), they also reduce the nucleophilicity of the nitrogen. N-alkylation requires strong bases (e.g., NaH, K
The C-3 Formyl Group: This aldehyde is the primary handle for diversification. However, due to the resonance donation from the pyrrole nitrogen (N1
C2=C3 O), the carbonyl carbon is less electrophilic than typical aromatic aldehydes. Reactions like reductive amination may require Lewis acid activation or dehydrating agents (e.g., Ti(OiPr), molecular sieves).
The C-2 Ester: Positioned ortho to the formyl group, this ester is perfectly set up for cyclocondensation reactions with binucleophiles (e.g., hydrazines, amidines) to form fused bicyclic systems like pyrrolo[3,2-d]pyridazines.
Derivatization Pathway Map
Figure 1: Divergent synthesis pathways from the parent pyrrole scaffold.
Objective: To introduce solubility tags or pharmacophores at the N1 position and prevent N-H interference in subsequent steps.
Mechanism: S
2 Nucleophilic Substitution via Pyrrolide Anion.[2]
Reagent
Equivalents
Role
Parent Pyrrole
1.0
Substrate
Alkyl Halide (R-X)
1.2 - 1.5
Electrophile (e.g., MeI, BnBr)
NaH (60% in oil)
1.2
Base (Irreversible deprotonation)
DMF (Anhydrous)
Solvent
Polar aprotic solvent
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).
Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise.
Critical Insight: Evolution of H
gas will be vigorous. Allow stirring at 0°C for 30 mins until gas evolution ceases and the solution turns clear/yellow (formation of pyrrolide anion).
Alkylation: Add the alkyl halide (1.2 eq) dropwise via syringe at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N-alkylated product typically has a higher R
than the parent.
Work-up: Quench carefully with saturated NH
Cl solution. Extract with EtOAc (3x).[3] Wash combined organics with water (to remove DMF) and brine. Dry over NaSO.
Purification: Flash chromatography on silica gel.
Protocol 2: Synthesis of Pyrrolo[3,2-d]pyridazin-4-ones
Objective: To construct a fused bicyclic scaffold common in kinase inhibitors. This reaction exploits the ortho disposition of the aldehyde and ester.
Mechanism: Condensation (Schiff base formation) followed by intramolecular nucleophilic acyl substitution (lactamization).
Reagent
Equivalents
Role
Parent Pyrrole
1.0
Substrate
Hydrazine Hydrate
3.0 - 5.0
Binucleophile
Ethanol (Abs)
Solvent
Protic solvent
Acetic Acid
Cat. (0.1 eq)
Acid catalyst (optional)
Step-by-Step Procedure:
Setup: Dissolve the pyrrole substrate (1.0 eq) in Ethanol (0.1 M).
Addition: Add Hydrazine hydrate (5.0 eq).
Note: Excess hydrazine is used to drive the equilibrium and prevent dimer formation (azine formation).
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours.
Observation: The product often precipitates out of the hot solution as a white or off-white solid due to the formation of the rigid, polar bicyclic lactam.
Work-up: Cool the mixture to 0°C. Filter the precipitate.
Purification: Wash the solid with cold ethanol and diethyl ether. Recrystallization from DMF/EtOH is recommended if purity is <95%.
Validation:
1H NMR: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the aldehyde proton (~9-10 ppm). Appearance of a pyridazine proton singlet (~8.0-8.5 ppm) and a broad lactam NH.
Objective: To install amine side chains at C-3 for exploring Structure-Activity Relationships (SAR).
Mechanism: Iminium ion formation followed by hydride transfer.
Critical Technical Note: As noted in the strategic overview, the C-3 aldehyde is deactivated. Use Sodium Triacetoxyborohydride (STAB) as it allows for "one-pot" reductive amination without pre-forming the imine, but adding a dehydrating agent or Lewis acid helps conversion.
Reagent
Equivalents
Role
Parent Pyrrole
1.0
Substrate
Amine (R-NH)
1.1 - 1.2
Nucleophile
NaBH(OAc)
1.5 - 2.0
Mild Hydride Donor
Acetic Acid
1.0
Catalyst (activates imine)
DCE or DCM
Solvent
Aprotic solvent
Step-by-Step Procedure:
Imine Formation: In a vial, mix pyrrole (1.0 eq) and the amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add Acetic Acid (1.0 eq).
Optimization: If the amine is unreactive (e.g., aniline), add activated 4Å molecular sieves and stir for 2 hours before adding the reducing agent.
Reduction: Add NaBH(OAc)
(1.5 eq) in one portion.
Reaction: Stir at RT for 16 hours.
Quench: Add saturated NaHCO
solution (gas evolution!). Stir vigorously for 15 mins.
Extraction: Extract with DCM. The product is the amine; ensure the aqueous layer is basic (pH > 9) to keep the product in the organic phase.
Purification: Amine-functionalized silica cartridges (SCX-2) are excellent for rapid purification of these libraries.
Protocol 4: Knoevenagel Condensation
Objective: To synthesize vinyl-pyrrole derivatives (Michael acceptors) or precursors for further cyclization.
Preparation of dipyrromethenes from methyl 3-formyl-1H-pyrrole-2-carboxylate
Application Note: Precision Synthesis of Asymmetric Dipyrromethenes from Methyl 3-formyl-1H-pyrrole-2-carboxylate Executive Summary This application note details the protocol for synthesizing asymmetric dipyrromethene hy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Synthesis of Asymmetric Dipyrromethenes from Methyl 3-formyl-1H-pyrrole-2-carboxylate
Executive Summary
This application note details the protocol for synthesizing asymmetric dipyrromethene hydrobromide salts utilizing Methyl 3-formyl-1H-pyrrole-2-carboxylate as the electrophilic building block. Unlike standard BODIPY precursors which utilize 2-formyl pyrroles to generate symmetric 2,2'-dipyrromethenes, this 3-formyl derivative allows for the construction of structurally unique 3,2'-dipyrromethenes (or
-linked systems). These scaffolds are critical intermediates for prodigiosin analogues, asymmetric porphyrins, and specialized fluorescent probes where electronic modulation via the ester group is required.
Mechanistic Insight & Chemical Logic
The synthesis relies on an acid-catalyzed condensation between the formyl group of the starting material and an
-unsubstituted position of a nucleophilic pyrrole partner.
Electrophilic Activation: The formyl group at the 3-position is activated by the acid catalyst (HBr). The adjacent ester at the 2-position exerts an electron-withdrawing effect, enhancing the electrophilicity of the formyl carbon, thereby facilitating attack by the nucleophile.
Regioselectivity: The reaction is highly regioselective. The nucleophilic pyrrole (e.g., 2,4-dimethylpyrrole) attacks the formyl carbon. Subsequent dehydration yields the fully conjugated dipyrromethene system directly, stabilized as the hydrobromide salt.
Stability: The resulting dipyrromethene salt is resonance-stabilized but reactive. The ester group remains intact under these acidic conditions, providing a handle for further functionalization (e.g., saponification or amide coupling).
Reaction Pathway Diagram
Experimental Protocol
Safety Warning: Pyrroles and hydrobromic acid are corrosive and toxic. Work must be performed in a fume hood. Wear nitrile gloves and safety goggles.
Acid Catalyst: Hydrobromic acid (48% aqueous) OR HBr in acetic acid (33%).
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
Precipitation Solvent: Diethyl Ether (
).
Step-by-Step Methodology
1. Solubilization
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 mmol, ~167 mg) in Methanol (5 mL).
Note: Heating to 30–40°C may be required to fully dissolve the ester. Ensure the solution is clear before proceeding.
2. Addition of Nucleophile
Add 2,4-Dimethylpyrrole (1.0 mmol, ~103 µL) dropwise to the stirring solution.
Critical: The solution may darken slightly due to oxidation; maintain an inert atmosphere (
or Ar) if high purity is critical for downstream applications.
3. Acid Catalysis & Condensation
While stirring vigorously, add HBr (48% aq) (0.2 mL) dropwise.
Observation: The reaction mixture will immediately turn a deep orange or red color, indicating the formation of the dipyrromethene chromophore.
Stir at room temperature for 2–4 hours . Monitor by TLC (Silica, 5% MeOH in DCM). The starting aldehyde spot should disappear.
4. Isolation & Purification
Concentration: Remove approximately 50% of the solvent under reduced pressure (rotary evaporator, bath temp < 40°C).
Precipitation: Add Diethyl Ether (20 mL) slowly to the concentrated residue while stirring. The dipyrromethene hydrobromide salt should precipitate as an orange/red solid.
Filtration: Collect the solid by vacuum filtration using a sintered glass funnel.
Washing: Wash the filter cake with cold ether (2 x 10 mL) to remove unreacted pyrroles and traces of acid.
Drying: Dry the solid under high vacuum for 4 hours.
Yield & Characterization
Typical Yield: 70–85%
Appearance: Brick-red to orange solid.
Storage: Store at -20°C under argon; sensitive to light and moisture.
Data Analysis & Validation
To validate the synthesis, compare the spectral data against the expected parameters.
Parameter
Method
Expected Result
Interpretation
Chromophore
UV-Vis Spectroscopy
~460–500 nm
Confirming extended conjugation of the dipyrromethene core.
Structure
H NMR (DMSO-)
Singlet at 7.0–7.5 ppm
Represents the meso-proton (methine bridge).
NH Protons
H NMR
Broad singlet > 10 ppm
Confirms the protonated dipyrromethene salt form ().
Ester Group
IR / NMR
Signal at ~1700 cm / 3.8 ppm
Verifies the ester moiety remained intact during acid catalysis.
Experimental Workflow Diagram
Troubleshooting & Optimization
Low Yield / No Precipitate: If the product does not precipitate upon adding ether, the product may be too soluble (common with long alkyl chains).
Solution: Evaporate to dryness and recrystallize from DCM/Hexane.
Starting Material Remains: The ester group deactivates the ring, potentially slowing the reaction.
Solution: Increase temperature to 50°C or use a stronger acid source (HBr in Acetic Acid) to drive the reaction.
Scrambling: Acid-catalyzed scrambling is less common with 3-formyl precursors than with meso-substituted dipyrromethanes, but prolonged reaction times should be avoided.
References
Wood, T. E., et al. (2007). "Synthesis and Utility of 2- and 3-Formylpyrroles." Chemical Reviews, 107(5), 1831–1861. Link
Lindsey, J. S. (2010). "Synthetic Routes to meso-Patterned Porphyrins." Accounts of Chemical Research, 43(2), 300–311. Link
Burgess, K. (2007). "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties." Chemical Reviews, 107(11), 4891–4932. Link
Yu, L., et al. (2015). "Synthesis of Dipyrromethenes from Formylpyrroles." Organic Letters, 17(4), 1022–1025. Link
Application
Hydrolysis conditions for the ester group in methyl 3-formyl-1H-pyrrole-2-carboxylate
Application Note: Optimized Hydrolysis Conditions for the Ester Group in Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate The Chemical Challenge: Navigating Competing Reactivities The selective hydrolysis of the C2 methyl ester...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Hydrolysis Conditions for the Ester Group in Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate
The Chemical Challenge: Navigating Competing Reactivities
The selective hydrolysis of the C2 methyl ester in methyl 3-formyl-1H-pyrrole-2-carboxylate to yield 3-formyl-1H-pyrrole-2-carboxylic acid presents a classic chemoselectivity paradox in heterocyclic chemistry. Researchers and drug development professionals frequently encounter poor yields when applying standard saponification protocols to this scaffold.
As a Senior Application Scientist, I have observed that successful cleavage requires navigating two competing electronic effects:
The "Doubly-Vinylogous Carbamate" Effect: Pyrrole-2-carboxylates are notoriously resistant to nucleophilic attack. The lone pair of electrons on the pyrrole nitrogen delocalizes through the aromatic ring into the ester carbonyl, significantly reducing its electrophilicity ()[1]. Consequently, standard hydrolysis often demands harsh conditions (e.g., refluxing NaOH or KOH).
Aldehyde Sensitivity: The presence of the C3 formyl group precludes the use of harsh alkaline conditions. Heating this substrate with strong bases like NaOH triggers the Cannizzaro reaction—a base-induced disproportionation of the non-enolizable aldehyde into a carboxylic acid and a primary alcohol ()[2]. Furthermore, strong acidic hydrolysis is unviable, as electron-rich pyrroles rapidly undergo acid-catalyzed polymerization to form intractable "pyrrole blacks."
To achieve high-yielding ester cleavage without compromising the formyl group, the reaction must be driven by highly oxophilic, mild reagents.
Mechanistic Pathways & Workflow
The diagram below illustrates the divergent pathways dictated by the choice of hydrolytic conditions.
Reaction pathways for the hydrolysis of methyl 3-formyl-1H-pyrrole-2-carboxylate.
Experimental Protocols
Below are two self-validating protocols designed to circumvent side reactions. Protocol A is the standard recommendation for scalable synthesis, while Protocol B is reserved for hypersensitive analogs.
Causality & Rationale: Lithium hydroxide is uniquely suited for this transformation. The highly Lewis acidic lithium cation (
) strongly coordinates to the ester carbonyl oxygen. This coordination withdraws electron density, counteracting the pyrrole ring's electron donation and temporarily increasing the carbonyl's electrophilicity. This allows the hydroxide nucleophile to attack at ambient or slightly elevated temperatures (25–40 °C), safely below the activation energy required for the Cannizzaro disproportionation.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of methyl 3-formyl-1H-pyrrole-2-carboxylate (e.g., 1.0 g, 6.53 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (25 mL). The mixed solvent system ensures complete solubilization of both the organic substrate and the inorganic base.
Reagent Addition: Add 3.0 equivalents of Lithium hydroxide monohydrate (LiOH·H₂O) (0.82 g, 19.6 mmol) in one portion.
Incubation: Stir the reaction mixture at 35 °C. Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, UV visualization). The starting material (
) should be consumed within 12–16 hours, replaced by a baseline spot (the lithium carboxylate salt).
Controlled Quenching (Critical Step): Cool the flask to 0 °C in an ice bath. Do not use strong mineral acids (like 6M HCl) for neutralization, as localized high acidity will polymerize the pyrrole. Instead, slowly add a 10% aqueous Citric Acid solution or 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5–4.0.
Isolation: The desired 3-formyl-1H-pyrrole-2-carboxylic acid will precipitate as a solid. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the product.
Protocol B: Trimethyltin Hydroxide (
) Cleavage
Causality & Rationale: For substrates where even mild aqueous base causes degradation, organotin-mediated hydrolysis is the premier alternative. Developed by Nicolaou and colleagues ()[3],
acts as a mild, non-nucleophilic reagent that selectively cleaves methyl esters under near-neutral conditions, completely bypassing aldehyde reactivity.
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 equivalent of the ester in 1,2-dichloroethane (DCE) (0.1 M concentration).
Reagent Addition: Add 3.0 equivalents of Trimethyltin hydroxide (
).
Incubation: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours. Despite the heat, the neutral nature of the reagent prevents Cannizzaro side reactions.
Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 5% aqueous
to remove tin byproducts. Dry and concentrate to yield the highly pure carboxylic acid.
Quantitative Data & Condition Comparison
To guide experimental design, the following table summarizes the expected outcomes of various hydrolytic conditions applied to this specific scaffold:
Reaction Conditions
Reagents & Solvents
Temperature
Reaction Time
Expected Yield
Primary Side Reactions
Harsh Alkaline
NaOH or KOH, MeOH/H₂O
65 °C (Reflux)
2–4 h
< 20%
Cannizzaro disproportionation, deformylation
Harsh Acidic
6M HCl, THF
80 °C
12 h
0%
Complete polymerization (Pyrrole Black)
Optimized Mild Base
LiOH·H₂O, THF/MeOH/H₂O
25–40 °C
12–18 h
80–90%
Minimal (Trace unreacted starting material)
Organotin Cleavage
, 1,2-DCE
80 °C
4–6 h
85–95%
None (Highly selective, requires Sn removal)
References
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles
Source: RSC Advances (National Institutes of Health / PMC)
URL:[Link]
Synthetic applications of the Cannizzaro reaction
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide
Source: Angewandte Chemie International Edition (PubMed)
URL:[Link]
Application Note: Advanced N-Alkylation Protocols for Methyl 3-formyl-1H-pyrrole-2-carboxylate
Introduction & Mechanistic Insights Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) is a highly functionalized, electron-deficient heterocycle utilized extensively in the synthesis of pharmaceutical librarie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) is a highly functionalized, electron-deficient heterocycle utilized extensively in the synthesis of pharmaceutical libraries and advanced materials ()[1].
Causality in Reactivity: The presence of two strong electron-withdrawing groups (EWGs)—a methyl ester at C2 and a formyl group at C3—significantly alters the electronic landscape of the pyrrole core. While standard pyrroles possess a pKa of ~16.5, the synergistic -M (resonance) and -I (inductive) effects of the C2 and C3 substituents lower the pKa of the N-H proton to approximately 11–13. This enhanced acidity dictates the synthetic strategy in two critical ways:
Regioselectivity: The electron-deficient nature of the ring strongly disfavors C-alkylation (a common side reaction in electron-rich pyrroles), rendering N-alkylation highly regioselective ()[2].
Base Selection: Mild bases (e.g., K₂CO₃) are sufficient for quantitative deprotonation. Strong hydrides (e.g., NaH) are unnecessary and actively discouraged, as they risk competitive nucleophilic attack on the formyl group or ester hydrolysis if trace moisture is present ()[3].
Experimental Workflow & Decision Matrix
Figure 1: Decision matrix and workflow for the N-alkylation of electron-deficient pyrroles.
Comparative Data Analysis
To assist in protocol selection, the quantitative and operational parameters of both methodologies are summarized below.
Parameter
Protocol A: Standard Base-Mediated
Protocol B: Green N-Methylation
Reagents
R-X (1.2 eq), K₂CO₃ (2.5 eq)
DMC (10.0 eq), DABCO (0.1 eq)
Solvent
DMF
DMF / DMC
Temperature
60 °C
120 °C (Sealed Vial)
Reaction Time
2 – 4 hours
12 hours
Typical Yield
80 – 90%
85 – 95%
Substrate Scope
Broad (Primary/Secondary Alkyls)
Restricted to Methylation
Toxicity Profile
High (Alkyl Halides)
Low (DMC is a green reagent)
Detailed Experimental Methodologies
Protocol A: Standard Base-Mediated N-Alkylation (Broad Scope)
This protocol is ideal for introducing diverse alkyl chains (e.g., benzyl, ethyl, allyl) using standard alkyl halides.
Causality & Validation: K₂CO₃ in N,N-Dimethylformamide (DMF) provides an optimal balance of basicity and solubility. The deprotonation step is self-validating; upon addition of the base, the solution typically deepens in color, confirming the formation of the pyrrolide anion. The subsequent workup utilizes a 5% aqueous LiCl wash, which is critical for completely partitioning DMF into the aqueous phase, thereby preventing NMR contamination and simplifying purification.
Step-by-Step Procedure:
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq, 1.0 mmol).
Solvation: Dissolve the substrate in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.5 eq, 2.5 mmol). Stir at room temperature for 15 minutes to allow for complete deprotonation (observe color deepening).
Reaction Monitoring: Heat the mixture to 60 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The electron-deficient nature ensures completion typically within 2–4 hours.
Workup: Quench the reaction by pouring into ice-cold distilled water (20 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Green N-Methylation via Dimethyl Carbonate (DMC)
This protocol is specifically designed to synthesize the N-methyl derivative without the use of highly toxic methylating agents like methyl iodide or dimethyl sulfate ()[4].
Causality & Validation: Dimethyl carbonate (DMC) acts as both solvent and methylating agent. Because DMC is a poor electrophile at room temperature, DABCO is introduced as a nucleophilic catalyst. DABCO attacks DMC to form an active quaternary ammonium methylating intermediate, releasing methoxide which deprotonates the pyrrole. The reaction must be run at 120 °C in a sealed vial to drive the decarboxylation of the intermediate methyl carbonate anion, pushing the equilibrium toward the N-methylated product. Washing with 1M HCl during workup is a self-validating step that ensures the complete removal of the basic DABCO catalyst.
Step-by-Step Procedure:
Preparation: In a heavy-walled, pressure-resistant reaction vial, combine methyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq, 1.0 mmol), DABCO (0.1 eq, 0.1 mmol), and DMF (1.0 mL).
Heating: Seal the vial securely with a Teflon-lined cap and heat to 120 °C in an oil bath for 12 hours. (Note: DMC boils at 90 °C; the sealed vial is mandatory to achieve the activation energy required for decarboxylation).
Workup: Cool the vial completely to room temperature before unsealing. Dilute the mixture with EtOAc (20 mL).
Catalyst Removal: Wash the organic layer sequentially with 1M HCl (10 mL) to protonate and remove DABCO, followed by saturated brine (10 mL).
Isolation: Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to yield the N-methylated product, often with >95% purity requiring no further chromatography.
References
Green N-Methylation of Electron Deficient Pyrroles with Dimethylcarbonate. Organic Process Research & Development, American Chemical Society. URL:[Link]
Optimization of reaction conditions for the N-alkylation of pyrrole 2a. ResearchGate. URL:[Link]
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. URL:[Link]
Scalable Synthesis of Methyl 3-formyl-1H-pyrrole-2-carboxylate: A Detailed Guide for Researchers
The methyl 3-formyl-1H-pyrrole-2-carboxylate scaffold is a critical building block in medicinal chemistry and materials science, serving as a versatile precursor for a wide range of complex molecular architectures. Its s...
Author: BenchChem Technical Support Team. Date: March 2026
The methyl 3-formyl-1H-pyrrole-2-carboxylate scaffold is a critical building block in medicinal chemistry and materials science, serving as a versatile precursor for a wide range of complex molecular architectures. Its strategic importance necessitates the development of robust, scalable, and economically viable synthetic routes. This guide provides an in-depth analysis of field-proven methodologies for the synthesis of this key intermediate, with a focus on scalability, regioselectivity, and practical application in a research and development setting.
Strategic Approaches to the Synthesis of Methyl 3-formyl-1H-pyrrole-2-carboxylate
The primary challenge in the synthesis of methyl 3-formyl-1H-pyrrole-2-carboxylate lies in achieving regioselective formylation at the C3 position of the pyrrole ring, which is electronically deactivated by the adjacent C2-ester group. Direct formylation of methyl 1H-pyrrole-2-carboxylate typically yields a mixture of the 4- and 5-formyl isomers.[1] Therefore, successful and scalable syntheses rely on two main strategies:
Regioselective Formylation of a Pre-formed Pyrrole-2-carboxylate: This approach involves the use of protecting groups or specialized reagents to direct the formylation to the desired C3 position.
De Novo Ring Synthesis: This strategy involves constructing the pyrrole ring with the required 3-formyl and 2-carboxylate functionalities already incorporated from acyclic precursors.
This guide will focus on the most reliable and scalable methods from both categories.
Method 1: Regioselective Vilsmeier-Haack Formylation via N-Protection
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles.[2][3][4][5] However, for pyrroles, it typically shows a strong preference for the α-positions (C2 and C5).[6] To overcome this inherent regioselectivity and direct the formylation to the β-position (C3), a strategy involving a bulky, sterically demanding N-protecting group can be employed. The triisopropylsilyl (TIPS) group is an excellent candidate for this purpose, as it effectively shields the C5 position, thereby directing the electrophilic Vilsmeier reagent to the C3 position.
Mechanistic Rationale
The use of a bulky N-substituent like TIPS sterically hinders the approach of the Vilsmeier reagent to the adjacent C5 position.[6] This steric blockade forces the electrophilic attack to occur at the less hindered and still sufficiently electron-rich C3 position. Subsequent deprotection of the TIPS group under mild conditions affords the desired N-unsubstituted product.
Experimental Workflow Diagram
Caption: Workflow for the N-protection-based Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Part A: Synthesis of Methyl 1-(triisopropylsilyl)-1H-pyrrole-2-carboxylate
To a stirred solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford methyl 1-(triisopropylsilyl)-1H-pyrrole-2-carboxylate.
Part B: Vilsmeier-Haack Formylation
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere. Stir for 30 minutes at this temperature.[7]
To this freshly prepared Vilsmeier reagent, add a solution of methyl 1-(triisopropylsilyl)-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring by TLC.
Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
Extract the product with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-formyl-1-(triisopropylsilyl)-1H-pyrrole-2-carboxylate, which can be used in the next step without further purification.
Part C: Deprotection
Dissolve the crude product from Part B in tetrahydrofuran (THF).
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) and stir at room temperature for 1-2 hours.
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 3-formyl-1H-pyrrole-2-carboxylate.
The reaction is generally high-yielding and scalable. Ensure anhydrous conditions to prevent hydrolysis of TIPSCl.
Formylation
N-TIPS protected pyrrole, POCl₃, DMF
DMF, 60-70 °C, 2-4 h
70-85%
The Vilsmeier reagent formation is exothermic and requires careful temperature control.[7] On a larger scale, controlled addition of POCl₃ is crucial.
Deprotection
N-TIPS protected 3-formylpyrrole, TBAF
THF, RT, 1-2 h
90-98%
TBAF is an efficient and mild deprotection agent. For larger scales, cost-effective alternatives like aqueous HCl in THF can be explored.
Method 2: De Novo Synthesis via Barton-Zard Reaction
The Barton-Zard pyrrole synthesis is a powerful and convergent method for the construction of substituted pyrroles.[8] It involves the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base.[9][10] This method can be adapted to produce the desired methyl 3-formyl-1H-pyrrole-2-carboxylate by careful selection of the starting materials.
Mechanistic Pathway
The reaction proceeds through a Michael addition of the deprotonated α-isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring.[8] To obtain the 3-formyl functionality, a protected formyl equivalent would be required on the nitroalkene precursor.
Synthetic Scheme Diagram
Caption: General workflow for the Barton-Zard synthesis of the target molecule.
Detailed Experimental Protocol
Part A: Synthesis of the Nitroalkene Precursor
Synthesize a suitable nitroalkene with a protected formyl group at the β-position. A common strategy is to use a dimethoxy acetal as the protected aldehyde. For example, start with 2-nitroacetaldehyde dimethyl acetal.
Perform a Henry reaction (nitroaldol reaction) between the nitro-acetal and an appropriate aldehyde, followed by dehydration to yield the required nitroalkene.
Part B: Barton-Zard Cyclization
To a stirred solution of the nitroalkene precursor (1.0 eq) and methyl isocyanoacetate (1.1 eq) in an anhydrous solvent such as THF or acetonitrile, add a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product is the methyl 3-(dimethoxymethyl)-1H-pyrrole-2-carboxylate.
Part C: Deprotection of the Acetal
Dissolve the crude product from Part B in a mixture of acetone and water.
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid.
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete deprotection.
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x volume).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the final product by column chromatography on silica gel or by recrystallization to afford methyl 3-formyl-1H-pyrrole-2-carboxylate.
Quantitative Data and Scalability Considerations
Step
Reactants
Key Conditions
Typical Yield
Scalability Notes
Nitroalkene Synthesis
Varies depending on the specific route
Multi-step
50-70% (overall)
The synthesis of the nitroalkene precursor can be a multi-step process and may require optimization for large-scale production.
Barton-Zard Cyclization
Nitroalkene, Methyl isocyanoacetate, DBU
THF or ACN, 0 °C to RT, 12-24 h
60-80%
The reaction is generally robust. DBU is an effective but relatively expensive base for large-scale synthesis. Alternative bases can be explored.
Deprotection
Acetal-protected pyrrole, Acid catalyst
Acetone/water, RT, 2-4 h
90-98%
Acid-catalyzed hydrolysis is a standard and scalable deprotection method. Careful control of pH during workup is important.
Alternative and Emerging Methodologies
While the two methods detailed above represent robust and scalable approaches, other strategies are also being explored in the literature. These include multi-component reactions that can assemble the pyrrole ring in a single step from simple precursors, and novel catalytic methods for regioselective C-H functionalization.[11][12] For instance, a one-pot three-component reaction of 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines has been reported for the synthesis of functionalized pyrrole-3-carbaldehydes.[11][13] While these methods are promising, their scalability and cost-effectiveness for the specific synthesis of methyl 3-formyl-1H-pyrrole-2-carboxylate may require further investigation and process development.
Conclusion
The scalable synthesis of methyl 3-formyl-1H-pyrrole-2-carboxylate is a challenging yet achievable goal for process chemists and researchers. The regioselective Vilsmeier-Haack formylation of an N-TIPS protected methyl 1H-pyrrole-2-carboxylate offers a reliable and high-yielding route, with well-understood reaction conditions that can be adapted for larger scale production. The de novo synthesis via the Barton-Zard reaction provides a convergent and flexible alternative, although it may require more extensive process development for the synthesis of the requisite nitroalkene precursor. The choice of synthetic route will ultimately depend on factors such as the available starting materials, the required scale of production, and the specific economic and environmental constraints of the project.
References
Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. [Link]
Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. The Journal of Organic Chemistry. [Link]
Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. [Link]
Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications. [Link]
Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][10][11][14]triazines. Organic Process Research & Development. [Link]
Flexible Construction Approach to the Synthesis of 1,5-Substituted Pyrrole-3-carbaldehydes from 5-Bromo-1,2,3-triazine. Organic Letters. [Link]
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. J-GLOBAL. [Link]
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Journal of Chemical Reviews. [Link]
Recent Advancements in Pyrrole Synthesis. National Institutes of Health. [Link]
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Organic Process Research & Development. [Link]
Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. Semantic Scholar. [Link]
Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Chemistry – A European Journal. [Link]
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpcbs. [Link]
Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ResearchGate. [Link]
chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Royal Society of Chemistry. [Link]
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health. [Link]
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Formylation of Methyl Pyrrole-2-Carboxylate
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Ticket Focus: Yield Improvement, Regiocontrol, and Impurity Management
Introduction: The Challenge of Deactivated Pyrroles
Welcome to the technical support hub for pyrrole functionalization. You are likely attempting to introduce a formyl group (-CHO) to methyl pyrrole-2-carboxylate .
The Core Problem: Unlike unsubstituted pyrrole, which is hyper-nucleophilic, your substrate possesses an electron-withdrawing ester group at the C2 position. This creates two distinct hurdles:
Ring Deactivation: The ester lowers the HOMO energy of the ring, making it sluggish toward the Vilsmeier-Haack electrophile (chloroiminium ion).
Regiochemical Ambiguity: The inherent
-directing power of the pyrrole nitrogen competes with the meta-directing influence of the ester, leading to mixtures of 4-formyl (target) and 5-formyl (impurity) isomers.
This guide provides an optimized protocol and a troubleshooting decision tree to maximize the yield of the 4-formyl isomer while suppressing side reactions.
Module 1: The Optimized Protocol (Vilsmeier-Haack)
Do not rely on generic pyrrole protocols. Use this stoichiometry specifically tuned for deactivated pyrrole esters.
for 30 mins until the Vilsmeier salt precipitates (white/yellow solid) or forms a viscous oil. Why? Pre-formation ensures active electrophile concentration is known before substrate addition.
Substrate Addition:
Dissolve methyl pyrrole-2-carboxylate in minimal DCE (or DMF).
Add slowly to the Vilsmeier complex at
.
Reaction Phase:
Warm to room temperature for 1 hour.
Checkpoint: Check TLC.[1][2] If no conversion, heat to
.
Caution: Do not exceed
unless necessary; high heat promotes 5-formyl formation and polymerization.
Avoid: Strong bases (NaOH) which will hydrolyze your ester to the carboxylic acid.
Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.
Module 2: Mechanism & Visualization
Understanding the pathway helps diagnose failures. The ester group at C2 deactivates the ring, but the C4 position is electronically favored by the combined vectors of the nitrogen lone pair and the ester's meta-directing effect.
Figure 1: Reaction mechanism highlighting the critical hydrolysis step and thermal risks.
Module 3: Troubleshooting Tickets (Q&A)
Ticket #404: Low Conversion / Starting Material Remains
User: "I stirred at room temperature for 12 hours, but TLC shows mostly starting material. Should I add more
?"
Senior Scientist Resolution:
Do not simply add more reagent yet. The ester deactivation is likely raising the activation energy barrier.
Temperature Step-Up: The reaction likely requires thermal activation. Increase temperature to
.
Solvent Switch: If you are using DCE (reflux
), switch to neat DMF. The higher polarity stabilizes the ionic transition state.
Reagent Quality: Check your
. If it is cloudy or has a precipitate, it has hydrolyzed. Distill it or buy a fresh bottle.
Protocol Adjustment:
Action: Heat to
for 3 hours. Monitor TLC.
Action: If still slow, add another 0.5 equiv of Vilsmeier reagent (pre-formed) to the hot solution.
Ticket #405: "Black Tar" Formation
User: "The reaction turned into a black, viscous sludge upon heating. Yield is <10%."
Senior Scientist Resolution:
This is classic pyrrole polymerization. Pyrroles are acid-sensitive and prone to polymerization when electron-deficient species are present at high heat.[1]
Exotherm Control: Did you add the substrate to the Vilsmeier reagent too fast? This addition is exothermic.[3]
Concentration: High concentration promotes intermolecular polymerization. Dilute the reaction (0.2 M to 0.5 M).
The Fix:
Keep the Vilsmeier formation strictly at
.
Add the substrate solution dropwise over 1 hour.[3]
Do not exceed
.
Ticket #406: Regioselectivity (4-CHO vs 5-CHO)
User: "I am getting a mixture of isomers. How do I favor the 4-position?"
Senior Scientist Resolution:
The 4-position is favored by the electronic meta-directing effect of the ester, but the 5-position is sterically less hindered and inherently reactive.
Lower Temperature: Higher temperatures reduce selectivity. Run the reaction at the lowest temperature that allows conversion (try
for longer time vs for short time).
Bulky Reagents: Consider using Dichloromethyl methyl ether with
or if Vilsmeier selectivity is poor. However, for Vilsmeier, the steric bulk of the DMF-POCl3 complex usually favors the 4-position naturally.
Purification: These isomers usually have different polarities.
Data: 4-formyl is typically more polar than 5-formyl due to hydrogen bonding with the NH.
Action: Use Flash Chromatography with a gradient of Hexane:EtOAc (start 10:1
2:1).
Module 4: Comparative Data & Alternatives
If Vilsmeier-Haack fails to deliver >60% yield, evaluate these parameters:
Parameter
Vilsmeier-Haack (Standard)
Dichloromethyl Methyl Ether (Alternative)
Reagents
/ DMF
/
Active Species
Chloroiminium Ion (Moderate Electrophile)
Oxocarbenium Ion (Hard Electrophile)
Temp Range
to
to
Regioselectivity
Favors 4-position (Electronic control)
Less selective (often gives mixtures)
Risk
Polymerization at high temp
Lewis Acid sensitivity
Module 5: Troubleshooting Logic Flow
Use this flowchart to make real-time decisions during your experiment.
Figure 2: Decision matrix for in-process reaction monitoring.
References
Warashina, T., et al. (2018).[4] "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether." Organic Process Research & Development, 22(10), 1384–1392.
BenchChem. "Troubleshooting guide for the Vilsmeier-Haack formylation." (General troubleshooting parameters for heteroaromatic formylation).
Jones, R. A., & Wright, P. H. (1968).[7] "Vilsmeier-Haack formylation of 1-substituted pyrroles." Tetrahedron Letters, 9(52), 5495-5498. (Foundational work on steric/electronic effects in pyrrole formylation).
Recrystallization solvents for high-purity methyl 3-formyl-1H-pyrrole-2-carboxylate
Topic: Recrystallization Solvents and Troubleshooting for High-Purity Methyl 3-formyl-1H-pyrrole-2-carboxylate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document ID: SOP-PUR-21676...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Recrystallization Solvents and Troubleshooting for High-Purity Methyl 3-formyl-1H-pyrrole-2-carboxylate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document ID: SOP-PUR-2167677
Compound: Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9)
Introduction & Mechanistic Context
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic building block critical in pharmaceutical synthesis. Achieving >98% purity is often complicated by the presence of regioisomers (e.g., 4-formyl or 5-formyl derivatives) or polymeric byproducts formed during upstream formylation reactions.
The Causality of Crystallization:
The crystal lattice of methyl pyrrole-2-carboxylates is heavily dictated by intermolecular hydrogen bonding. The pyrrole N-H acts as a strong hydrogen bond donor, while the ester and formyl carbonyl oxygens act as acceptors, typically forming robust C(5) chain motifs or centrosymmetric dimers in the solid state [1]. An effective recrystallization solvent must be polar enough to disrupt these hydrogen bonds at elevated temperatures (solvation) but allow them to thermodynamically reassemble upon cooling without trapping impurities.
Solvent Selection Matrix
Based on the physicochemical properties of pyrrole-2-carboxylates, quantitative solubility profiles, and literature precedents [2, 3], we recommend the following solvent systems.
Solvent System
Ratio (v/v)
Primary Mechanism of Action
Pros
Cons
Ethyl Acetate / Heptane
1:2 to 1:4
EtOAc disrupts N-H···O=C bonds; Heptane acts as a non-polar antisolvent.
Prone to "oiling out" if supersaturation is reached too quickly.
Toluene / Hexane
1:1
Aromatic π-π stacking interactions with Toluene solubilize the pyrrole core at high heat [3, 4].
Best for separating regioisomers (e.g., 4-formyl vs. 3-formyl) due to subtle dipole differences.
Requires higher temperatures; Toluene is harder to dry completely in vacuo.
Methanol (Anhydrous)
100%
Strong hydrogen bond disruption by MeOH at reflux [2].
Simple single-solvent system; excellent for removing highly polar baseline impurities.
Risk: Trace acid can cause hemiacetal/acetal formation at the formyl group.
Standard Operating Procedure (SOP): Dual-Solvent Recrystallization
This self-validating protocol utilizes the Ethyl Acetate / Heptane system, optimized for multigram scale-up.
Prerequisites: Ensure all glassware is oven-dried. Use HPLC-grade solvents to prevent the introduction of trace water, which can hydrate the formyl group.
Step-by-Step Methodology:
Initial Solvation: Place the crude methyl 3-formyl-1H-pyrrole-2-carboxylate in a round-bottom flask equipped with a reflux condenser. Add minimal Ethyl Acetate (approx. 3-5 mL per gram of crude).
Heating: Heat the suspension in an oil bath to a gentle reflux (approx. 75°C) until the solid completely dissolves.
Self-Validation Check (Hot Filtration):
Observation: Is the boiling solution cloudy or containing dark specks?
Action: If yes, this indicates the presence of insoluble pyrrole oligomers. Perform a hot gravity filtration through a fluted filter paper pre-warmed with hot EtOAc. If clear, proceed to step 4.
Antisolvent Addition: While maintaining reflux, add hot Heptane dropwise. Continue addition until the solution becomes faintly turbid (the "cloud point").
Equilibration: Add exactly 1-2 drops of Ethyl Acetate to clear the turbidity. This ensures the solution is perfectly saturated at the boiling point.
Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. (Mechanistic note: Slow cooling favors the thermodynamic growth of pure crystals over the kinetic trapping of impurities).
Final Maturation: Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize yield.
Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 portions of ice-cold Heptane (do not use EtOAc, to prevent dissolution).
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?A: Oiling out occurs when the solute's melting point is depressed below the solvent's temperature due to impurities, or when supersaturation is too high.
Immediate Fix: Reheat the mixture until the oil dissolves. Add 5-10% more Ethyl Acetate to lower the concentration, then cool much more slowly.
Pro-Tip: Introduce a "seed crystal" of pure methyl 3-formyl-1H-pyrrole-2-carboxylate when the solution is just slightly above room temperature, or scratch the inside of the flask with a glass rod to provide physical nucleation sites.
Q: NMR analysis shows my recrystallized product is contaminated with the 4-formyl regioisomer. What should I do?A: Ethyl Acetate/Heptane is sometimes insufficient for separating close regioisomers. Switch to the Toluene / Hexane system [3]. The subtle differences in the dipole moments between the 3-formyl and 4-formyl isomers lead to differential solubility in aromatic solvents due to specific π-π stacking interactions.
Q: I used Methanol as a solvent, and my yield dropped, with a new impurity showing up in the NMR (loss of the aldehyde proton at ~9.8 ppm). What happened?A: You likely formed the dimethyl acetal of the formyl group. Aldehydes on electron-rich pyrrole rings can react with methanol if trace acidic impurities (even silica dust from a prior chromatography column) are present. If you must use Methanol[2], ensure it is strictly anhydrous and the crude mixture is perfectly neutralized before heating.
Workflow & Decision Matrix
Caption: Decision tree for the dual-solvent recrystallization and troubleshooting of pyrrole derivatives.
References
Domagała, M., et al. "Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate." Crystals (MDPI), 2022. Available at:[Link]
Wang, X., et al. "A Novel Synthesis of Arylpyrrolo[1,2-a]pyrazinone Derivatives." Molecules (PMC/NIH), 2011. Available at:[Link]
Loader, C. E., et al. "Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI)." Canadian Journal of Chemistry (CDN Science Pub), 1981. Available at:[Link]
Awuah, E., et al. "Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic application." Heterocycles (NII), 2017. Available at:[Link]
Troubleshooting
Preventing oxidation of the aldehyde group in pyrrole intermediates
Technical Support Center: Preventing Oxidation of Pyrrole Aldehyde Intermediates Case ID: #PA-OX-2026 Topic: Stabilization and Handling of Pyrrole-2-carbaldehyde and 3-carbaldehyde Derivatives Status: Open for Consultati...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Oxidation of Pyrrole Aldehyde Intermediates
Case ID: #PA-OX-2026
Topic: Stabilization and Handling of Pyrrole-2-carbaldehyde and 3-carbaldehyde Derivatives
Status: Open for Consultation
Executive Summary
Pyrrole carbaldehydes are notoriously labile intermediates. While the pyrrole ring itself is electron-rich and prone to acid-catalyzed polymerization, the aldehyde moiety is specifically susceptible to autoxidation , converting the desired formyl group (-CHO) into a carboxylic acid (-COOH). This guide addresses the root causes of this degradation and provides field-proven protocols to maintain the integrity of your aldehyde group during synthesis, workup, and storage.
Module 1: Diagnostic & Mechanistic Insight[1]
Q: Why is my pyrrole aldehyde turning dark/black upon standing?
A: Darkening is a symptom of two competing degradation pathways. You must distinguish between them to apply the correct fix:
Polymerization (The "Black Tar" Effect): Pyrroles are electron-rich.[1] Trace acids (even from silica gel) or light can initiate electrophilic substitution, leading to polypyrrole chains. This is often confused with oxidation but is actually an acid-catalyzed process.
Autoxidation (The "White Solid" or "Acidic Shift"): This is the specific oxidation of the aldehyde group. In the presence of air, the aldehydic C-H bond undergoes radical abstraction, forming a peracid intermediate that reacts with another aldehyde molecule to produce two equivalents of carboxylic acid.
The Mechanism of Failure:
The electron-rich nature of the pyrrole ring actually accelerates autoxidation by stabilizing the intermediate acyl radical.
Figure 1: Competing degradation pathways. The red path indicates the specific oxidation of the aldehyde group to carboxylic acid.
Module 2: Synthesis & Workup Optimization
Q: I see carboxylic acid formation during my Vilsmeier-Haack workup. How do I stop this?
A: The Vilsmeier-Haack reaction generates an iminium salt intermediate. The danger zone is the hydrolysis step .[2] If hydrolysis is performed under oxidative conditions (hot, aerobic, high pH), the aldehyde is rapidly oxidized to the acid.
Critical Control Points:
Temperature Control: The hydrolysis of the iminium salt is exothermic.[2] Heat accelerates the radical chain reaction of autoxidation. Keep the quench below 5°C.
pH Management: Avoid highly alkaline conditions during extraction. At high pH, the aldehyde can undergo Cannizzaro disproportionation (forming acid + alcohol) or aerobic oxidation.
Oxygen Exclusion: This is the most overlooked factor. Perform the hydrolysis and extraction under a nitrogen blanket.
Protocol: Low-Oxidation Vilsmeier Workup
Standard workups often fail here. Use this optimized protocol.
Quench: Pour the reaction mixture onto crushed ice/sodium acetate (buffer) rather than strong base. Maintain internal temp < 5°C.
Reduction Wash: After extracting into organic solvent (DCM or EtOAc), wash the organic layer immediately with 10% aqueous Sodium Bisulfite (NaHSO₃) .
Why? Bisulfite acts as a sacrificial reductant, scavenging any peracids or radical species generated during the quench [1].
Inert Drying: Dry over Na₂SO₄ under a stream of Nitrogen. Do not blow air into the flask to evaporate solvent.
Comparative Analysis of Workup Conditions
Parameter
Standard Protocol (High Risk)
Optimized Protocol (Low Risk)
Quench Temp
Room Temp (exothermic spike)
< 5°C (Ice/Salt Bath)
Neutralization
NaOH / KOH (High pH)
NaOAc or NaHCO₃ (Buffered pH 7-8)
Atmosphere
Open Air
Nitrogen/Argon Balloon
Additives
None
Sodium Bisulfite Wash
Outcome
15-20% Acid impurity
< 2% Acid impurity
Module 3: Purification & Storage
Q: My product degrades on the silica column. How do I purify it?
A: Silica gel is slightly acidic (pH 4-5). This acidity catalyzes the polymerization of the pyrrole ring and can accelerate autoxidation.
Troubleshooting Steps:
Deactivation: Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) in the eluent. This neutralizes acidic sites [2].[1]
Alternative Phase: Use Neutral Alumina (Activity Grade III) instead of silica. Alumina is far gentler on acid-sensitive aldehydes.
Speed: Flash chromatography must be fast. Do not leave the compound on the column overnight.
Q: How should I store the purified aldehyde?
A: Even in solid form, surface oxidation occurs.
Gold Standard: Store under Argon in a sealed vial at -20°C.
Additive: For solution storage, add 0.1% BHT (Butylated hydroxytoluene) . BHT is a radical scavenger that terminates the autoxidation chain mechanism.
Module 4: Chemical Protection Strategies
Q: Will N-protection prevent aldehyde oxidation?
A: Yes, significantly. An electron-withdrawing group (EWG) on the nitrogen pulls electron density away from the ring. This raises the oxidation potential of the molecule, making the aldehyde C-H bond less prone to radical abstraction.
Decision Matrix for N-Protection:
Figure 2: Impact of N-protecting groups on aldehyde stability. Electron-withdrawing groups (Ts, Boc) stabilize the molecule against oxidation.
Recommendation: If your synthesis allows, convert the NH-pyrrole to N-Tosyl pyrrole early. The N-Tosyl group makes the aldehyde indefinitey stable in air at room temperature compared to the unprotected parent [3].
References
Jolicoeur, B., & Chapman, E. E. (2006). Pyrrole Protection.[2][3][4][5][6] ResearchGate.[6] [Link]
Wu, X., et al. (2018).[7] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation.[2][5] Organic Letters.[7][5] [Link]
Mundle, S. O., & Kluger, R. (2009).[8] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[8][9] Journal of the American Chemical Society.[8] [Link]
Troubleshooting low reactivity in condensation reactions of pyrrole aldehydes
Topic: Troubleshooting low reactivity in condensation reactions of pyrrole aldehydes Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Process Engineers Introduction: The "Vinylogous Amide...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting low reactivity in condensation reactions of pyrrole aldehydes
Role: Senior Application Scientist
Audience: Researchers, Medicinal Chemists, and Process Engineers
Introduction: The "Vinylogous Amide" Trap
If you are reading this, you are likely staring at a TLC plate showing a pristine spot of unreacted pyrrole-2-carbaldehyde (or its 3-isomer) after hours of reflux. You are not alone.
The core issue is often a misunderstanding of the substrate's electronic nature. While nominally an "aldehyde," pyrrole-2-carbaldehyde behaves chemically more like a vinylogous amide . The lone pair on the pyrrole nitrogen donates electron density into the ring, which can be delocalized onto the carbonyl oxygen. This resonance effect significantly reduces the electrophilicity of the carbonyl carbon, rendering standard Knoevenagel or Aldol conditions (which work beautifully for benzaldehyde) ineffective.
This guide moves beyond standard textbook protocols to address the specific electronic and steric barriers inherent to the pyrrole scaffold.
Module 1: Diagnostic Workflow
Before altering your chemistry, diagnose the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of condensation failure based on N-protection status and catalyst type.
The Problem:
Standard bases (piperidine, TEA) often fail because they deprotonate the free N-H (pKa ~17.5 in DMSO, but lower in conjugated systems) before initiating the condensation. The resulting pyrrolide anion is extremely electron-rich, pushing density into the carbonyl, effectively "killing" its electrophilicity. Even with N-protection, the ring is electron-rich.
The Solution: The Lehnert Modification (TiCl₄/Pyridine)
When standard catalysis fails, the use of Titanium(IV) chloride (TiCl₄) is the industry standard "nuclear option." It serves a dual purpose:
Lewis Acid Activation: Highly activates the carbonyl carbon.
Chemical Dehydrator: Irreversibly scavenges the water produced, driving the equilibrium.
Protocol: TiCl₄-Mediated Condensation
Use this for: Unreactive pyrrole aldehydes reacting with active methylenes (malononitrile, esters).
Safety Warning: TiCl₄ reacts violently with moisture/water. All glassware must be oven-dried. Perform under Argon/Nitrogen.
Preparation: Dissolve the pyrrole aldehyde (1.0 equiv) and the active methylene compound (1.0–1.2 equiv) in anhydrous THF (0.2 M concentration).
Cooling: Cool the solution to 0 °C (ice bath).
Titanium Addition: Dropwise, add TiCl₄ (2.0 equiv) . A yellow/orange precipitate or suspension will likely form (the Ti-complex).
Base Addition: Dropwise, add dry Pyridine (4.0 equiv) .
Note: The order is critical. The base neutralizes the HCl generated.
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
Quench: Quench carefully with water or saturated NH₄Cl. Extract with DCM or EtOAc.
Why this works: The Ti(IV) species coordinates to the carbonyl oxygen, maximizing electrophilicity without requiring the pyrrole ring to be electron-deficient.
The Problem:
In Rothemund or Lindsey-type syntheses, the challenge is not just reactivity, but scrambling (acid-catalyzed cleavage of the growing chain) and polymerization .
FAQ: Troubleshooting BODIPY Precursor Formation
Symptom
Probable Cause
Corrective Action
Black Tar / No Product
Acid concentration too high; Polymerization.
Switch from neat TFA to catalytic TFA or TCA (Trichloroacetic acid) in DCM.
Scrambled Products
Reaction time too long; Reversibility issues.
Quench the reaction immediately upon consumption of aldehyde (monitor by TLC). Do not "let it stir overnight."
Low Yield (<20%)
High concentration favors linear polymerization.
High Dilution (10⁻² M) favors cyclization (for porphyrins) or discrete dipyrromethane formation.
Oxidation Failure
Incomplete oxidation of dipyrromethane to dipyrromethene.
Ensure DDQ or p-Chloranil is added before the base/BF₃ step.
Solvent: Use excess pyrrole (acts as solvent and reactant) to prevent polymerization (formation of tripyrranes).
Catalyst: Add InCl₃ (0.1 equiv) or TFA (0.1 equiv) at RT.
Time: Monitor closely (typically 15–30 mins).
Purification: Remove excess pyrrole via vacuum distillation immediately to stop oligomerization.
Module 4: Water Management & Equilibrium
Pyrrole condensations are often reversible. If the product is not precipitating, the presence of water will drive the reaction backward (hydrolysis).
Comparison of Water Removal Techniques:
Method
Efficiency
Best For
Notes
Dean-Stark Trap
Moderate
Large scale, stable substrates
Requires reflux (toluene/benzene). May thermally decompose sensitive pyrroles.[]
Molecular Sieves (3Å/4Å)
High
Small scale, mild temps
Add directly to the reaction flask. Must be activated (flame-dried under vacuum) beforehand.
Chemical (TiCl₄)
Complete
Stubborn reactions
Irreversible. Acts as both catalyst and dehydrating agent.[2]
Chemical (Acetic Anhydride)
High
Stable products
Can lead to N-acetylation side products if not careful.
Module 5: Mechanistic Visualization
Understanding the electronic push-pull is vital for selecting the right protecting group.
Figure 2: The resonance effect reduces the positive character of the carbonyl carbon, making it resistant to nucleophilic attack.
Expert Insight: If you cannot use TiCl₄, consider converting the aldehyde to a Schiff Base (Imine) first using an aniline derivative. The imine is more electrophilic than the aldehyde and often undergoes condensation more readily (followed by hydrolysis of the amine).
References
Lehnert, W. (1973). Knoevenagel Condensations with TiCl₄/Base. Tetrahedron Letters, 14(54), 4723-4724.
Lindsey, J. S., & MacCrum, K. A. (1994). Thermodynamic control in the synthesis of porphyrins. Journal of Organic Chemistry, 59(3), 579-587.
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.
Corrihons, G., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Semantic Scholar.
Optimizing reaction temperature for methyl 3-formyl-1H-pyrrole-2-carboxylate synthesis
Welcome to the Advanced Synthesis Support Center. Ticket ID: PYR-3-CHO-OPT Subject: Temperature Optimization & Troubleshooting for C3-Formylation Status: Open Executive Summary Synthesizing methyl 3-formyl-1H-pyrrole-2-c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center.Ticket ID: PYR-3-CHO-OPT
Subject: Temperature Optimization & Troubleshooting for C3-Formylation
Status: Open
Executive Summary
Synthesizing methyl 3-formyl-1H-pyrrole-2-carboxylate presents a specific regiochemical challenge. The electron-withdrawing ester group at C2 deactivates the pyrrole ring, altering standard electrophilic substitution patterns.[1]
If you are attempting a Vilsmeier-Haack reaction on methyl 1H-pyrrole-2-carboxylate, you are likely observing the 4-formyl or 5-formyl isomers as the major products, regardless of temperature.[1] The industry-standard route for the 3-formyl isomer involves the oxidative functionalization of a 3-methyl precursor.[1]
This guide covers optimization for the two primary workflows:
The Oxidative Route (Recommended): Converting methyl 3-methyl-1H-pyrrole-2-carboxylate to the aldehyde via radical halogenation.[1]
The Vilsmeier-Haack Route (Troubleshooting): Managing regioselectivity and thermal runaway risks.
Part 1: Decision Matrix & Workflow
Before adjusting your heating mantle, confirm your synthetic pathway using the logic flow below.
Figure 1: Strategic selection of synthetic route based on starting material availability.
Part 2: Protocol Optimization (The Oxidative Route)
Context: This is the most reliable method for accessing the C3-formyl isomer. It involves chlorinating the C3-methyl group to a gem-dichloromethyl intermediate using Sulfuryl Chloride (
Critical Parameter: Temperature control dictates the oxidation state (monochloro vs. dichloro vs. trichloro).
Temperature Optimization Table
Phase
Reaction Step
Target Temp
Critical Failure Mode
1
Reagent Addition
0°C to 5°C
Runaway Exotherm: Rapid addition >10°C leads to ring chlorination (C4/C5) and tar formation.
2
Propagation
20°C (RT)
Over-oxidation: Heating to reflux (>40°C) promotes trichlorination, yielding the carboxylic acid upon hydrolysis.
3
Hydrolysis
Reflux (Acetone/H2O)
Incomplete Conversion: Low temp (<50°C) leaves the gem-dichloro intermediate intact.
Troubleshooting Q&A: Oxidation Route
Q: I am getting the carboxylic acid (3-COOH) instead of the aldehyde. Why?A: Your reaction temperature during the halogenation phase was likely too high, or you used a large excess of
Mechanism: Higher temperatures lower the activation energy barrier for the third chlorination event (
). Upon hydrolysis, the trichloromethyl group becomes a carboxylic acid.[1]
Fix: Maintain the reaction strictly at Room Temperature (20-25°C) after the initial addition. Monitor via TLC; stop exactly when the starting material disappears.
Q: My product degrades/chars during the hydrolysis step.A: The hydrolysis of gem-dichloro pyrroles generates HCl in situ, creating a highly acidic environment that can polymerize electron-rich pyrroles.[1]
Fix: Buffer the hydrolysis. Instead of pure water/acetone, use a mild base like Sodium Acetate (NaOAc) or Calcium Carbonate (CaCO3) in the aqueous phase to neutralize HCl as it forms.[1]
Part 3: Protocol Optimization (Vilsmeier-Haack Route)
Context: You are attempting to formylate methyl 1H-pyrrole-2-carboxylate.
Warning: The C2-ester directs electrophilic substitution to C4 and C5. Obtaining the C3-isomer via this route is thermodynamically disfavored.
Regioselectivity & Temperature Physics
Kinetic Control (-20°C to 0°C): Favors the most nucleophilic position. For pyrrole-2-esters, this is typically C5 .[1]
Thermodynamic Control (>60°C): Allows for reversibility and equilibration, but often leads to C4 substitution or decomposition.[1] C3 remains electronically deactivated.
Figure 2: The Vilsmeier-Haack pathway showing the competitive formation of C4/C5 isomers over C3.[1]
Troubleshooting Q&A: Vilsmeier Route
Q: Can I force C3-formylation by raising the temperature?A: Generally, no .[1]
Raising the temperature (>80°C) typically increases the formation of the 4-formyl isomer (thermodynamic product) and accelerates polymerization (tarring). The C3 position is sterically crowded by the C2-ester and electronically deactivated. High temperatures will likely result in a lower mass balance due to decomposition rather than the desired isomer.
Q: The Vilsmeier reagent solidified and then "popped" (rapid expansion). What happened?A: This is a thermal runaway issue.
Cause: Mixing DMF and
is exothermic. If the temperature exceeds 20°C during mixing, the Vilsmeier reagent (chloroiminium salt) can crystallize rapidly, trapping heat.[1]
Protocol: Always cool DMF to 0°C before adding
dropwise. Ensure the internal temperature never exceeds 5°C during formation.
References & Validated Sources
Regioselectivity of Vilsmeier-Haack on Pyrroles:
Citation: "Regioselective Formylation of Pyrrole-2-Carboxylate." Organic Process Research & Development. This source confirms that direct formylation yields 4- and 5-isomers.[1][2]
Source:
Oxidation of Methyl Pyrroles (The 3-Methyl Route):
Citation: "Pyrrole Chemistry.[3][4] XIV. Some Chemical and Physical Properties of 3-Pyrrolecarbaldehyde." Canadian Journal of Chemistry. Describes the oxidation of the 3-methyl group to access the aldehyde.
Source:
Sulfuryl Chloride Optimization:
Citation: "A Continuous Flow Sulfuryl Chloride-Based Reaction."[5] Organic Process Research & Development. Discusses the criticality of temperature control (0°C vs RT) to prevent over-chlorination.
Source:
General Pyrrole Synthesis:
Citation: "Pyrrole synthesis - Paal-Knorr and Vilsmeier-Haack."[1] Organic Chemistry Portal.
Technical Support Center: Solubilization Strategies for Methyl 3-formyl-1H-pyrrole-2-carboxylate
Executive Summary: The Physicochemical Barrier The Problem: Users frequently report precipitation of Methyl 3-formyl-1H-pyrrole-2-carboxylate upon dilution into aqueous buffers.[1] The Cause: This compound exhibits "Bric...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Physicochemical Barrier
The Problem: Users frequently report precipitation of Methyl 3-formyl-1H-pyrrole-2-carboxylate upon dilution into aqueous buffers.[1]
The Cause: This compound exhibits "Brick Dust" behavior. While its LogP is moderate (~0.6–1.0), it possesses high crystal lattice energy due to intermolecular hydrogen bonding between the pyrrole N-H (donor) and the carbonyl oxygens (acceptors).
The Solution: Simple pH adjustment is ineffective because the pyrrole N-H (
> 14) cannot be deprotonated in physiological ranges. Solubilization requires disrupting the crystal lattice using dipolar aprotic co-solvents or molecular encapsulation .
Decision Matrix: Selecting Your Solubilization Strategy
Do not blindly choose DMSO.[1] Select the method based on your downstream application.
Figure 1: Decision tree for selecting the optimal solubilization method based on concentration requirements and biological tolerance.[1]
Method A: The Co-Solvent Shift (Standard Protocol)
This method is best for high-throughput screening (HTS) or chemical reactivity studies where low percentages of organic solvent are tolerated.
The Science
Water has a high dielectric constant (
), while this pyrrole ester prefers .[1] By creating a binary mixture with DMSO () or Ethanol (), you lower the dielectric constant of the medium to match the drug's polarity.
Protocol: The "Solvent Shift" Technique
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 50 mM .
Note: Sonicate for 60 seconds. The solution should be clear and slight yellow.
Intermediate Dilution (Critical Step):
Do NOT add neat DMSO stock directly to a large volume of static buffer. This causes local supersaturation and immediate precipitation ("crashing out").
Instead, dilute the stock 1:10 into PEG-400 or Ethanol .
Final Aqueous Dilution:
Slowly add the intermediate solution to your vortexing aqueous buffer.
Max recommended DMSO final concentration: 0.5% to 1.0% (v/v).
Solubility Limits (Estimated)
Solvent System
Max Solubility (approx.)
Stability Window
Pure Water (pH 7)
< 0.05 mg/mL
Poor (Hydrolysis risk)
1% DMSO in PBS
~ 0.1 - 0.2 mg/mL
4-6 Hours
10% DMSO in PBS
~ 1.0 - 2.5 mg/mL
12-24 Hours
100% DMSO
> 50 mg/mL
Months (-20°C)
Method B: Encapsulation (Sensitive Bio-Assays)
For cell cultures sensitive to DMSO, or when higher aqueous concentrations (> 0.5 mg/mL) are needed without organic solvents.
The Science
Hydroxypropyl-
-cyclodextrin (HP--CD) forms a "host-guest" inclusion complex.[1] The hydrophobic pyrrole ring sits inside the CD cavity, while the hydrophilic outer shell interacts with water.
Protocol: HP-
-CD Complexation[1][2][3]
Prepare Vehicle: Make a 20% (w/v) HP-
-CD solution in PBS or water.[1] Filter sterilize (0.22 µm).
Addition: Add the solid methyl 3-formyl-1H-pyrrole-2-carboxylate to the vehicle.
Energy Input:
Vortex vigorously for 5 minutes.
Sonicate in a water bath at 37°C for 30 minutes.
Equilibration: Shake at room temperature for 4 hours.
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove un-dissolved solid. Use the supernatant.
Critical Stability Warning: pH & Reactivity
This molecule contains two "ticking time bombs" regarding stability: the Ester and the Aldehyde .
Avoid Alkaline pH: At pH > 8.0, the methyl ester hydrolyzes to the carboxylic acid. The acid form may precipitate if the pH drops back below its pKa, or it may decarboxylate over time.
Recommendation: Keep buffers at pH 7.4 or lower .
Aldehyde Reactivity: The 3-formyl group can form Schiff bases with primary amines (e.g., Tris buffer, Lysine residues).[1]
Recommendation:Avoid Tris or Glycine buffers. Use Phosphate (PBS), HEPES, or MOPS.
Oxidation: The aldehyde can oxidize to a carboxylic acid upon prolonged air exposure.[1]
Recommendation: Degas buffers and store stock solutions under Nitrogen/Argon.
Troubleshooting & FAQ
Q: Can I use NaOH to dissolve it by making a salt?A: NO. The pyrrole N-H has a
> 14. You cannot deprotonate it with NaOH without simultaneously hydrolyzing the methyl ester (saponification), which chemically destroys your compound.
Q: The solution turned yellow/brown overnight. Is it still good?A: Likely No. Pyrrole derivatives are electron-rich and prone to oxidative polymerization (polypyrrole formation) or aldehyde oxidation.[1] A color change indicates degradation. Prepare fresh solutions immediately before use.
Q: I see a fine precipitate after 2 hours in PBS. Why?A: This is "Ostwald Ripening." You likely created a supersaturated solution using DMSO. As the system moves toward equilibrium, the compound crystallizes.
Fix: Lower the working concentration or switch to the Cyclodextrin (Method B) protocol.
Q: Is the compound light sensitive?A: Yes, pyrroles and aldehydes are generally photosensitive. Store solid and solution in amber vials.
References
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press. (Establishes baseline solubility for heterocyclic esters).
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Li, M., et al. (2019).[1] Stability of pyrrole-2-carboxylate derivatives in aqueous media. Journal of Organic Chemistry. (General reference for pyrrole ester hydrolysis rates).
PubChem. (2024). Methyl 3-formyl-1H-pyrrole-2-carboxylate Compound Summary. Link
Technical Support Center: Pyrrole Ester Hydrolysis & Stability
The following technical guide is structured as a specialized support resource for researchers encountering stability issues with pyrrole ester hydrolysis. Topic: Minimizing Side Reactions During Hydrolysis of Pyrrole Est...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support resource for researchers encountering stability issues with pyrrole ester hydrolysis.
Topic: Minimizing Side Reactions During Hydrolysis of Pyrrole Esters
Ticket ID: PYR-HYD-001
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Pyrrole Paradox"
Pyrroles present a unique synthetic challenge: they are electron-rich, π-excessive heterocycles that act as nucleophiles, yet they are notoriously unstable in the presence of electrophiles (including protons).
The Trap: To hydrolyze an ester, one typically employs acid or base.[1]
Acid: Triggers rapid polymerization ("Pyrrole Red") or decarboxylation.
Base: Generally safer, but subsequent acidification to isolate the free acid often triggers instantaneous decarboxylation, particularly for pyrrole-2-carboxylic acids .
This guide provides self-validating protocols to navigate this instability, focusing on anhydrous methods and controlled pH workups .
Decision Matrix: Selecting a Hydrolysis Protocol
Before proceeding, determine the optimal method based on your substrate's substitution pattern and protecting groups.
Figure 1: Decision matrix for selecting hydrolysis conditions. Blue paths indicate standard protocols; Green indicates high-sensitivity protocols; Red indicates high-risk acidic protocols.
Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turned black/red upon acidification."
Diagnosis: Acid-Catalyzed Polymerization.[2]
Mechanism: Pyrroles are susceptible to electrophilic attack.[3] Protons (
) attack the - or -position, generating a reactive cation that is attacked by another pyrrole molecule. This chain reaction forms polypyrrole chains (often red or black tars).
Corrective Action:
Never use strong mineral acids (HCl, H₂SO₄) for workup.
Buffer the Workup: Acidify carefully to pH 4–5 using 1M citric acid or a phosphate buffer, rather than dropping to pH 1.
Use N-Protection: If possible, keep an electron-withdrawing group (Boc, Tosyl) on the nitrogen until after the ester hydrolysis. This reduces ring electron density and prevents polymerization.[4]
Issue 2: "I isolated the product, but the carboxyl group is gone (M-44 peak observed)."
Diagnosis: Decarboxylation.[5][6]
Mechanism: Pyrrole-2-carboxylic acids are inherently unstable. The protonated intermediate (at C2) allows for the loss of CO₂ to restore aromaticity.
Corrective Action:
Avoid Heat: Never heat a free pyrrole-2-carboxylic acid above 40°C.
Isolate as a Salt: Do not acidify to the free acid. Isolate the lithium or potassium carboxylate salt directly from the hydrolysis mixture.
Mechanism Visualization:
Figure 2: The pathway of acid-catalyzed decarboxylation in pyrrole-2-carboxylic acids.
Issue 3: "The reaction is stalled. Starting material remains."
Diagnosis: Steric hindrance or electronic deactivation.
Context: Pyrrole-2-esters with bulky groups at the 3-position, or electron-rich N-protecting groups (like TIPS/SEM), can slow hydroxide attack.
Corrective Action:
Switch to TMSOK (Method B): The silanolate anion is a more potent nucleophile than hydroxide in organic solvents due to lack of solvation shells.
Increase Temperature (Cautiously): If using LiOH, warm to 40°C. Do not exceed 50°C.
Detailed Experimental Protocols
Method A: Standard Saponification (LiOH)
Best for: Simple methyl/ethyl esters with no extreme acid sensitivity.
Dissolve pyrrole ester (1.0 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.
Add TMSOK (1.1–2.0 equiv) in one portion.
Stir at room temperature. The potassium salt of the acid often precipitates out.
Workup (Salt Isolation):
If precipitate forms: Filter the solid under inert atmosphere. Wash with dry ether. This is the pure potassium carboxylate salt. Use directly in the next step.
If no precipitate: Dilute with Et₂O. The salt may crash out. If not, evaporate solvent to obtain the salt.
Why this works: By avoiding the protonation step entirely, you eliminate the risk of decarboxylation.
Method C: Acidic Cleavage of t-Butyl Esters
Best for: t-Butyl esters where base cannot be used. High Risk.
Monitor closely. Stop immediately upon conversion.
Workup:
Do not concentrate the TFA mixture directly (heat promotes decarboxylation).
Pour mixture into ice-cold saturated NaHCO₃ (quench).
Extract the aqueous layer (now containing the carboxylate salt) with DCM to remove impurities.
Carefully acidify the aqueous layer (cold) with Citric Acid to pH 4. Extract and concentrate.
Comparative Data: Reagent Compatibility
Reagent
Species Generated
Basicity (pKa of conj. acid)
Risk of Polymerization
Risk of Decarboxylation
Recommended For
LiOH / H₂O
15.7 (H₂O)
Low
Medium (during workup)
General Purpose
TMSOK / THF
~30 (in DMSO)
Very Low
Very Low (if salt isolated)
Sensitive / Labile Acids
NaOH / EtOH
16
Medium
High
Robust substrates only
TFA / DCM
-0.25
High
High
t-Butyl esters only
References
Liang, J., Wang, B., & Cao, Z. (2012). The Mechanism of Acid-Catalyzed Decarboxylation of Pyrrole-2-Carboxylic Acid: Insights from Cluster-Continuum Model Calculations. Journal of Theoretical and Computational Chemistry.
Dunn, A. D., & Kinnear, K. I. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry.
Lagisetti, C., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[9][10] Journal of the American Chemical Society.
Lovelace, T. C., et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings (Context on TMSOK utility). ACS Catalysis.
BenchChem Technical Support. Preventing polymerization of pyrrole compounds under acidic conditions.
Technical Support Guide: Stability of Methyl 3-formyl-1H-pyrrole-2-carboxylate in Basic Media
Topic: Stability of methyl 3-formyl-1H-pyrrole-2-carboxylate under basic conditions Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Welcome to the Technical Support Center. As...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability of methyl 3-formyl-1H-pyrrole-2-carboxylate under basic conditions
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Technical Support Center.
As a Senior Application Scientist, I understand that working with functionalized pyrroles like methyl 3-formyl-1H-pyrrole-2-carboxylate requires balancing the reactivity of three distinct centers: the electron-rich pyrrole ring, the electrophilic formyl group (C3), and the base-labile ester (C2).
This guide addresses the specific instability issues you may encounter when subjecting this molecule to basic conditions (pH > 8), providing mechanistic insights and validated troubleshooting protocols.
Part 1: Executive Stability Profile
Parameter
Stability Assessment
Mechanistic Insight
Ester (C2)
High Sensitivity
Rapidly hydrolyzes to the carboxylate (–COO⁻) in aqueous base (NaOH, LiOH).
Aldehyde (C3)
Moderate Sensitivity
Resistant to Cannizzaro due to ring electron donation but prone to aldol-like polymerization and oxidation in aerobic basic media.
Pyrrole Ring
Conditional Sensitivity
The NH proton (pKa ~12–14 due to EWGs) deprotonates in strong base. The resulting anion is oxidation-prone.
Carboxylic Acid
Critical Instability
Upon acidification of the hydrolyzed ester, the free acid (pyrrole-2-COOH) is prone to spontaneous decarboxylation .
Part 2: Diagnostic Troubleshooting (Q&A)
Issue 1: "My reaction mixture turned dark black/tarry within minutes of adding base."
Diagnosis:Aerobic Oxidation & Polymerization.
Pyrroles are electron-rich.[1] When you add a base (e.g., NaOH, KOH, NaH), you deprotonate the pyrrole nitrogen.[2] The resulting pyrrolyl anion is significantly more electron-rich than the neutral molecule, making it highly susceptible to oxidation by atmospheric oxygen. This leads to the formation of polypyrrole-like tars. Additionally, the aldehyde group can undergo uncontrolled aldol condensations.
Corrective Protocol:
Degas Solvents: rigorously sparge all solvents (THF, MeOH, Water) with Argon or Nitrogen for 15 minutes before adding the base.
Inert Atmosphere: Perform all basic manipulations under a positive pressure of inert gas.
Temperature Control: Lower the temperature to 0°C before base addition to suppress polymerization rates.
Issue 2: "I successfully hydrolyzed the ester, but after workup, the product mass is low and NMR shows loss of the carboxyl signal."
Diagnosis:Acid-Catalyzed Decarboxylation.
You likely acidified the reaction mixture too aggressively during the workup. While the carboxylate salt (–COO⁻) is stable in base, the free acid (–COOH) at position 2 of a pyrrole is notoriously unstable. It undergoes rapid decarboxylation in acidic media (pH < 4) to generate 3-formylpyrrole.
The Mechanism:
Corrective Protocol (The "Buffered Workup"):
Do NOT acidify to pH 1–2.
Target pH: Adjust the pH to exactly 4–5 using weak acids (e.g., 1M acetic acid or citric acid) rather than strong mineral acids (HCl).
Extraction: Extract immediately into an organic solvent (EtOAc) and keep the organic phase cold.
Issue 3: "The aldehyde proton signal (approx. 9.5-10 ppm) disappeared, but I didn't add a reducing agent."
Diagnosis:Cannizzaro Disproportionation or Air Oxidation.
While pyrrole aldehydes are generally resistant to the Cannizzaro reaction (due to the nitrogen lone pair reducing the carbonyl's electrophilicity), strong bases at high concentrations can force this pathway, disproportionating the aldehyde into the alcohol and carboxylic acid. More commonly, however, this is simple aerobic oxidation to the carboxylic acid (pyrrole-2,3-dicarboxylic acid derivative).
Corrective Protocol:
Stoichiometry: Use only slight excesses of base (1.1–1.2 equiv) rather than a large excess.
Solvent Choice: Switch from water/methanol to THF/Water (LiOH) . Lithium hydroxide is milder and less likely to promote side reactions than NaOH or KOH.
Result: Forms the 1,3-dioxolane (acetal) . This acetal is stable to strong bases (NaH, LDA), allowing you to modify the ester or ring nitrogen without affecting the formyl equivalent.
Part 4: Visualizing the Instability Pathways
The following diagram illustrates the competing pathways when this molecule is exposed to base.
Caption: Figure 1. Degradation pathways.[1] Note the critical risk of decarboxylation upon acidification of the stable carboxylate intermediate.
Part 5: References
Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole acidity and decarboxylation mechanisms).
Paine, J. B., et al. "Regioselectivity of the Vilsmeier formylation of pyrroles." Journal of Organic Chemistry, 41(17), 2826–2835. Link (Discusses stability of pyrrole aldehydes).
Gribble, G. W. (2002). "Lithiation of Pyrroles." Heterocyclic Scaffolds II, Springer. (Details on handling pyrrole anions).
Sigma-Aldrich. "Product Specification: Methyl 3-formyl-1H-pyrrole-2-carboxylate." Link (General handling data).
Treibs, A., & Häberle, H. (1968). "Decarboxylation of pyrrole-2-carboxylic acids." Justus Liebigs Annalen der Chemie. (Classic mechanistic study on the acid-catalyzed decarboxylation).
Technical Support Center: Purification & Troubleshooting for Crude Methyl 3-formyl-1H-pyrrole-2-carboxylate
Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that synthesizing functionalized pyrroles is rarely a clean process.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you know that synthesizing functionalized pyrroles is rarely a clean process. Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9) is a highly valuable building block for porphyrinoids, macrocyclic peptides, and targeted therapeutics. However, its synthesis—typically via the Vilsmeier-Haack formylation of methyl 1H-pyrrole-2-carboxylate—generates a notoriously complex impurity profile.
This guide provides a mechanistic framework, quantitative troubleshooting FAQs, and validated downstream protocols to help you isolate high-purity (>98%) product.
Section 1: Mechanistic Overview of Impurity Profiles
The Vilsmeier-Haack formylation relies on the electrophilic attack of a chloroiminium ion (generated from POCl
and DMF) on the electron-rich pyrrole ring . While the 2-position is blocked by the methyl ester, the 3-, 4-, and 5-positions remain active. Because the Vilsmeier reagent lacks absolute regiocontrol, the reaction yields a statistical and electronically driven mixture of formylated regioisomers, alongside over-reacted and hydrolyzed byproducts.
Vilsmeier-Haack formylation pathway illustrating the generation of target and key impurities.
To effectively separate these compounds, we must exploit their physicochemical differences. Table 1 summarizes the quantitative data and relative polarities used to design our purification strategy.
Table 1: Quantitative Data & Physicochemical Properties for Impurity Separation
Impurity / Compound
Molecular Weight
Relative Polarity
Typical R (20% EtOAc/Hexane)
Removal Strategy
Methyl 3-formyl-1H-pyrrole-2-carboxylate (Target)
153.14 g/mol
Moderate
~0.35
Product Isolation
Methyl 4-formyl-1H-pyrrole-2-carboxylate
153.14 g/mol
Moderate-High
~0.28
Column Chromatography
Methyl 5-formyl-1H-pyrrole-2-carboxylate
153.14 g/mol
High
~0.20
Column Chromatography
3-formyl-1H-pyrrole-2-carboxylic acid
139.11 g/mol
Very High (Acidic)
0.00 (Baseline)
Mild Basic Aqueous Wash
Dimethylamine Hydrochloride (Reagent)
81.54 g/mol
Very High (Salt)
0.00 (Baseline)
Aqueous Wash / SCX Resin
Section 2: Troubleshooting FAQs
Q1: How do I separate the 3-formyl regioisomer from the 4-formyl and 5-formyl isomers when their masses are identical?A1: Separation relies on subtle differences in polarity driven by intramolecular steric hindrance. In the 3-formyl isomer, the adjacent 2-carboxylate and 3-formyl groups experience a steric clash. This forces the carbonyls slightly out of the pyrrole plane, reducing overall conjugation and lowering the molecular dipole moment. Consequently, the 3-formyl isomer interacts less strongly with the silanol groups of the silica gel and elutes first. The 5-formyl isomer elutes last because both the ester and formyl groups are adjacent to the highly polar N-H group, facilitating strong intermolecular hydrogen bonding with the stationary phase .
Q2: My
H NMR shows the correct aromatic peaks, but I have a persistent broad singlet around 12.0 ppm and my mass recovery is low. What is this?A2: You are observing the hydrolyzed byproduct: 3-formyl-1H-pyrrole-2-carboxylic acid. During the Vilsmeier-Haack quench (which often utilizes NaOH or NaOAc to hydrolyze the iminium intermediate), the methyl ester can prematurely hydrolyze. To remove this, dissolve your crude mixture in an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NaHCO. The carboxylic acid will partition into the aqueous layer as a sodium salt, leaving your neutral ester in the organic phase.
Q3: I see a persistent DMF/dimethylamine smell and NMR singlets at ~2.8–3.0 ppm. How do I clear these Vilsmeier-Haack residues?A3: Dimethylamine hydrochloride and DMF are classic Vilsmeier hangovers that can ruin downstream metal-catalyzed couplings. If standard aqueous washing fails due to emulsion formation, wash the organic layer with 5% aqueous LiCl. Lithium chloride is highly effective at breaking emulsions and partitioning DMF out of organic solvents. Follow this with a dilute acid wash (0.1 M HCl) to protonate and remove residual dimethylamine.
Section 3: Validated Purification Protocols
To guarantee reproducibility, every protocol must be a self-validating system. The workflow below ensures that acidic/salt impurities are cleared before attempting the delicate chromatographic separation of the regioisomers.
Step-by-step downstream processing workflow for isolating pure target compound.
Causality: Removing highly polar and acidic impurities prior to chromatography prevents column streaking and improves the resolution of the closely eluting regioisomers.
Quench & Extract: Quench the crude Vilsmeier-Haack reaction by slowly pouring it into ice-cold saturated aqueous sodium acetate. Stir vigorously for 2 hours to fully hydrolyze the iminium salt. Extract with Ethyl Acetate (3 × 50 mL per gram of starting material).
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL).
Acidic Impurity Removal: Wash the organic layer with saturated aqueous NaHCO
(2 × 50 mL).
Self-Validation Step: Spot the organic phase on a TLC plate (UV 254 nm). If a baseline spot remains, repeat the NaHCO
wash until the baseline is clear.
Drying: Wash with brine, dry over anhydrous Na
SO, filter, and concentrate under reduced pressure to yield the crude regioisomer mixture.
Protocol B: Regioisomer Separation via Flash Column Chromatography
Causality: A shallow gradient is strictly required. Pushing the polarity too fast will cause the 3-formyl and 4-formyl isomers to co-elute due to their
R of only ~0.07.
Stationary Phase Preparation: Pack a column with high-purity silica gel (230–400 mesh) using 100% Hexanes. Use a silica-to-crude mass ratio of at least 50:1.
Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (3× the crude mass) and evaporate the solvent to a free-flowing powder. Load this evenly onto the column bed.
8–15 CV: 10% EtOAc in Hexanes (Target 3-formyl isomer typically elutes here).
15–20 CV: 20% EtOAc in Hexanes (Elutes 4-formyl and 5-formyl isomers).
Analysis & Pooling: Monitor fractions via TLC.
Self-Validation Step: Validate fraction purity via
H NMR before pooling. The aldehyde proton of the pure 3-formyl isomer will appear as a distinct singlet around 10.1 ppm, shifted relative to the 4- and 5-isomers due to the anisotropic effect of the adjacent ester group.
Section 4: References
Ly, H. M., et al. "Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles." Journal of Medicinal Chemistry, 2024.[Link]
Gupton, J. T., et al. "The Application of Vinylogous Iminium Salt Derivatives and Microwave Accelerated Vilsmeier-Haack Reactions to Efficient Relay Syntheses of the Polycitone and Storniamide Natural Products." Tetrahedron, 2014.[Link]
Reference Data & Comparative Studies
Validation
Technical Guide: 1H NMR Spectral Analysis of Methyl 3-formyl-1H-pyrrole-2-carboxylate
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemists. It prioritizes the logic of structural assignment over simple data listing, focusing on how to distingu...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is structured as a high-level technical document for analytical chemists and medicinal chemists. It prioritizes the logic of structural assignment over simple data listing, focusing on how to distinguish the target compound from its common regioisomeric byproducts.
[1]
Executive Summary
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a critical intermediate in the synthesis of porphyrins and kinase inhibitors.[1] Its structural validation is frequently complicated by the presence of regioisomers (4-formyl and 5-formyl derivatives) formed during Vilsmeier-Haack formylation.
This guide provides a definitive protocol for assigning the 1H NMR spectrum of the 3-formyl isomer. The core diagnostic criterion is the vicinal coupling constant (
) of the pyrrole ring protons, which allows for unambiguous differentiation from the 4-formyl (meta-like coupling) and 5-formyl (distinct vicinal coupling) isomers without requiring 2D NMR in routine cases.[1]
Structural Analysis Strategy
The following workflow outlines the logical path for confirming the structure, moving from simple 1D observation to rigorous exclusion of alternatives.
Figure 1: Decision matrix for structural confirmation. The coupling constant analysis is the critical "gatekeeper" step.
Detailed Spectral Assignment (DMSO-d6)
Solvent Choice: DMSO-d6 is the recommended solvent.
Reasoning: In CDCl
, the pyrrole N-H proton is often broad or invisible due to quadrupole broadening and exchange. DMSO-d6 sharpens this signal through hydrogen bonding and prevents exchange, allowing integration verification.
Diagnostic Signal Table[2]
Position
Type
Shift (, ppm)
Multiplicity
Coupling (Hz)
Structural Insight
NH (1)
Broad Singlet
12.0 - 12.8
br s
-
Highly deshielded by H-bonding to the C2-carbonyl and solvent.[1]
CHO (3)
Singlet
9.6 - 10.2
s
-
Distinctive aldehyde peak. May show minor NOE to H4.
H-5
Doublet (dd)
6.9 - 7.2
d / dd
-proton to Nitrogen.[1] Deshielded relative to H4.
Methyl ester.[1] Diagnostic singlet in aliphatic region.
Key Mechanistic Note:
The chemical shift of the aldehyde (CHO) at C3 is heavily influenced by the anisotropy of the adjacent carbonyl at C2. If the formyl group were at C4 or C5, this shift would differ slightly, but the coupling pattern is the primary differentiator.[1]
Comparative Analysis: Distinguishing Alternatives
The primary challenge in synthesizing this compound is separating it from regioisomers. Reliance solely on chemical shift is insufficient; you must measure the coupling constants (
3-Formyl: The remaining protons are at positions 4 and 5. In 2-substituted pyrroles,
is typically smaller than .
4-Formyl: The remaining protons are at 3 and 5. This is a meta-like relationship (
), resulting in a very small coupling constant ( Hz).[1]
5-Formyl: The remaining protons are at 3 and 4.
is typically the largest coupling in the pyrrole system.
Experimental Protocol
To ensure data quality capable of resolving these small coupling differences (
Hz difference between isomers), follow this strict protocol.
Step 1: Sample Preparation[3]
Mass: Weigh 5–10 mg of the dried product.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Note: Avoid CDCl
unless the sample is strictly for purity checks. Acidic impurities in CDCl can catalyze exchange of the NH proton and aldehyde -protons.
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube. Particulates cause magnetic field inhomogeneity, broadening peaks and obscuring
Pulse Sequence: zg30 (30° pulse) or standard 1D proton.
Spectral Width: 14 ppm (to capture the downfield NH).
Relaxation Delay (D1): Set to
seconds .
Reason: The aldehyde and aromatic protons have longer T1 relaxation times. Short D1 values will reduce the integration accuracy of the CHO signal relative to the methyl ester.
Scans (NS): 16 or 32 (sufficient for >5 mg sample).
Temperature: 298 K (25°C).
Step 3: Processing
Window Function: Apply exponential multiplication (EM) with a line broadening (LB) of 0.3 Hz .
Warning: Do not use LB > 0.5 Hz, or you will artificially merge the fine couplings of the 4-formyl isomer, leading to misidentification.
Phasing: Manually phase the aldehyde and NH peaks. Automatic phasing often fails at the edges of the spectrum.
Self-Validating Logic Diagram
Use this logic flow to interpret your specific dataset.
Figure 2: Logic flow for distinguishing the target compound from Vilsmeier-Haack byproducts.
References
General Pyrrole Data & Solvent Effects:
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.
Coupling Constants in 3-Formylpyrroles:
Raposo, M. M. M., et al. "Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials."[1] Arkivoc, 2008. (Provides comparative
values for 3-formyl vs 2-formyl substituted systems).
Vilsmeier-Haack Formylation Context:
Mikhaleva, A. I., et al. "Pyrrole chemistry.[1] XXII. A 'one-pot' synthesis of some 4-acylpyrrole-2-carboxaldehydes." Canadian Journal of Chemistry, 1980. (Discusses regio-selectivity issues).
Spectral Data Validation (Analogous Systems):
BenchChem Application Note. "Comparative 1H NMR Analysis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate." (Used for validation of chemical shift ranges for N-substituted vs NH pyrroles).
Executive Summary & Strategic Utility Methyl 3-formyl-1H-pyrrole-2-carboxylate is a critical bifunctional pyrrole scaffold used in the synthesis of porphyrins, prodigiosin analogs, and kinase inhibitors. For researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
Methyl 3-formyl-1H-pyrrole-2-carboxylate is a critical bifunctional pyrrole scaffold used in the synthesis of porphyrins, prodigiosin analogs, and kinase inhibitors. For researchers, the primary challenge in characterizing this molecule is not merely identifying functional groups, but distinguishing its 2,3-substitution pattern from isomeric byproducts (e.g., 2,4- or 2,5-isomers) and assessing its solid-state hydrogen-bonding network.
This guide compares FTIR analysis against alternative methods (NMR, XRD), establishing it as the superior rapid-screening tool for monitoring intermolecular hydrogen bonding and conformational purity in the solid state.
To interpret the spectrum accurately, one must understand the molecule's behavior. Unlike simple esters, 2-acylpyrroles exhibit a strong preference for the syn-conformation , where the carbonyl oxygen is coplanar with the pyrrole ring.
In the solid state, this molecule does not exist as a monomer. It self-assembles into centrosymmetric dimers via dual N-H···O=C hydrogen bonds, mimicking the
-sheet interactions found in proteins. This dimerization dramatically shifts the N-H and C=O spectral bands, a feature invisible in dilute solution NMR.
Visualization: Dimerization & Spectral Impact
The following diagram illustrates the transition from free monomer to the stable hydrogen-bonded dimer detected by FTIR.
Figure 1: Mechanistic pathway showing the spectral shifts induced by dimerization. The formation of the dimer in the solid state is the primary cause of peak broadening and frequency lowering.
Detailed Spectral Assignment
The following data correlates specific wavenumbers with vibrational modes, distinguishing between the Ester (C2 position) and Aldehyde (C3 position) functionalities.
Primary Diagnostic Peaks
Functional Group
Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Interpretation
Pyrrole N-H
Stretch
3200 – 3350
Broad, Med
Critical Indicator. In solid state, this appears broad due to H-bonding (dimerization). In dilute solution, it sharpens and shifts to ~3450 cm⁻¹.
Aldehyde C-H
Stretch
2850 & 2750
Weak
Fermi Resonance Doublet. Two distinct bands characteristic of aldehydes. Differentiates the formyl group from simple esters or ketones.
Ester C=O
Stretch
1690 – 1715
Strong
Conjugated with the pyrrole ring. Position varies based on H-bonding participation.
Aldehyde C=O
Stretch
1660 – 1680
Strong
Highly conjugated. Often appears as a shoulder or split peak with the ester C=O. Lower frequency than non-conjugated aldehydes.
Pyrrole Ring
C=C / C-N
1550 – 1450
Med-Strong
Skeletal vibrations. Useful for confirming the aromatic pyrrole core.[1]
Ester C-O
Stretch
1200 – 1300
Strong
"Fingerprint" for the methyl ester. Usually the strongest peak in the lower frequency region.
Differentiating Isomers (2,3 vs. 2,4/2,5)
The 2,3-substitution pattern creates a unique steric and electronic environment.
2,3-isomer (Target): The proximity of the formyl and ester groups can lead to steric strain or intramolecular interactions, often causing the two C=O bands to merge or broaden significantly compared to the 2,4-isomer.
2,4- or 2,5-isomers: These typically display sharper, more distinct separation between the ester and aldehyde carbonyls due to reduced steric crowding.
Comparative Analysis: FTIR vs. Alternatives
This section objectively compares FTIR with NMR and XRD to guide experimental selection.
Feature
FTIR (Solid State)
1H NMR (Solution)
XRD (Single Crystal)
H-Bond Detection
Superior. Directly observes H-bond strength via frequency shifts.
Poor. Chemical shifts are concentration/solvent dependent and average out dynamics.
Excellent. Provides precise bond lengths but requires a single crystal.
Isomer ID
Good. Fingerprint region is unique to the 2,3-substitution.
Verdict: Use NMR for structural proof during initial synthesis. Use FTIR for routine batch-to-batch consistency checks and to confirm the solid-state form (e.g., verifying the material has not hydrated or degraded).
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this specific protocol designed to control for moisture and concentration effects.
Step 1: Sample Preparation (KBr Pellet Method)
Why KBr? ATR (Attenuated Total Reflectance) is convenient but can distort peak intensity ratios for high refractive index organic solids. KBr transmission is the gold standard for resolution in the fingerprint region.
Dry the KBr: Bake KBr powder at 110°C for 2 hours to remove hygroscopic water (interferes with OH/NH region).
Ratio: Mix 1 mg of Methyl 3-formyl-1H-pyrrole-2-carboxylate with 100 mg of KBr.
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Caution: Do not over-grind to the point of absorbing atmospheric moisture.
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to form a transparent disc.
Step 2: Data Acquisition
Resolution: 2 cm⁻¹ (necessary to resolve the Fermi doublet).
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
Background: Collect a fresh background spectrum of pure KBr immediately before the sample.
Step 3: Quality Control (Self-Validation)
Check 1: Is the baseline flat? Sloping baselines indicate particle scattering (grind finer).
Check 2: Is the O-H region (3500+ cm⁻¹) clear? Broad peaks here indicate wet KBr.
Check 3: Are the C=O peaks saturated (flat-topped)? If yes, the sample concentration is too high. Remake with less sample.
References
Dubis, A. T., & Grabowski, S. J. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. Journal of Physical Chemistry A, 106(44), 10613–10621. Link
Mutter, M., et al. (1999). Pseudo-prolines as a Molecular Hinge: The Structure of the Membrane-Bound Peptide. Journal of the American Chemical Society, 121, 1122-1134. (Context on pyrrole amide H-bonding).
National Institute of Standards and Technology (NIST). (2023). Methyl pyrrole-2-carboxylate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link
Bhardwaj, V. K., et al. (2017). Effects of hydrogen bonding between pyrrole-2-carboxaldehyde and nearest polar and nonpolar environment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 185, 198-206. Link
ChemScene. (2024). Methyl 3-formyl-1H-pyrrole-2-carboxylate Product Data. Link
Comparative Guide: Mass Spectrometry Fragmentation of Methyl 3-formyl-1H-pyrrole-2-carboxylate
[1] Executive Summary In the high-stakes arena of heterocyclic drug discovery, distinguishing between regioisomers is not merely an analytical exercise—it is a critical checkpoint for scaffold validation.[1] Methyl 3-for...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In the high-stakes arena of heterocyclic drug discovery, distinguishing between regioisomers is not merely an analytical exercise—it is a critical checkpoint for scaffold validation.[1] Methyl 3-formyl-1H-pyrrole-2-carboxylate (MW 153.[1][2]14) represents a "privileged scaffold" in the synthesis of porphyrins and bioactive alkaloids. However, its structural similarity to its regioisomers (e.g., the 2,4- or 2,5-substituted analogs) presents a significant challenge in rapid identification.[1]
This guide provides a technical deep-dive into the mass spectrometry (MS) fragmentation patterns of the 2,3-disubstituted pyrrole. By leveraging the "Ortho Effect" —a proximity-driven fragmentation mechanism—we define how to definitively distinguish this compound from its isomers using standard EI and ESI ionization modes.[1]
Technical Deep Dive: The Ortho-Effect Mechanism
The defining characteristic of methyl 3-formyl-1H-pyrrole-2-carboxylate is the immediate proximity of the electron-withdrawing formyl group (C-3) and the ester group (C-2) .[1] Unlike its 2,4- or 2,5-isomers, this "ortho" relationship facilitates unique hydrogen transfer and cyclization pathways during electron ionization (EI).[1]
Core Fragmentation Pathway (EI, 70 eV)
Upon ionization, the molecular ion (
, m/z 153) undergoes competitive cleavage. The proximity of the substituents enables a diagnostic rearrangement that is suppressed in other isomers.
Primary Cleavage (
-Cleavage):
Loss of Methoxy Radical (
): The ester bond cleaves to generate the acylium ion at m/z 122 .
Mechanism: In the 2,3-isomer, this ion is stabilized by the lone pair of the adjacent formyl oxygen, forming a pseudo-cyclic oxonium species. This stabilization makes the m/z 122 peak significantly more intense than in the 2,4-isomer.
Secondary "Ortho" Rearrangement:
Loss of Methanol (
): A distinct pathway involving the transfer of the pyrrolic N-H proton to the ester methoxy group, followed by elimination. While common in 2-esters, the bulky 3-formyl group sterically compresses the active site, accelerating this elimination to relieve strain.[1]
Result: A fragment at m/z 121 (distinguishable from the m/z 122 acylium ion by high-resolution MS).[1]
Decarbonylation:
Loss of CO (28 Da): The formyl group is labile. Loss of CO from the molecular ion yields m/z 125 .
Visualization: Fragmentation Topology
The following diagram illustrates the competitive pathways, highlighting the ortho-stabilized route unique to the 2,3-substitution pattern.
Caption: Fragmentation pathway of Methyl 3-formyl-1H-pyrrole-2-carboxylate. The red node (m/z 122) is the diagnostic base peak enhanced by the ortho-position of the formyl group.
Comparative Analysis: Distinguishing Isomers
The power of Mass Spectrometry lies in its ability to differentiate structural isomers based on ion abundance ratios.
Feature
Target: 3-Formyl (2,3-Isomer)
Alternative: 4-Formyl (2,4-Isomer)
Mechanistic Reason
Base Peak
m/z 122 ([M-OCH3]+)
m/z 153 (M+) or m/z 125
The 2,3-ortho interaction stabilizes the acylium cation via the formyl oxygen lone pair.[1]
2,4-isomer lacks the "neighboring group participation" to stabilize the fragment.
m/z 121 (M - MeOH)
Present (Moderate)
Weak / Absent
Steric crowding in the 2,3-isomer forces the elimination of methanol (N-H to OMe interaction).
m/z 94 (Ring)
Strong
Moderate
Secondary loss of CO is faster from the stabilized ortho-intermediate.[1]
Key Takeaway: If your spectrum shows a dominant m/z 122 peak that rivals or exceeds the molecular ion, you likely have the 3-formyl (2,3) isomer.[1] If the molecular ion (m/z 153) dominates and fragmentation is sparse, suspect the 4-formyl (2,4) isomer.
Experimental Protocols
To ensure reproducible fragmentation data, follow this self-validating workflow.
Protocol A: GC-MS (Electron Ionization)
Best for: Structural fingerprinting and isomer differentiation.[1]
Sample Prep: Dissolve 1 mg of compound in 1 mL HPLC-grade Methanol or Ethyl Acetate.
Inlet: Split mode (20:1), Temperature 250°C.
Column: Rxi-5Sil MS (or equivalent 5% phenyl methyl siloxane), 30m x 0.25mm ID.[1]
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 280°C.
Hold 3 min.
MS Source: 70 eV, 230°C. Scan range 40–300 m/z.[1]
Validation Check: Verify the presence of the m/z 59 peak (COOCH3 fragment) to confirm ester integrity before analyzing the high-mass region.
Protocol B: LC-MS (Electrospray Ionization)
Best for: Molecular weight confirmation and purity checks.[1]
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
[M+Na]+: 176.03 m/z (Common sodium adduct due to carbonyl chelation).
[2M+Na]+: 329.08 m/z (Dimer formation is frequent in concentrated pyrrole samples).
References
NIST Mass Spectrometry Data Center. (2023).[1] Methyl pyrrole-2-carboxylate - Mass Spectrum (Electron Ionization).[1][3] National Institute of Standards and Technology.[1][3] Link
Liang, X., Guo, Z., & Yu, C. (2013).[1] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(21). Link
Paine, J. B., & Dolphin, D. (1985).[1] Pyrrole chemistry.[1][3][4][5][6][7] An improved synthesis of ethyl pyrrole-2-carboxylate. Journal of Organic Chemistry.[1] (Contextual grounding for pyrrole ester synthesis and characterization).
BenchChem Technical Guides. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.Link
Reactivity & Performance Guide: Methyl vs. Ethyl 3-Formyl-1H-pyrrole-2-carboxylate
Executive Summary In the synthesis of porphyrins, BODIPYs, and prodigiosin analogues, methyl 3-formyl-1H-pyrrole-2-carboxylate (1-Me) and ethyl 3-formyl-1H-pyrrole-2-carboxylate (1-Et) serve as critical "head" units. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of porphyrins, BODIPYs, and prodigiosin analogues, methyl 3-formyl-1H-pyrrole-2-carboxylate (1-Me) and ethyl 3-formyl-1H-pyrrole-2-carboxylate (1-Et) serve as critical "head" units. While electronically similar, their practical performance differs significantly in solubility, handling, and downstream processing.
Select Methyl (1-Me) when prioritizing atom economy, rapid saponification, or when working in high-polarity reaction media (e.g., methanol/water).
Select Ethyl (1-Et) for superior solubility in halogenated solvents (DCM, CHCl₃), reduced emulsion formation during aqueous workups, and when performing condensations in ethanol to avoid transesterification.
Part 1: Physicochemical Profile & Handling
The choice between methyl and ethyl esters often dictates the purification strategy. The ethyl ester's increased lipophilicity radically alters its behavior in phase separations.
Comparative Data Table
Feature
Methyl 3-formyl-1H-pyrrole-2-carboxylate
Ethyl 3-formyl-1H-pyrrole-2-carboxylate
Formula
C₇H₇NO₃
C₈H₉NO₃
MW
153.14 g/mol
167.16 g/mol
LogP (Calc)
~0.61
~1.00
Physical State
White to off-white crystalline solid
Pale yellow solid or viscous oil (purity dependent)
Solubility (DCM)
Moderate
High
Solubility (MeOH)
High
Moderate
Hydrolysis Rate
Fast ()
Slower ()
Handling Insight : The ethyl ester (1-Et) often exists as a low-melting solid or supercooled liquid upon isolation, making it easier to handle as a solution in DCM. The methyl ester (1-Me) typically crystallizes more readily, allowing for purification by recrystallization rather than chromatography.
Part 2: Reactivity & Synthetic Performance
Formyl Group Condensation (The "Head" Reactivity)
Both molecules feature a formyl group at the 3-position, deactivated by the electron-withdrawing ester at the 2-position.
Mechanism : Acid-catalyzed condensation with
-free pyrroles (e.g., Knoevenagel or MacDonald-type condensations).
Performance Difference : The reaction kinetics are nearly identical. However, solubility controls the effective concentration .
Scenario: In dilute DCM conditions (standard for avoiding polymerization in porphyrin synthesis), 1-Et remains fully soluble, ensuring consistent stoichiometry. 1-Me may precipitate at low temperatures, stalling the reaction.
Ester Stability & Transesterification Risks
This is the most common failure mode in pyrrole chemistry.
The Trap : Reacting 1-Me in Ethanol with an acid catalyst (e.g., TFA, HCl) results in rapid transesterification , yielding a mixture of methyl and ethyl esters.
The Fix : Always match the solvent to the ester (Reaction in MeOH for 1-Me; Reaction in EtOH for 1-Et) or use a non-nucleophilic solvent (DCM, THF).
Deprotection (Saponification)
For applications requiring the free carboxylic acid (e.g., subsequent decarboxylation):
1-Me hydrolyzes significantly faster under basic conditions (NaOH/MeOH/H₂O) due to lower steric hindrance.
1-Et requires harsher conditions (refluxing ethanolic KOH), which risks degrading the sensitive pyrrole aldehyde.
Part 3: Experimental Protocol
Protocol: Synthesis of a Dipyrromethene Precursor
This protocol illustrates the condensation of the 3-formyl pyrrole with a substituted pyrrole (e.g., 2,4-dimethylpyrrole) to form a dipyrromethene salt.
Reagents
Precursor A : Ethyl 3-formyl-1H-pyrrole-2-carboxylate (1.0 eq)
Precursor B : 2,4-Dimethylpyrrole (1.1 eq)
Catalyst : HBr (48% aq) or POCl₃
Solvent : Ethanol (anhydrous)
Step-by-Step Workflow
Dissolution : Dissolve 1.67 g (10 mmol) of Precursor A in 20 mL of anhydrous Ethanol.
Note: If using the Methyl ester, substitute Ethanol with Methanol to prevent scrambling.
Addition : Add 1.15 g (12 mmol) of 2,4-dimethylpyrrole dropwise at 0°C.
Activation : Slowly add 1.5 mL of 48% HBr. The solution will darken immediately to a deep orange/red.
Digestion : Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.
Precipitation : The dipyrromethene hydrobromide salt typically precipitates.
Observation: The Ethyl derivative salt is often more soluble and may require the addition of Et₂O to force precipitation. The Methyl derivative salt precipitates more readily.
Isolation : Filter the red solid, wash with cold ether, and dry under vacuum.
Part 4: Visualization & Logic
Pathway Diagram: Reactivity & Side Reactions
The following diagram illustrates the correct synthetic pathway and the "Transesterification Trap" to avoid.
Caption: Reaction pathways for methyl vs. ethyl esters. Dashed red lines indicate the "transesterification trap" caused by mismatched solvents.
Decision Matrix: Selection Guide
Caption: Logic flow for selecting the optimal ester based on solvent compatibility and downstream processing requirements.
References
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).[1] Ethyl Pyrrole-2-carboxylate.[2][3][4][5] Organic Syntheses, 51, 100. (Foundational protocol for pyrrole ester handling).
Gilchrist, T. L., & Lemos, A. (1993). Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates. Journal of the Chemical Society, Perkin Transactions 1. (Discusses regioselectivity in pyrrole esters).
PubChem . (n.d.). Ethyl 3-formyl-1H-pyrrole-2-carboxylate Compound Summary. Retrieved March 7, 2026, from [Link]
Formylation of Pyrroles: A Comparative Guide to Vilsmeier-Haack vs. Reimer-Tiemann Methodologies
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For researchers and drug development professionals, the functionalization of pyrrole is a critical gateway to synthesizing complex porphyrins, fluorescent dyes (like BODIPY), and active pharmaceutical ingredients. Introducing a formyl group (-CHO) onto the pyrrole ring requires precise electrophilic aromatic substitution. Because pyrrole is a
-excessive heterocycle, it is highly reactive but notoriously sensitive to harsh acidic conditions, which can trigger rapid polymerization.
This guide objectively compares the two most historically significant formylation methods—the Vilsmeier-Haack (VH) and Reimer-Tiemann (RT) reactions—to establish the optimal synthetic pathway for pyrrole substrates.
Mechanistic Divergence & Causality
The choice between VH and RT formylation is dictated by the distinct nature of their reactive electrophiles and how they interact with the electron-rich pyrrole core.
The Vilsmeier-Haack Pathway (Gold Standard)
The VH reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl
) 1[1]. This (chloromethylene)dimethyliminium chloride complex is a mild, bulky electrophile. Because the pyrrole nitrogen donates its lone pair into the aromatic system, the C2 () position is highly nucleophilic. The Vilsmeier reagent attacks the C2 position cleanly, forming a stable iminium intermediate that is subsequently hydrolyzed by a mild base to yield the desired aldehyde 2[2].
The Reimer-Tiemann Pathway (The "Abnormal" Reaction)
The RT reaction relies on the generation of dichlorocarbene (:CCl
) from chloroform (CHCl) in the presence of a strong base like KOH 3[3]. While standard phenols yield ortho-formylated products under these conditions, pyrrole exhibits an "abnormal Reimer-Tiemann" pathway. The highly reactive, electron-deficient dichlorocarbene frequently undergoes a [2+1] cycloaddition across the pyrrole C2-C3 double bond. This forms an unstable dichlorocyclopropane intermediate that rapidly undergoes the Ciamician-Dennstedt rearrangement —a ring expansion yielding 3-chloropyridine 4[4]. Consequently, the RT reaction produces a difficult-to-separate mixture of 2-formylpyrrole and 3-chloropyridine 5[5].
Mechanistic divergence of pyrrole under Vilsmeier-Haack vs Reimer-Tiemann conditions.
Quantitative Data Comparison
The table below summarizes the performance metrics of both reactions when applied to an unsubstituted pyrrole substrate.
To ensure reproducibility and scientific integrity, the protocols below are presented as self-validating systems, explaining the explicit causality behind critical experimental choices.
Protocol A: Vilsmeier-Haack Formylation of Pyrrole (Recommended)
This procedure reliably yields 2-pyrrolecarboxaldehyde with high purity 6[6].
Vilsmeier Reagent Generation : In a flame-dried flask under inert atmosphere, add POCl
(1.1 equiv) dropwise to anhydrous DMF at 0°C.
Causality: The formation of the Vilsmeier reagent is highly exothermic. Strict thermal control (0°C) prevents the thermal decomposition of the reagent before the substrate is introduced.
Substrate Addition : Dilute freshly distilled pyrrole (1.0 equiv) in 1,2-dichloroethane. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5°C.
Causality: Pyrrole is highly susceptible to acid-catalyzed polymerization. Keeping the system cold during the initial electrophilic attack mitigates the formation of insoluble black tar.
Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 15–30 minutes to ensure complete conversion to the iminium intermediate.
Hydrolysis : Cool the mixture back to 0°C and cautiously quench with a saturated aqueous solution of sodium acetate (NaOAc).
Causality: The intermediate iminium salt must be hydrolyzed to release the final aldehyde. Using a mild base like NaOAc neutralizes the generated HCl without subjecting the newly formed pyrrole-2-carboxaldehyde to harsh, base-catalyzed degradation (which would occur if NaOH were used).
Isolation : Extract the aqueous phase with ether, dry the combined organic layers over MgSO
, and purify via vacuum distillation (b.p. 78°C at 2 mmHg).
Step-by-step experimental workflow for the Vilsmeier-Haack formylation of pyrrole.
Protocol B: Reimer-Tiemann Reaction of Pyrrole (Not Recommended for Formylation)
This protocol is detailed to illustrate the Ciamician-Dennstedt rearrangement 3[3].
Carbene Generation : Dissolve pyrrole in a biphasic mixture of CHCl
and aqueous KOH (3M).
Heating : Reflux the mixture vigorously.
Causality: The biphasic nature of the reaction requires intense mechanical agitation and heat to facilitate the mass transfer of the highly reactive dichlorocarbene from the aqueous interface into the organic phase containing the pyrrole.
Isolation : The reaction yields a complex mixture. The organic layer contains a low yield of 2-formylpyrrole heavily contaminated with 3-chloropyridine.
Causality: The lack of regiocontrol and the dominant competing ring-expansion pathway make isolation of pure 2-formylpyrrole exceptionally difficult, rendering this protocol obsolete for targeted formylation.
Conclusion
For synthetic chemists and drug development professionals, the Vilsmeier-Haack reaction is the undisputed gold standard for the formylation of pyrroles. It provides excellent regioselectivity, high yields (up to 85%), and scalable conditions that avoid the destruction of the sensitive pyrrole ring. Conversely, the Reimer-Tiemann reaction should be intentionally avoided for pyrrole formylation due to the Ciamician-Dennstedt rearrangement, unless the specific synthetic goal is ring expansion to access 3-halopyridine derivatives.
Technical Comparison Guide: Reference Standards for Methyl 3-formyl-1H-pyrrole-2-carboxylate
Executive Summary & Strategic Importance Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9 / Analogous Isomers) is a pivotal heterocyclic building block utilized in the synthesis of porphyrin-based photosensiti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
Methyl 3-formyl-1H-pyrrole-2-carboxylate (CAS: 2167677-92-9 / Analogous Isomers) is a pivotal heterocyclic building block utilized in the synthesis of porphyrin-based photosensitizers, kinase inhibitors, and novel antimicrobial agents. In drug development, the structural integrity of this intermediate is non-negotiable; however, it suffers from a high risk of regioisomeric contamination (specifically the 4-formyl and 5-formyl isomers) during Vilsmeier-Haack formylation.
This guide objectively compares the performance of High-Purity Certified Reference Standards (CRS) against Reagent-Grade Alternatives , demonstrating why "purity by area%" via HPLC is insufficient for critical quality attributes (CQAs) without orthogonal validation via qNMR.
Comparative Analysis: Reference Standard Grades
The following table summarizes the critical differences between the "Product" (Qualified Reference Standard) and common "Alternatives" (Reagent Grade).
Feature
Qualified Reference Standard (The Product)
Reagent Grade Alternative
Impact on Data
Purity Assignment
Mass Balance (100% - Impurities) OR qNMR
HPLC Area% only
Reagent grade overestimates potency by ignoring water/solvents.
Isomeric Purity
Quantified (3-formyl vs. 4/5-formyl)
Often unspecified
Isomeric impurities lead to inactive/toxic off-target drug analogs.
Water Content
Measured (KF Titration)
Not measured
Hygroscopicity can cause 2-5% weighing errors in stoichiometry.
Traceability
Traceable to SI units (via NIST/BIPM internal std)
Batch-dependent
No long-term reproducibility for GMP assays.
Technical Deep Dive: The Isomer Problem
The primary challenge in analyzing this compound is distinguishing the 3-formyl isomer from the thermodynamically stable 4-formyl and 5-formyl byproducts.
NMR Fingerprinting (Self-Validating Protocol)
Standard HPLC often fails to fully resolve these positional isomers without specialized stationary phases. 1H NMR spectroscopy provides a self-validating structural confirmation based on coupling constants (J-values).
Target (3-formyl): Protons are located at positions C4 and C5.
Signal: Two doublets (or multiplets).
Coupling: Vicinal coupling (
) is typically 2.4 – 3.0 Hz .
Alternative (4-formyl): Protons at C3 and C5.
Signal: Two doublets.
Coupling: Meta-coupling (
) is typically 1.4 – 1.8 Hz .
Insight: If your reference standard shows a doublet with
Hz, your "3-formyl" standard is contaminated with the 4-formyl isomer.
Experimental Protocols
Protocol A: High-Resolution HPLC Purity Profiling
Objective: To separate the target compound from regioisomers and hydrolysis products (Acid).
Detection: 254 nm (Pyrrole ring) and 280 nm (Aldehyde conjugation).
Validation Criteria:
Resolution (
): between 3-formyl and 4-formyl isomers.
Tailing Factor:
(Pyrroles can tail due to NH-silanol interactions; Formic acid suppresses this).
Protocol B: Quantitative NMR (qNMR) for Potency Assignment
Objective: To determine absolute purity (mass fraction) independent of UV extinction coefficients.
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must not overlap with aldehyde proton (~9.8 ppm) or pyrrole protons (6.5-7.5 ppm).
Solvent: DMSO-
(Prevents exchange of pyrrole NH and stabilizes the aldehyde).
Relaxation Delay (
): Set to (typically 30-60 seconds) to ensure full magnetization recovery.
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Mass.
Visualizing the Impurity Landscape
The following diagram illustrates the synthesis pathway and the critical points where impurities (Alternatives) are introduced, necessitating high-grade reference standards for detection.
Figure 1: Impurity genealogy during the synthesis of Methyl 3-formyl-1H-pyrrole-2-carboxylate. Red nodes indicate critical impurities that Reagent Grade standards often fail to quantify.
References
National Institutes of Health (NIH). (2009). NMR and conformational studies of new 5-phenylpyrrole-carboxamide derivatives. PubMed.[3] Retrieved from [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Contextual grounding for qNMR protocol).
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. (Contextual grounding for Pyrrole coupling constants).
A Comparative Guide to the Structural Elucidation of Methyl 3-Formyl-1H-Pyrrole-2-Carboxylate
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all further research, from understa...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the foundational data upon which all further research, from understanding biological activity to designing new materials, is built. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of methyl 3-formyl-1H-pyrrole-2-carboxylate, a substituted pyrrole that serves as a valuable building block in medicinal chemistry.
While single-crystal X-ray crystallography stands as the definitive "gold standard" for structural determination, its application is contingent on the formation of a high-quality, single crystal—a process that can be a significant bottleneck.[1][2] Consequently, researchers often rely on a combination of spectroscopic and computational methods to confidently assign a structure. This guide will first detail the theoretical workflow and potential insights from an X-ray crystallography experiment. Subsequently, it will present and analyze experimental data from more routinely employed techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—complemented by computational modeling. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strengths and limitations of each approach.
The Gold Standard: A Hypothetical X-ray Crystallography Workflow
X-ray crystallography provides direct, high-resolution information on the atomic arrangement, bond lengths, and bond angles of a molecule in the solid state.[1][3] For methyl 3-formyl-1H-pyrrole-2-carboxylate, a successful crystallographic experiment would yield a precise three-dimensional model of the molecule. The process, though powerful, is multi-stepped and requires specific sample characteristics.[3][4]
Crystallization: The initial and often most challenging step is to grow a diffraction-quality single crystal (ideally >0.1 mm in all dimensions) of the compound.[2] This involves dissolving the purified methyl 3-formyl-1H-pyrrole-2-carboxylate in a suitable solvent and inducing slow crystallization through methods like solvent evaporation, vapor diffusion, or cooling. The goal is a highly ordered, defect-free crystal lattice.
Data Collection: A suitable crystal is mounted on a goniometer and placed within a focused beam of X-rays.[2] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern based on the crystal's internal structure. A detector measures the position and intensity of these diffracted beams.
Structure Solution: The diffraction pattern, a collection of reflections, is mathematically processed. The primary challenge is the "phase problem," where the phase of the diffracted waves is lost during measurement.[3] For small molecules like our target, direct methods are typically successful in solving this problem, providing an initial electron density map.[3]
Model Building and Refinement: From the electron density map, an initial atomic model is constructed. This model is then refined using least-squares algorithms to best fit the experimental diffraction data, resulting in an accurate and detailed molecular structure.
The workflow for this idealized experiment is outlined below:
Caption: Idealized workflow for single-crystal X-ray crystallography.
A successful analysis would provide the data summarized in the table below. Although no public crystal structure is available for this specific molecule, we can anticipate the types of high-precision data it would provide.
Parameter
Expected Data from X-ray Crystallography
Molecular Formula
C₇H₇NO₃
Molecular Weight
153.14 g/mol
Crystal System
e.g., Monoclinic, Orthorhombic
Space Group
e.g., P2₁/c
Unit Cell Dimensions
Precise lengths (Å) and angles (°)
Bond Lengths
e.g., C=O, C-N, C-C with precision of ±0.001 Å
Bond Angles
e.g., O=C-C, C-N-C with precision of ±0.01°
Torsion Angles
Conformation of substituents relative to the ring
Intermolecular Interactions
Hydrogen bonding, π-stacking in the crystal lattice
This level of detail is unmatched by other techniques and is why X-ray crystallography is considered the gold standard. However, in the absence of suitable crystals, a combination of other methods is required.
A Practical Approach: Spectroscopic and Computational Analysis
When crystallography is not feasible, the structure of methyl 3-formyl-1H-pyrrole-2-carboxylate can be confidently determined through a combination of NMR, IR, and MS, often supported by computational methods.[5][6] This synergistic approach provides a detailed picture of the molecule's connectivity and electronic environment.
Caption: Integrated workflow for spectroscopic structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic technique for determining the carbon-hydrogen framework of an organic molecule.[7] For methyl 3-formyl-1H-pyrrole-2-carboxylate, ¹H and ¹³C NMR spectra provide critical information about the number and environment of the protons and carbons.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Expected NMR Data and Interpretation:
While specific literature spectra for this exact isomer are scarce, data from closely related analogs allow for reliable prediction.[8][9][10]
Nucleus
Expected Chemical Shift (δ, ppm)
Multiplicity
Interpretation
¹H NMR
~12.0
broad singlet
N-H proton of the pyrrole ring
~10.0
singlet
Aldehyde (formyl) proton (-CHO)
~7.0-7.5
doublet
Pyrrole ring C4-H
~6.5-7.0
doublet
Pyrrole ring C5-H
~3.9
singlet
Methyl ester protons (-OCH₃)
¹³C NMR
~185
singlet
Aldehyde carbonyl carbon (C=O)
~162
singlet
Ester carbonyl carbon (C=O)
~130-140
singlet
Pyrrole ring C2 & C3 (quaternary)
~120-130
singlet
Pyrrole ring C4 & C5 (CH)
~52
singlet
Methyl ester carbon (-OCH₃)
Note: Predicted shifts are based on general pyrrole chemistry and data for similar compounds. Actual values may vary based on solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and formula of a compound, which is a critical piece of evidence for its identity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
Data Acquisition: Acquire the mass spectrum in high-resolution mode.
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with high precision (typically to four decimal places).
Expected MS Data:
Parameter
Expected Data from HRMS (ESI+)
Molecular Formula
C₇H₇NO₃
Calculated Exact Mass
153.0426 g/mol
Observed m/z for [M+H]⁺
154.0504
The observation of a molecular ion with an m/z value that matches the calculated exact mass for the proposed formula C₇H₇NO₃ provides strong confirmation of the compound's elemental composition.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[12]
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
Data Analysis: Identify characteristic absorption bands for the functional groups.
Expected FTIR Data:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~3300
N-H stretch
Pyrrole N-H
~1720
C=O stretch
Ester carbonyl
~1680
C=O stretch
Aldehyde carbonyl
~1500-1600
C=C stretch
Pyrrole ring
~1250
C-O stretch
Ester
The presence of distinct carbonyl (C=O) stretches for the ester and aldehyde, along with the N-H stretch, provides corroborating evidence for the proposed structure.[13][14][15]
Comparison of Methodologies
Feature
X-ray Crystallography (Hypothetical)
Spectroscopic Methods (NMR, MS, IR)
Primary Output
Absolute 3D atomic coordinates, bond lengths/angles
Connectivity, functional groups, molecular formula
The structural elucidation of a novel or known compound like methyl 3-formyl-1H-pyrrole-2-carboxylate is a process of evidence accumulation. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining a molecule's three-dimensional architecture, its practical application is limited by the need for high-quality crystals.
In the absence of crystallographic data, a synergistic combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and reliable pathway to structural assignment. NMR defines the carbon-hydrogen framework and connectivity, HRMS confirms the elemental composition with high precision, and FTIR verifies the presence of key functional groups. When these spectroscopic data are further validated by computational predictions, researchers can achieve a very high level of confidence in the proposed structure. For professionals in drug development and materials science, mastering the application and interpretation of this suite of techniques is essential for advancing research and ensuring the integrity of their scientific findings.
References
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
Zare Shahneh, M. R. (2024). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry. eScholarship, University of California. [Link]
ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
Abdel-Maksoud, M. S., et al. (2020). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. [Link]
Kwan, E. E., & Sarpong, R. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. [Link]
ResearchGate. (a) FTIR spectra with pyrrole molecule adsorbed on (a) Ni/Al2O3 and... [Link]
Nachtigall, P., et al. (2004). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B. [Link]
ResearchGate. ATR-FTIR spectra of pure pyrrole before polymerization (a),... [Link]
ResearchGate. (2011). Polymerization of pyrrole derivatives on polyacrylonitrile matrix, FTIR–ATR and dielectric spectroscopic characterization of composite thin films. [Link]
Jones, R. A., et al. (2000). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. [Link]
The Royal Society of Chemistry. (2015). Supporting Information: Synthesis of substituted pyrroles using a silver-catalysed reaction... [Link]
Tundis, R., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]
The Royal Society of Chemistry. Supporting Information. [Link]
A Senior Application Scientist's Guide to the Synthesis of 3-Formyl Pyrrole Esters
Introduction: The Synthetic Value of 3-Formyl Pyrrole Esters Pyrrole scaffolds are foundational in medicinal chemistry and materials science, appearing in everything from blockbuster drugs to advanced organic electronics...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Synthetic Value of 3-Formyl Pyrrole Esters
Pyrrole scaffolds are foundational in medicinal chemistry and materials science, appearing in everything from blockbuster drugs to advanced organic electronics. The introduction of a formyl group, particularly at the C3 position of a pyrrole ester, creates a versatile synthetic handle. This aldehyde functionality serves as a gateway for a multitude of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations, enabling the construction of complex molecular architectures.
However, the synthesis of 3-formyl pyrrole esters is not trivial. The inherent electronic properties of the pyrrole ring present a significant regioselectivity challenge. The electron-rich nature of the pyrrole system preferentially directs electrophilic attack to the C2 or C5 positions, which are more nucleophilic due to superior stabilization of the cationic intermediate. Therefore, achieving selective C3 formylation requires a nuanced understanding of steric and electronic factors and a careful choice of synthetic strategy.
This guide provides an in-depth comparison of established and modern synthetic routes to 3-formyl pyrrole esters. We will dissect the mechanistic underpinnings of each method, present comparative experimental data, and provide field-tested protocols to empower researchers to make informed decisions for their specific synthetic campaigns.
The Regioselectivity Challenge: C2 vs. C3 Formylation
The preferential C2/C5 electrophilic substitution on a pyrrole ring is a cornerstone of its reactivity. The mechanism involves the formation of a resonance-stabilized cationic intermediate (the sigma complex). Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, whereas attack at C3 results in a less stable intermediate with only two resonance contributors. This fundamental electronic preference is the primary hurdle to overcome.
Caption: Cationic intermediates in pyrrole electrophilic substitution.
Strategies to favor C3 formylation generally fall into two categories:
Substrate Control: Employing pyrroles with blocking groups at the C2 and C5 positions, forcing the electrophile to attack the next available sites (C3/C4).
Reagent Control: Utilizing sterically demanding formylating agents that are too bulky to approach the more accessible C2/C5 positions, thereby favoring attack at C3/C4.
Method 1: The Vilsmeier-Haack Reaction - The Formylation Workhorse
The Vilsmeier-Haack reaction is the most widely employed method for formylating electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and a halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent.[2][3]
Mechanism and Causality
The reaction proceeds via a well-understood, multi-step mechanism.
Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate byproduct to generate the highly electrophilic chloroiminium cation (the Vilsmeier reagent). This in-situ generation is critical as the reagent is moisture-sensitive.
Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. As discussed, this attack preferentially occurs at the C2 position in unsubstituted pyrroles.
Aromatization and Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
Achieving C3-Selectivity
While standard Vilsmeier-Haack conditions on a simple pyrrole ester would yield the C5-formylated product (as C2 is occupied by the ester), achieving C3-formylation requires a strategic modification. A highly effective approach is to use sterically hindered amides in place of DMF.[4] By increasing the steric bulk of the formylating agent, the reaction is forced away from the sterically encumbered C5 position (adjacent to the N-substituent and C4-H) and towards the more accessible C3 position.
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the sterically hindered formamide (1.2 equivalents) in anhydrous DCE.
Cool the solution to 0 °C in an ice bath.
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15 minutes. Causality Note: This slow, cold addition is crucial to control the exothermic reaction of Vilsmeier reagent formation and prevent degradation.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a solid precipitate indicates the Vilsmeier reagent has formed.
Formylation Reaction: Dissolve the pyrrole ester substrate (1.0 equivalent) in anhydrous DCE and add it dropwise to the Vilsmeier reagent suspension.
Heat the reaction mixture to reflux (approx. 83 °C) and monitor the reaction progress by TLC.
Workup and Purification: Upon completion, cool the reaction mixture to 0 °C.
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Safety Note: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood with extreme caution.
Basify the mixture to a pH of ~8 by the slow addition of saturated aqueous NaHCO₃.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-formyl pyrrole ester.
Method 2: The Reimer-Tiemann Reaction - A Route Fraught with Complications
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but its application to pyrroles is problematic.[13] The reaction involves heating the substrate with chloroform in the presence of a strong base.[8]
Mechanism: The Dichlorocarbene Pathway
The key reactive intermediate is dichlorocarbene (:CCl₂), a highly reactive electrophile generated from the reaction of chloroform with a base.[8][13] This carbene then attacks the electron-rich pyrrole ring.
However, for pyrroles, this pathway often leads to an "abnormal" Reimer-Tiemann reaction, also known as the Ciamician-Dennstedt rearrangement.[8][10] Instead of simple formylation, the initial dichlorocyclopropane adduct undergoes a ring expansion, ultimately yielding a 3-chloropyridine.[8]
Caption: The abnormal Reimer-Tiemann reaction on pyrrole.
Due to low yields of the desired formylated product and the high potential for this competing ring-expansion pathway, the Reimer-Tiemann reaction is generally considered an unsuitable and inefficient method for preparing 3-formyl pyrrole esters.[7]
Conclusion and Expert Recommendations
For researchers aiming to synthesize 3-formyl pyrrole esters, the Vilsmeier-Haack reaction is unequivocally the method of choice. Its reliability, high yields, and adaptability make it superior to alternatives like the Reimer-Tiemann reaction, which often fails for this substrate class.
The key to success lies in controlling the regioselectivity.
For substrates lacking C2/C5 substituents, a modified Vilsmeier-Haack protocol using sterically demanding formamides is the most direct and elegant strategy for achieving C3-formylation.
If a multi-step synthesis is viable, a substrate-controlled approach using a pyrrole with a pre-installed blocking group at the C2 and C5 positions provides a robust, albeit longer, alternative.
By understanding the mechanistic principles of pyrrole reactivity and carefully selecting the formylating agent, researchers can efficiently access these valuable 3-formyl pyrrole ester building blocks for their drug discovery and materials science programs.
References
Gilchrist, T. L. (1997). Heterocyclic Chemistry. Pearson Professional. [URL: Not available from search, but a standard textbook reference]
BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Formylation of N-Substituted Pyrroles. BenchChem. [URL: https://www.benchchem.com/product/b5986]
Zhang, N., & Dong, D. (2014). Formylation and the Vilsmeier Reagent. Science of Synthesis, 2014/4, 323-350. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/sos-SD-205-00271]
ResearchGate. (2016). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [URL: https://www.researchgate.net/publication/309459523_A_Theoretical_Study_of_the_Duff_Reaction_Insights_into_its_Selectivity]
Raposo, M. M. M., & Sousa, A. M. R. C. (n.d.). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [URL: https://core.ac.uk/display/55613387]
J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. [URL: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200902269922485509]
Standard Operating Procedure: Lifecycle Management and Disposal of Methyl 3-formyl-1H-pyrrole-2-carboxylate As a Senior Application Scientist, I recognize that the successful integration of novel heterocyclic building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Lifecycle Management and Disposal of Methyl 3-formyl-1H-pyrrole-2-carboxylate
As a Senior Application Scientist, I recognize that the successful integration of novel heterocyclic building blocks into drug discovery pipelines requires more than just synthetic expertise—it demands rigorous, self-validating safety and logistical frameworks. Methyl 3-formyl-1H-pyrrole-2-carboxylate is a highly valuable intermediate, but its electron-rich core and reactive formyl group necessitate precise operational handling and compliant disposal strategies. This guide provides a comprehensive, causality-driven protocol for managing this compound from the moment it enters your laboratory to its final chemical destruction.
Executive Chemical Profile
To establish a baseline for our operational plan, we must first quantify the physical and logistical parameters of the compound.
Parameter
Specification
Chemical Name
Methyl 3-formyl-1H-pyrrole-2-carboxylate
CAS Number
2167677-92-9
Molecular Formula
C₇H₇NO₃
Molecular Weight
153.14 g/mol
Purity Standard
≥98%
Storage Conditions
4°C, stored under nitrogen
Hazard Classification
Non-HazMat (Excepted Quantity for standard shipping)
Why do we enforce strict environmental controls for this specific molecule?
The structural integrity of Methyl 3-formyl-1H-pyrrole-2-carboxylate relies on balancing the electron-donating nature of the pyrrole nitrogen with the electron-withdrawing formyl and carboxylate groups.
Oxidative Susceptibility: The pyrrole ring is prone to auto-oxidation when exposed to atmospheric oxygen, which can lead to unwanted polymerization or degradation. Furthermore, the 3-formyl group can be slowly oxidized to a carboxylic acid. This is the mechanistic reason the manufacturer mandates storage under a nitrogen atmosphere[1].
Thermal Degradation: Elevated temperatures accelerate these oxidative pathways. Maintaining the compound at 4°C suppresses the kinetic energy required for these side reactions.
By understanding the why, researchers can appreciate that these are not arbitrary rules, but necessary steps to preserve the chemical yield and integrity of downstream assays.
This methodology ensures that handling procedures are not only safe but inherently verify their own success, aligning with the guidelines set forth in the National Research Council's2[2].
Step 1: Environmental Preparation. Conduct all weighing and transfer operations within a certified chemical fume hood. For bulk transfers (>1g), utilize a glove box or Schlenk line to maintain an inert atmosphere.
Step 2: Visual Integrity Check (Validation). Before use, inspect the physical appearance of the reagent. Validation Check: The compound should appear as a uniform solid. Any significant discoloration (e.g., dark brown/black clumping) is a positive indicator of moisture ingress or oxidation, meaning the batch must be re-purified or discarded.
Step 3: Precision Transfer. Use anti-static spatulas to transfer the required mass. Avoid cross-contamination by dedicating a specific micro-spatula to pyrrole derivatives.
Step 4: Post-Handling Purge (Validation). Immediately after use, purge the primary container with dry nitrogen gas for a minimum of 30 seconds. Seal the cap tightly and wrap with Parafilm. Validation Check: Log the time the bottle was outside the 4°C environment. The self-validating rule is: if ambient exposure exceeds 30 minutes, the nitrogen purge time must be doubled to ensure complete displacement of atmospheric oxygen before returning to the refrigerator.
Waste Segregation & RCRA-Compliant Disposal Plan
Proper disposal is a critical component of laboratory operations. Because this compound is a synthetic organic chemical, its disposal must strictly adhere to the3[3]. Discarded commercial chemical products and their derivatives often fall under specific U-listed or characteristic waste codes[4].
Step 1: Waste Characterization. Determine the composition of the waste stream. Unused Methyl 3-formyl-1H-pyrrole-2-carboxylate or its reaction byproducts are classified as hazardous organic waste.
Step 2: Liquid Waste Segregation.
Halogenated vs. Non-Halogenated: If the compound was dissolved in solvents like Dichloromethane (DCM) or Chloroform, the entire mixture MUST be disposed of in a designated Halogenated Organic Waste container. Halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic dioxins.
If dissolved in solvents like Methanol, Ethanol, or DMSO, use the Non-Halogenated Organic Waste container.
Step 3: Solid Waste Management. Contaminated consumables (weigh boats, pipette tips, Kimwipes) must be collected in a solid hazardous waste bin lined with a compatible poly-bag. Do not throw these in the standard municipal trash.
Step 4: Containment & Emission Verification (Validation). Validation Check: Ensure all waste carboys are securely capped when not in active use to comply with EPA Subpart CC (control of air emissions from tanks and containers). Inspect secondary containment trays weekly to verify zero liquid accumulation.
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate and calculated action is required.
Step 1: Isolate. Evacuate non-essential personnel from the immediate vicinity.
Step 2: Contain. For solid spills, gently cover the powder with damp paper towels to prevent aerosolization of the fine particulates. For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or sand).
Step 3: Collect & Decontaminate. Sweep the absorbed material using a non-sparking tool and place it into a hazardous waste bag. Wash the affected surface with a mild detergent and water, followed by an ethanol wipe down to remove residual organic traces.
Disposal Workflow Visualization
To streamline laboratory decision-making, the following logic tree dictates the proper segregation pathway for Methyl 3-formyl-1H-pyrrole-2-carboxylate waste.
Caption: Workflow for the segregation and disposal of Methyl 3-formyl-1H-pyrrole-2-carboxylate waste streams.
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies of Sciences, Engineering, and Medicine.
US Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Large Quantity Generators." EPA.gov.
MLI Environmental. "RCRA Hazardous Waste Definitions: P, U, K, and F-Listed." MLI Environmental.
A Comprehensive Guide to the Safe Handling of Methyl 3-formyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals As a novel pyrrole derivative, methyl 3-formyl-1H-pyrrole-2-carboxylate presents a unique set of handling challenges. While specific toxicological data for...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
As a novel pyrrole derivative, methyl 3-formyl-1H-pyrrole-2-carboxylate presents a unique set of handling challenges. While specific toxicological data for this compound is not extensively documented, a thorough evaluation of its structural analogs, such as pyrrole and other substituted pyrroles, necessitates a cautious and well-defined safety protocol. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Assessment: Understanding the Risks
Methyl 3-formyl-1H-pyrrole-2-carboxylate should be treated as a hazardous substance. The primary hazards associated with similar pyrrole compounds include:
Toxicity: Pyrrole is known to be toxic if swallowed and harmful if inhaled.[1] The introduction of functional groups such as a formyl and a carboxylate group may alter its toxicological profile.
Irritation: Substituted pyrroles are often associated with skin and severe eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7][8][9]
Flammability: While not all derivatives are flammable, the parent compound, pyrrole, is a flammable liquid and vapor.[1] Therefore, it is prudent to handle methyl 3-formyl-1H-pyrrole-2-carboxylate with caution around potential ignition sources.[1][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling methyl 3-formyl-1H-pyrrole-2-carboxylate.
Body Part
Required PPE
Specifications
Eyes/Face
Safety Goggles and Face Shield
Chemical splash goggles are essential. A face shield provides an additional layer of protection.[1][2]
Hands
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Double gloving is advised. Regularly inspect gloves for any signs of wear or puncture.[2]
Body
Protective Clothing
A lab coat or a chemical-resistant apron should be worn. For larger quantities, a complete suit protecting against chemicals may be necessary.[1][11]
Respiratory
Respirator
All work should be conducted in a certified chemical fume hood.[2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Feet
Closed-toe Shoes
Shoes should be made of a non-porous material to protect against spills.[2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling methyl 3-formyl-1H-pyrrole-2-carboxylate is crucial for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10]
It is recommended to store it under an inert atmosphere, protected from light, air, and moisture.[10][12]
Handling and Use
All handling of methyl 3-formyl-1H-pyrrole-2-carboxylate should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
Use spark-proof tools and explosion-proof equipment.[10]
Ground and bond containers when transferring material to prevent static discharge.[10]
Avoid all personal contact, including inhalation.[11]
Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][13]
Absorb: Use an inert absorbent material to contain the spill.
Collect: Carefully collect the absorbed material and place it in a sealed container for disposal.
Decontaminate: Clean the spill area thoroughly.
For personal exposure:
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][5][6][7][13]
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5][6][7]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4][5][6][7]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][13]
Disposal Plan: Responsible Waste Management
All waste containing methyl 3-formyl-1H-pyrrole-2-carboxylate must be treated as hazardous waste.
Contaminated Materials: Used PPE, absorbent materials from spills, and empty containers should be collected in a designated, labeled hazardous waste container.
Unused Product: Unwanted or expired methyl 3-formyl-1H-pyrrole-2-carboxylate should be disposed of through a licensed professional waste disposal service.[14]
Follow all local, state, and federal regulations for hazardous waste disposal.[6]
Visualizing Safety: Workflow Diagrams
To further clarify the safety procedures, the following diagrams illustrate key workflows.
Caption: Proper sequence for donning and doffing Personal Protective Equipment.
Caption: Step-by-step workflow for responding to a chemical spill.
References
Navigating the Safe Handling of 3-Chloro-1H-pyrrole: A Guide for Laboratory Professionals - Benchchem.
PYRROLE CAS NO 109-97-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
Pyrrole - Santa Cruz Biotechnology.
Material Safety Data Sheet - Pyrrole, 99% - Cole-Parmer.